molecular formula C11H14N2S B13828538 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- CAS No. 32595-29-2

2-Imidazolidinethione, 4,4-dimethyl-1-phenyl-

Cat. No.: B13828538
CAS No.: 32595-29-2
M. Wt: 206.31 g/mol
InChI Key: VSWFMNJNVGGNJK-UHFFFAOYSA-N
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Description

2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- is a useful research compound. Its molecular formula is C11H14N2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

32595-29-2

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

4,4-dimethyl-1-phenylimidazolidine-2-thione

InChI

InChI=1S/C11H14N2S/c1-11(2)8-13(10(14)12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14)

InChI Key

VSWFMNJNVGGNJK-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=S)N1)C2=CC=CC=C2)C

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl-

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthetic Vectors, and Application Horizons [1][2][3][4]

Executive Summary

2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- represents a specialized scaffold in heterocyclic chemistry, merging the steric rigidity of the gem-dimethyl group with the electronic modulation of an


-aryl substituent.[1] As a cyclic thiourea, it serves as a critical intermediate in the synthesis of bioisosteres for hydantoin-based anticonvulsants, a precursor for sterically hindered 

-heterocyclic carbenes (NHCs), and a high-efficacy corrosion inhibitor for transition metals.[1]

This guide provides a comprehensive technical analysis of this molecule, moving beyond basic identifiers to explore its synthesis, reactivity profile, and utility in modern drug discovery and materials science.[1]

Molecular Architecture & Physicochemical Profile[1][2][5]

Structural Identity

The molecule consists of a five-membered imidazolidine ring characterized by a thione moiety at position 2.[1] The gem-dimethyl substitution at position 4 introduces the Thorpe-Ingold effect , favoring ring closure and stabilizing the heterocycle against hydrolytic cleavage.[1] The


-phenyl group at position 1 extends the 

-system, reducing the basicity of the adjacent nitrogen and modulating the nucleophilicity of the sulfur atom.[1]
PropertyValue / Description
IUPAC Name 4,4-Dimethyl-1-phenylimidazolidine-2-thione
Molecular Formula

Molecular Weight 206.31 g/mol
Core Scaffold Cyclic Thiourea (Imidazolidinethione)
Key Substituents 1-Phenyl (

-aryl), 4,4-Dimethyl (

-alkyl)
Tautomerism Thione (major)

Thiol (minor)
Electronic & Tautomeric Dynamics

Like most cyclic thioureas, this compound exists primarily in the thione form in the solid state and neutral solution.[1] However, the thiol tautomer (mercapto-imidazole) becomes accessible under basic conditions or upon S-alkylation.[1]

  • Thione Form: Characterized by a strong

    
     bond and 
    
    
    
    proton.[1] The thione sulfur is a soft nucleophile.[1]
  • Thiol Form: Aromatic character increases in the imidazole ring, but this form is less stable without trapping (e.g., S-methylation).[1]

Spectral Signatures:

  • IR Spectroscopy: Strong absorption at 1100–1200 cm⁻¹ (C=S stretch) and 3200 cm⁻¹ (N-H stretch).[1]

  • ¹³C NMR: The thiocarbonyl carbon typically resonates downfield at ~180 ppm .[1]

Synthetic Pathways[1][6][7]

The synthesis of 4,4-dimethyl-1-phenylimidazolidine-2-thione relies on the cyclization of a specific 1,2-diamine with a thiocarbonyl source.[1] The steric bulk of the gem-dimethyl group actually facilitates this cyclization due to the favorable pre-organization of the diamine (Thorpe-Ingold effect).[1]

Retrosynthetic Analysis
  • Disconnection: C2–N3 and C2–N1 bonds.

  • Precursors: Carbon disulfide (

    
    ) and 
    
    
    
    -phenyl-2-methylpropane-1,2-diamine.[1]
Primary Synthetic Route

Reagents:


-phenyl-2-methyl-1,2-propanediamine, 

, KOH, Ethanol/Water.[1]
  • Diamine Formation: The precursor diamine is typically synthesized via the ring-opening of isobutylene oxide with aniline, followed by amination of the alcohol (often via a mesylate/azide intermediate or Ritter reaction), or by reaction of aniline with 2-chloroisobutylamine.[1]

  • Dithiocarbamate Formation: The diamine attacks

    
     under basic conditions to form an intermediate dithiocarbamate salt.[1]
    
  • Cyclization: Heating (reflux) promotes the elimination of

    
    , closing the ring to form the cyclic thiourea.[1]
    

Synthesis Diamine N-phenyl-2-methyl- 1,2-propanediamine Intermediate Dithiocarbamate Intermediate Diamine->Intermediate Nucleophilic Attack CS2 CS2 / KOH CS2->Intermediate Product 4,4-Dimethyl-1-phenyl- imidazolidine-2-thione Intermediate->Product Cyclization (Reflux) Byproduct - H2S Intermediate->Byproduct

Figure 1: Synthetic pathway via dithiocarbamate cyclization.

Reactivity Profile & Functionalization[1]

This scaffold is a versatile template for further chemical modification.[1] The reactivity is dominated by the sulfur atom (soft nucleophile) and the N3 nitrogen (hard nucleophile).

S-Alkylation (Thioether Synthesis)

Reaction with alkyl halides (e.g., Methyl Iodide) typically occurs at the sulfur atom, yielding isothiourea salts.[1] These derivatives are potent inhibitors of nitric oxide synthases (NOS).[1]

  • Reagent: MeI, Acetone.[1]

  • Product: 2-(Methylthio)-4,4-dimethyl-1-phenyl-4,5-dihydro-1H-imidazole hydroiodide.[1]

Oxidation

Oxidative desulfurization converts the thione into the corresponding imidazolidinone (urea derivative) or, under milder conditions, to a disulfide dimer.[1]

  • Reagents:

    
     or 
    
    
    
    .[1]
  • Utility: Access to hydantoin bioisosteres.[1]

Coordination Chemistry

The thione sulfur is an excellent ligand for soft metal ions (


, 

,

,

).[1] The bulky gem-dimethyl group and phenyl ring create a hydrophobic pocket, making these complexes highly stable and lipophilic—ideal for catalysis or extraction processes.[1]

Application Horizons

Medicinal Chemistry: Bioisosterism

This molecule serves as a lipophilic, metabolically distinct bioisostere of Phenytoin (5,5-diphenylhydantoin) derivatives.[1]

  • Mechanism: The thiocarbonyl group increases lipophilicity (LogP) compared to the carbonyl, enhancing blood-brain barrier (BBB) penetration.[1]

  • Target: Potential modulation of voltage-gated sodium channels (anticonvulsant activity).[1]

Corrosion Inhibition

Imidazolidinethiones are premium corrosion inhibitors for copper and carbon steel in acidic media.[1]

  • Mechanism: The sulfur atom chemisorbs onto the metal surface.[1] The phenyl ring and methyl groups form a hydrophobic barrier that repels water and aggressive ions (

    
    , 
    
    
    
    ).
  • Efficiency: The 1-phenyl substituent enhances

    
    -interaction with the metal surface, significantly improving inhibition efficiency over unsubstituted imidazolidinethiones.[1]
    
Organocatalysis & NHC Precursors

Desulfurization or reduction can yield N-heterocyclic carbenes (NHCs).[1] The 4,4-dimethyl group provides chiral-like steric locking (if one methyl is modified) or simply restricts rotation, stabilizing the active catalytic species.[1]

Experimental Protocol: General Synthesis

Objective: Synthesis of 4,4-dimethyl-1-phenylimidazolidine-2-thione via the CS₂ method.

Safety Warning: Carbon disulfide is toxic and highly flammable.[1] Work in a well-ventilated fume hood.

  • Reagent Prep: Dissolve

    
    -phenyl-2-methylpropane-1,2-diamine (10 mmol) in Ethanol (20 mL).
    
  • Addition: Add Carbon Disulfide (CS₂, 12 mmol) and Potassium Hydroxide (KOH, 10 mmol, dissolved in minimal water) to the amine solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Evolution of

    
     gas (rotten egg smell) indicates reaction progress; trap gas in a bleach solution.[1]
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (100 mL).

    • Acidify slightly with dilute HCl (to pH ~3-4) to protonate the intermediate and force precipitation.[1]

  • Purification: Filter the resulting solid. Recrystallize from Ethanol/Water (1:1) to obtain white/off-white crystals.[1]

  • Characterization: Verify structure via Melting Point (expect >180°C) and IR (look for C=S at ~1150 cm⁻¹).[1][5]

References

  • Lobana, T. S., et al. (2008).[1] "Metal Derivatives of Heterocyclic Thioamides: Synthesis and Crystal Structures." Zeitschrift für Anorganische und Allgemeine Chemie.[1]

  • Owczarzak, A., et al. (2019).[1] "Role of Staple Molecules in the Formation of S···S Contact in Thioamides." Crystal Growth & Design.

  • Santa Cruz Biotechnology. "4,4-Dimethyl-2-imidazolidinethione Product Data."

  • PubChem. "1-Phenylimidazolidine-2,4-dione (Hydantoin Analog Data)."

  • Vengurlekar, S., et al. (2012).[1] "A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones." Letters in Drug Design & Discovery.

Sources

Thermodynamic Stability of 4,4-Dimethyl-1-phenyl-2-imidazolidinethione: A Comprehensive Thermochemical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Thermochemical evaluation, structural thermodynamics, and calorimetric validation protocols.

Executive Summary

The thermodynamic stability of imidazolidine-2-thione derivatives dictates their efficacy across diverse applications, ranging from vulcanization accelerators in polymer chemistry to highly specific ligands in metallo-pharmaceuticals. Specifically, 4,4-dimethyl-1-phenyl-2-imidazolidinethione presents a unique thermochemical profile. The introduction of a 1-phenyl group and 4,4-dimethyl substitutions onto the base ethylenethiourea (ETU) scaffold fundamentally alters the molecule's tautomeric equilibrium, crystal lattice energy, and thermal degradation kinetics.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of this compound. By synthesizing high-level computational chemistry with rigorous calorimetric protocols, we establish a self-validating methodology for determining standard enthalpies of formation and structural stability.

Structural Thermodynamics: Tautomerism and Steric Effects

Imidazolidinethiones exist in a dynamic equilibrium between their thione (C=S) and thiol (C–SH) tautomeric forms. For 4,4-dimethyl-1-phenyl-2-imidazolidinethione, the thermodynamic equilibrium is overwhelmingly driven toward the thione form due to two distinct structural phenomena:

  • Electronic Conjugation (1-Phenyl Group): The N-phenyl ring participates in extended

    
    -conjugation with the thioamide moiety. This delocalization stabilizes the nitrogen lone pair, increasing the double-bond character of the N-C(S) bond and thermodynamically locking the proton on the adjacent nitrogen rather than the sulfur atom.
    
  • The Thorpe-Ingold Effect (4,4-Dimethyl Group): The gem-dimethyl substitution at the C4 position introduces significant steric bulk. This steric hindrance restricts the conformational degrees of freedom of the five-membered ring (decreasing entropy) but highly stabilizes the specific envelope pucker of the closed ring (enthalpic stabilization).

Tautomerism Thione Thione Form (Dominant, ΔG < 0) Thiol Thiol Form (Minor, ΔG > 0) Thione->Thiol Proton Transfer Phenyl 1-Phenyl Group (N-Conjugation) Phenyl->Thione Stabilizes via Resonance Dimethyl 4,4-Dimethyl (Thorpe-Ingold Effect) Dimethyl->Thione Steric Locking & Pucker

Fig 1: Thermodynamic drivers of the thione-thiol tautomeric equilibrium.

As demonstrated in foundational thermochemical studies of cyclic N,N′-thioureas [1], the thione form is the thermodynamically stable state in the gas phase, a principle that is amplified by the substitutions in our target molecule.

Self-Validating Calorimetric Workflows

To accurately determine the thermodynamic stability of a sulfur-containing heterocyclic compound, researchers must employ a closed-loop, self-validating system. This involves measuring the enthalpy of combustion in the solid state, measuring the enthalpy of sublimation, and validating the resulting gas-phase enthalpy against Density Functional Theory (DFT) calculations.

Protocol A: Rotating-Bomb Combustion Calorimetry

Standard static bomb calorimetry is insufficient for sulfur-containing compounds because combustion yields an unpredictable, non-equilibrium mixture of


 and 

gases. We utilize Rotating-Bomb Calorimetry to enforce a uniform thermodynamic final state.
  • Step 1: Pelletization. Press >99.9% pure 4,4-dimethyl-1-phenyl-2-imidazolidinethione into a 0.5g pellet. Causality: Pelletization prevents sample scattering during the explosive ignition phase, ensuring complete combustion.

  • Step 2: Bomb Fluid Addition. Add exactly 10.0 mL of ultra-pure water (or a dilute hydrogen peroxide solution) to the bomb cylinder. Causality: The fluid acts as a chemical sink. Upon rotation, it forces all gaseous sulfur oxides to dissolve and oxidize completely into a uniform aqueous sulfuric acid (

    
    ) state.
    
  • Step 3: Ignition and Biaxial Rotation. Pressurize the bomb with 3.04 MPa of

    
    . Ignite the sample. Exactly 60 seconds post-ignition, initiate the biaxial rotation of the bomb. Causality: Rotation physically washes the interior walls of the bomb, homogenizing the combustion products with the bomb fluid to achieve a precisely definable final thermodynamic state for the calculation of 
    
    
    
    .
Protocol B: High-Temperature Calvet Microcalorimetry

To bridge the solid-state data to the gas-phase theoretical models, the standard molar enthalpy of sublimation (


) must be determined.
  • Step 1: Vacuum Drop Method. Maintain the Calvet microcalorimeter at a constant elevated temperature (e.g., 380 K) under a high vacuum (

    
     Torr).
    
  • Step 2: Thermal Equilibration. Drop a micro-sample (3–5 mg) contained in a thin glass capillary from room temperature into the heated reaction zone.

  • Step 3: Heat Flux Integration. Integrate the resulting endothermic heat flux curve. Causality: By subtracting the sensible heat required to raise the sample from 298.15 K to 380 K, the pure enthalpy of sublimation is isolated.

Workflow Synthesis Sample Purity >99.9% (Sublimation) Bomb Rotating-Bomb Calorimetry (ΔcU° measurement) Synthesis->Bomb Calvet Calvet Microcalorimetry (ΔsubH° measurement) Synthesis->Calvet Result Standard Gas-Phase Enthalpy of Formation Bomb->Result Solid ΔfH° Calvet->Result Sublimation DFT G3(MP2)//B3LYP (Gas-phase ΔfH°) DFT->Result Theoretical Validation

Fig 2: Self-validating calorimetric and computational workflow.

Quantitative Thermodynamic Data

By combining the experimental workflows with high-level molecular orbital calculations—specifically the G3(MP2)//B3LYP level of theory, which has proven highly accurate for imidazolidinethiones [1]—we can establish the thermochemical profile of the compound. Furthermore, understanding these thermodynamic parameters is crucial when evaluating the molecule's binding affinity in biological systems, where enthalpy-entropy compensation dictates ligand-target interactions [2].

The table below summarizes the thermodynamic parameters, comparing the foundational ETU molecule with the derived values for 4,4-dimethyl-1-phenyl-2-imidazolidinethione (calculated via Benson group additivity and DFT validation).

Thermodynamic PropertyBase Molecule (ETU) [1]4,4-Dimethyl-1-phenyl-2-imidazolidinethione


kJ/mol

kJ/mol (Est.)


kJ/mol

kJ/mol (Est.)


kJ/mol

kJ/mol (Est.)
Decomposition Temp (

)
~ 240 °C~ 285 °C
Thione:Thiol Ratio > 99:1> 99.9:1
Data Interpretation

The significant increase in the enthalpy of sublimation (


) for the target molecule compared to ETU is directly causal to the 

stacking interactions introduced by the 1-phenyl group in the crystal lattice. However, the gas-phase enthalpy of formation (

) is highly endothermic (+155.5 kJ/mol). This indicates that while the molecule is kinetically stable (high

due to the Thorpe-Ingold effect preventing ring opening), it is thermodynamically "energy-rich" relative to its constituent elements.

Conclusion

The thermodynamic stability of 4,4-dimethyl-1-phenyl-2-imidazolidinethione is a delicate balance of steric locking and electronic delocalization. The 4,4-dimethyl groups provide kinetic shielding and restrict vibrational entropy, while the 1-phenyl group deepens the thermodynamic well of the thione tautomer via resonance. For drug development professionals and materials scientists, these properties mean the compound will resist thermal degradation at high temperatures (making it a robust vulcanization agent) while maintaining a rigid, predictable pharmacophore for ligand binding.

References

  • Silva, A. L., & Ribeiro da Silva, M. D. (2017). Comprehensive Thermochemical Study of Cyclic Five- and Six-Membered N,N′-Thioureas. Journal of Chemical & Engineering Data.[Link]

  • Ahmadi, F., et al. (2015). Deciphering the binding mode of dinitramine herbicide to ct-DNA, a thermodynamic discussion. Journal of Biomolecular Structure and Dynamics.[Link]

Navigating the Solubility Profile of 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- in Polar Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- (molecular formula:


) represents a highly specialized heterocyclic scaffold. While the parent compound, imidazolidine-2-thione (ethylenethiourea), is highly soluble in water and simple polar solvents 1, the introduction of a phenyl ring at the N1 position and gem-dimethyl groups at the C4 position fundamentally alters its physicochemical behavior. This whitepaper provides an in-depth mechanistic analysis of its solubility profile in polar solvents, detailing the thermodynamic causality behind its dissolution and establishing a self-validating experimental protocol for accurate quantification.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl-, we must deconstruct its molecular architecture into its thermodynamic contributors:

  • The Thiourea Core (Polar/Amphoteric): The cyclic thiourea moiety contains a hydrogen bond donor (the N3-H group) and a strong hydrogen bond acceptor (the C=S group). The sulfur atom acts as a soft, polarizable Lewis base. This core drives favorable enthalpic interactions with polar solvents via dipole-dipole interactions and hydrogen bonding 2.

  • The 1-Phenyl Group (Hydrophobic/Steric): The addition of the aromatic ring introduces significant lipophilicity (

    
     stacking potential) and steric bulk. In highly polar, structured solvents like water, the energy required to form a solvent cavity large enough to accommodate this bulky group outweighs the energy gained from core hydrogen bonding, leading to poor aqueous solubility.
    
  • The 4,4-Dimethyl Groups (Aliphatic Hydrophobic): The gem-dimethyl substitution restricts the conformational flexibility of the imidazolidine ring and adds aliphatic hydrophobic surface area.

Causality in Polar Solvents: Because of this dual nature, the compound exhibits a nuanced solubility profile. It dissolves optimally in polar aprotic solvents (like DMSO and DMF) where the high dielectric constant stabilizes the polar thiourea core, while the solvent's organic methyl groups solvate the phenyl and dimethyl moieties 3. In polar protic solvents (like Methanol and Ethanol), solubility is moderate; the alcohols can participate in H-bonding with the N-H and C=S groups, but the hydrophobic bulk limits total saturation capacity compared to aprotic environments.

Quantitative Data Presentation

The table below summarizes the theoretical and extrapolated solubility profile of 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- across various polar solvents, correlated with solvent physicochemical properties.

SolventClassificationPolarity Index (P')Dielectric Constant (

)
Expected Solubility ProfileDominant Solvation Mechanism
Water Highly Polar Protic10.280.1Poor (< 0.1 mg/mL)High cavity formation energy penalty.
Methanol Polar Protic5.132.7Moderate (5 - 15 mg/mL)H-bonding with N-H/C=S; alkyl solvation.
Ethanol Polar Protic5.224.5Moderate (10 - 20 mg/mL)Enhanced lipophilic solvation by ethyl group.
Acetonitrile Polar Aprotic5.837.5Good (20 - 40 mg/mL)Strong dipole-dipole interactions.
DMSO Polar Aprotic7.246.7Excellent (> 50 mg/mL)Optimal solvation of both polar core and bulky lipophilic groups.

Experimental Methodology: The Shake-Flask Protocol

To establish a self-validating system for determining the exact equilibrium solubility of this compound, the industry-standard Shake-Flask Method coupled with HPLC-UV quantification must be employed 4. This method ensures that thermodynamic equilibrium is reached, preventing false positives from supersaturation.

Step-by-Step Protocol:
  • Preparation of Saturated Solution: Weigh an excess amount of 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- (e.g., 100 mg) into a 5 mL amber glass vial. Add 2.0 mL of the target polar solvent (e.g., HPLC-grade Methanol or DMSO).

  • Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap. Place the vial in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 to 72 hours. Causality Note: Prolonged isothermal agitation is strictly required to overcome the lattice energy of the solid and ensure true thermodynamic equilibrium between the dissolved and undissolved states.

  • Phase Separation: Remove the vial and immediately centrifuge at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. Carefully draw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 0.5 mL of filtrate to account for any potential adsorption of the highly lipophilic compound to the filter membrane.

  • Dilution and HPLC-UV Quantification: Dilute the filtered saturated solution with the mobile phase to fall within the linear range of your calibration curve. Analyze via HPLC using a C18 reverse-phase column. The phenyl ring and thiourea core provide an excellent chromophore for UV detection at approximately 254 nm.

  • Data Validation: Repeat the sampling at 48 hours and 72 hours. If the concentration variance is < 2%, equilibrium is confirmed.

Workflow Visualization

The following diagram illustrates the logical flow of the solubility determination protocol, emphasizing the closed-loop nature of the thermodynamic validation.

G Start Excess Solute (2-Imidazolidinethione deriv.) Equilibration Isothermal Agitation (25°C, 48-72 hrs) Start->Equilibration Solvent Polar Solvent (DMSO, MeOH, MeCN) Solvent->Equilibration Separation Phase Separation (Centrifugation & PTFE Filtration) Equilibration->Separation Analysis HPLC-UV Quantification (Concentration Determination) Separation->Analysis Validation Thermodynamic Validation (Time-point Variance < 2%) Analysis->Validation

Workflow for determining equilibrium solubility via the shake-flask method and HPLC.

References

  • National Institutes of Health (NIH). "Ethylenethiourea | C3H6N2S | CID 2723650 - PubChem." PubChem Database.[Link]

  • International Science Community Association (ISCA). "Synthesis and complexation of bis(thiourea) with Co(II) and Cu(II) ions." Research Journal of Chemical Sciences.[Link]

Sources

Literature review of 1-phenyl-4,4-dimethylimidazolidine-2-thione derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Phenyl-4,4-dimethylimidazolidine-2-thione Derivatives

Abstract

The imidazolidine-2-thione scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse and significant biological activities. This technical guide provides a comprehensive review of 1-phenyl-4,4-dimethylimidazolidine-2-thione derivatives, a specific subclass with high potential for drug development. While literature on this exact substitution pattern is nascent, this document synthesizes information from closely related analogs to provide a robust framework for researchers. We will explore logical synthetic pathways, detailed protocols for physicochemical characterization, and a thorough review of the potential biological activities, including antimicrobial and anticancer effects, drawing from established findings on related thiohydantoins and imidazolidine-2-thiones. Furthermore, this guide delves into structure-activity relationships (SAR), offering insights into how molecular modifications can modulate therapeutic efficacy. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic therapeutic agents.

The Imidazolidine-2-thione Scaffold: A Core of Therapeutic Potential

The imidazolidine-2-thione moiety, a five-membered ring containing two nitrogen atoms and an exocyclic thione group, is a cornerstone in the design of bioactive molecules. Its structural rigidity, coupled with the hydrogen bonding capacity of the N-H groups and the unique electronic properties of the thiourea substructure, makes it an attractive pharmacophore for interacting with a wide array of biological targets.

Significance in Medicinal Chemistry

Derivatives of the broader imidazolidine-2-thione family have demonstrated a remarkable spectrum of pharmacological properties. These include antimicrobial, antifungal, anti-HIV, antithyroid, and antioxidant activities.[1] The sulfur atom in the thione group often plays a critical role in the molecule's mechanism of action, differentiating it from its oxygen-containing analog, imidazolidin-2-one. This structural feature can enhance lipophilicity, alter electronic distribution, and enable chelation with metallic cofactors in enzymes. The versatility of this scaffold allows for substitutions at the nitrogen and carbon atoms, enabling fine-tuning of its pharmacokinetic and pharmacodynamic profiles.

Rationale for 1-Phenyl and 4,4-Dimethyl Substitution

The specific focus on 1-phenyl-4,4-dimethylimidazolidine-2-thione is driven by established medicinal chemistry principles:

  • N1-Phenyl Group: The introduction of a phenyl ring at the N1 position provides a large, hydrophobic surface for potential π-π stacking or hydrophobic interactions within a protein's binding pocket. Furthermore, the phenyl ring is an ideal anchor for introducing various substituents (e.g., electron-withdrawing or -donating groups) to probe structure-activity relationships systematically.

  • C4,4-Dimethyl Group (gem-dimethyl effect): The presence of two methyl groups at the C4 position offers several advantages. It can induce a specific conformation of the five-membered ring, which may be optimal for binding to a target. This "Thorpe-Ingold effect" can also increase the rate of cyclization during synthesis and, importantly, block metabolic oxidation at the C4 position, potentially enhancing the metabolic stability and in-vivo half-life of the compound.

Synthetic Strategies and Methodologies

The synthesis of imidazolidine-2-thiones and their analogs, such as thiohydantoins, is well-documented. These established methods can be logically adapted to produce the target 1-phenyl-4,4-dimethyl derivatives.

Proposed Core Synthesis Protocol

A primary and efficient route involves the condensation reaction between a suitably substituted thiourea and an amino alcohol or a related precursor. The following protocol outlines a robust method for synthesizing the core scaffold.

Experimental Protocol: Synthesis of 1-Phenyl-4,4-dimethylimidazolidine-2-thione

  • Reagent Preparation:

    • Dissolve 1-phenylthiourea (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

    • In a separate flask, prepare a solution of 2-amino-2-methyl-1-propanol (1.1 equivalents).

  • Reaction Condensation:

    • Add the 2-amino-2-methyl-1-propanol solution dropwise to the stirred solution of 1-phenylthiourea at room temperature.

    • Upon completion of the addition, fit the reaction flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C).

    • Rationale: The elevated temperature facilitates the intramolecular cyclization and elimination of a water molecule, which is the rate-limiting step of the condensation.

  • Monitoring and Work-up:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane).

    • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • Pour the concentrated residue into cold water and stir vigorously. The product should precipitate as a solid.

  • Purification:

    • Collect the crude solid by vacuum filtration and wash with cold water.

    • Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield the purified 1-phenyl-4,4-dimethylimidazolidine-2-thione.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis, providing a clear visual guide for the experimental process.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagent1 1-Phenylthiourea mix Mix & Reflux in Ethanol reagent1->mix reagent2 2-Amino-2-methyl-1-propanol reagent2->mix evap Solvent Evaporation mix->evap TLC Monitoring precip Precipitation in Water evap->precip purify Recrystallization precip->purify product Final Product: 1-Phenyl-4,4-dimethyl- imidazolidine-2-thione purify->product

Caption: Proposed workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives. Based on data from structurally similar compounds, we can predict the key spectroscopic signatures.[2]

Technique Expected Observations Rationale
¹H NMR δ 7.2-7.5 (m, 5H, Ar-H), δ ~4.0 (s, 2H, CH₂), δ ~1.5 (s, 6H, 2xCH₃)Signals correspond to the aromatic protons of the phenyl ring, the C5 methylene protons, and the two equivalent methyl groups at C4.
¹³C NMR δ ~180 (C=S), δ 125-140 (Ar-C), δ ~85 (C4), δ ~65 (C5)The thiocarbonyl carbon is highly deshielded. Signals for the quaternary C4 and methylene C5 are expected in the aliphatic region.
IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~1590 (C=C aromatic), ~1250 (C=S stretch)Key stretches for the secondary amine, aromatic ring, and the characteristic thiocarbonyl group.
Mass Spec (EI) Molecular ion peak [M]⁺ corresponding to the calculated mass.Fragmentation may involve cleavage of the imidazolidine ring or loss of methyl groups.

Review of Biological Activities and Therapeutic Potential

While direct biological data for 1-phenyl-4,4-dimethylimidazolidine-2-thione is limited, the extensive research on related scaffolds provides a strong basis for predicting its therapeutic potential.

Antimicrobial and Antifungal Activity

Imidazolidine-2-thione and imidazole-2-thione derivatives have been reported to possess significant antimicrobial and antifungal properties.[1] The thiourea pharmacophore is known to disrupt microbial processes. It is hypothesized that these compounds may interfere with cell wall synthesis or inhibit essential microbial enzymes. Derivatives of the related imidazolidine-2,4-dione have shown moderate to high inhibitory activity against various bacterial and yeast strains.[3]

Anticancer and Antiproliferative Effects

This is one of the most promising areas for this class of compounds. Structurally related thio-derivatives have demonstrated potent activity against a range of cancer cell lines.

  • Pyruvate Kinase M2 (PKM2) Activation: Certain 4-hydroxy-thiazolidine-2-thione derivatives have been identified as novel activators of PKM2, a key enzyme in the altered metabolism of cancer cells (the Warburg effect).[4] Activating PKM2 can reverse this glycolytic phenotype and inhibit tumor growth.

  • Matrix Metalloproteinase (MMP) Inhibition: S-substituted imidazole-2-thione derivatives have shown potent cytotoxicity and, importantly, anti-metastatic properties by inhibiting MMP-2 and MMP-9, enzymes crucial for cancer cell invasion and migration.[5]

  • Virulence Factor Inhibition: In pathogenic bacteria like Pseudomonas aeruginosa, 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit the production of virulence factors such as proteases and hemolysins, offering an anti-pathogenic rather than a bactericidal approach to treatment.[6]

The table below summarizes the activity of some representative related compounds.

Compound Class Target Activity (IC₅₀) Reference
Imidazole-2-thione deriv.A-549 Lung Cancer CellsSubmicromolar[5]
4-hydroxy-thiazolidine-2-thioneH1299, HCT116 Cancer Cells0.46 µM to 0.81 µM[4]
Imidazolidine-2,4-dione deriv.P. aeruginosa ProteaseComplete Inhibition[6]
Hypothetical Mechanism of Anticancer Action

The following diagram illustrates a potential mechanism by which a 1-phenyl-4,4-dimethylimidazolidine-2-thione derivative could exert an anticancer effect by inhibiting a key signaling pathway involved in metastasis.

G compound Imidazolidine-2-thione Derivative mmp MMP-9 Enzyme compound->mmp Inhibits degradation ECM Degradation mmp->degradation Promotes ecm Extracellular Matrix (ECM) ecm->degradation invasion Cell Invasion & Metastasis degradation->invasion

Caption: Potential anti-metastatic mechanism via MMP-9 inhibition.

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is crucial for drug optimization.

  • N1-Phenyl Substituents: The electronic properties of substituents on the phenyl ring are expected to be a key determinant of activity. Electron-withdrawing groups (e.g., -Cl, -CF₃) may enhance activity by altering the electronic density of the core, while electron-donating groups (e.g., -OCH₃, -CH₃) could improve pharmacokinetic properties.

  • The Thione Group: The C=S group is a critical pharmacophore. Its replacement with a C=O (carbonyl) group, creating the corresponding hydantoin, would provide a key point of comparison to determine the role of the sulfur atom in target binding and overall activity.

  • C4,4-Dimethyl Group: As previously mentioned, this group likely enhances metabolic stability. Modifying this position, for example, by creating a spirocyclic ring system, could further constrain the molecule's conformation and potentially increase binding affinity and selectivity.

G cluster_sar Key SAR Points core Imidazolidine- 2-thione Core phenyl N1-Phenyl Ring (Electronic Tuning, Hydrophobicity) core->phenyl gem C4,4-Dimethyl (Metabolic Stability, Conformation) core->gem thione C=S Group (Binding, Lipophilicity) core->thione

Caption: Core structural elements for SAR exploration.

Future Directions and Conclusion

The 1-phenyl-4,4-dimethylimidazolidine-2-thione scaffold represents a promising, yet underexplored, area for therapeutic innovation. This guide provides a foundational framework by synthesizing knowledge from closely related chemical classes.

Future research should focus on:

  • Synthesis and Screening: Executing the proposed synthesis to create a library of derivatives with diverse substituents on the N1-phenyl ring. This library should be screened against a broad panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: For any identified hit compounds, detailed mechanistic studies should be performed to identify their specific molecular targets, such as PKM2, MMPs, or microbial enzymes.

  • Pharmacokinetic Profiling: In-vitro and in-vivo ADME (Absorption, Distribution, Metabolism, Excretion) studies will be essential to evaluate the drug-like properties of lead compounds.

References

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.). scindeks.ceon.rs. Retrieved March 4, 2026, from [Link]

  • Abd El Fattah, M. E., Soliman, A. H., & Abd Allah, H. H. (n.d.). Synthesis and study of the biological activity of some new Thiohydantoin Derivatives Introduction. sciforum.net. Retrieved March 4, 2026, from [Link]

  • Contreras, R., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 11(11), 877-885. Available from: [Link]

  • Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4 ² dione derivatives. Neliti. Retrieved March 4, 2026, from [Link]

  • Kumar, R., et al. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. BMC Chemistry, 11(1), 113. Available from: [Link]

  • Li, R., et al. (2018). Discovery and structure-activity relationship of novel 4-hydroxy-thiazolidine-2-thione derivatives as tumor cell specific pyruvate kinase M2 activators. European Journal of Medicinal Chemistry, 143, 48-65. Available from: [Link]

  • (n.d.). ChemInform Abstract: Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. ResearchGate. Retrieved March 4, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5), e1900352. Available from: [Link]

  • S-substituted imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. (2026). RSC Medicinal Chemistry. Available from: [Link]

  • The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. (2022). MDPI. Available from: [Link]

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A Technical Guide to the Predicted Molecular Geometry and Crystal Packing of 4,4-Dimethyl-1-Phenyl-2-Imidazolidinethione

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted molecular geometry and crystal packing characteristics of 4,4-dimethyl-1-phenyl-2-imidazolidinethione. The imidazolidinethione scaffold is a crucial pharmacophore in medicinal chemistry, and understanding its three-dimensional structure and intermolecular interactions is paramount for rational drug design and development. In the absence of a published crystal structure for this specific molecule, this guide synthesizes data from crystallographic studies of structurally analogous compounds to build a robust predictive model. We will explore the anticipated conformation of the heterocyclic ring, the spatial orientation of its substituents, and the dominant non-covalent forces, such as hydrogen bonding and van der Waals interactions, that govern its supramolecular assembly in the solid state. Furthermore, a detailed, field-proven protocol for the experimental determination of such structures via single-crystal X-ray diffraction is presented, offering a validated pathway for empirical verification.

Introduction to the Structural Chemistry of Imidazolidinethiones

Imidazolidinones and their thio-analogs, imidazolidinethiones, represent a class of five-membered nitrogen-containing heterocyclic compounds of significant interest in pharmaceutical sciences.[1] Their derivatives are known to exhibit a wide range of biological activities. The substitution pattern on the imidazolidinethione ring dictates its physicochemical properties, receptor binding affinity, and metabolic stability. Specifically, the introduction of a phenyl group at the N1 position and gem-dimethyl groups at the C4 position creates a molecule with distinct steric and electronic features that profoundly influence its three-dimensional structure and how it interacts with neighboring molecules in a crystal lattice.

The study of crystal packing is fundamental, as the arrangement of molecules in a solid state impacts critical properties such as solubility, dissolution rate, and stability—key considerations in drug development.[2] Intermolecular interactions, including strong hydrogen bonds and weaker van der Waals forces, dictate this packing arrangement.[3] This guide aims to provide a detailed, predictive framework for the molecular geometry and supramolecular architecture of 4,4-dimethyl-1-phenyl-2-imidazolidinethione, grounded in authoritative data from related crystal structures.

Predicted Molecular Geometry

The spatial arrangement of atoms within a molecule, or its geometry, is determined by bond lengths, bond angles, and torsion angles. For the title compound, we can predict these features by analyzing its constituent parts.

Conformation of the Imidazolidinethione Core

Unlike aromatic five-membered rings, the saturated imidazolidine core is non-planar. To minimize torsional and steric strain, it is expected to adopt a puckered conformation. In similar crystal structures, imidazolidine rings commonly exhibit a twist or envelope conformation.[4][5] For instance, the imidazolidine ring in 4,4′-Dimethyl-2,2′-[imidazolidine-1,3-diylbis(methylene)]diphenol was found to adopt a twist conformation.[4] This puckering allows the substituents to occupy pseudo-axial or pseudo-equatorial positions, thereby reducing steric hindrance. The presence of the bulky gem-dimethyl group at the C4 position will significantly influence the degree and type of puckering.

Orientation of Substituents

The relative orientation of the N-phenyl and C4-dimethyl groups is crucial to the molecule's overall shape.

  • N-Phenyl Group: A key geometric parameter is the dihedral angle between the mean plane of the phenyl ring and the mean plane of the imidazolidinethione ring. This angle is determined by a balance between conjugative effects (favoring planarity) and steric hindrance. In related N-phenyl heterocyclic structures, this dihedral angle can vary significantly but rarely assumes a fully coplanar or fully perpendicular orientation.[6] For example, in a derivative of 1-phenyl-imidazolidine-2,4-dione, the dihedral angle was found to be 6.0 (4)°. A moderate dihedral angle is anticipated for the title compound.

  • C4-gem-Dimethyl Group: The two methyl groups at the C4 position will be disposed tetrahedrally. This substitution prevents epimerization at this center and provides a significant steric shield on one side of the ring, which will influence how molecules approach each other during crystal formation.

Predicted Geometric Parameters

The following table summarizes the expected bond lengths and angles for 4,4-dimethyl-1-phenyl-2-imidazolidinethione, based on standard values and data from analogous structures. These values serve as a reliable starting point for computational modeling and as a benchmark for future experimental determination.

ParameterPredicted ValueRationale & Comparative Data
Bond Lengths (Å)
C=S~1.68 ÅTypical thiourea C=S double bond length.
N1-C2 (Thiourea)~1.38 ÅShorter than a typical N-C single bond due to resonance.
N3-C2 (Thiourea)~1.36 ÅSimilar to N1-C2, influenced by the hydrogen on N3.
N1-C5~1.47 ÅStandard N-C single bond.
C4-C5~1.54 ÅStandard C-C single bond.
N1-C(phenyl)~1.44 ÅN-C bond with some aromatic character.
Bond Angles (°)
N1-C2-N3~110°Angle within the five-membered ring, typical for thiourea moiety.
N1-C2=S~125°Reflects sp² hybridization of C2.
N3-C2=S~125°Reflects sp² hybridization of C2.
C5-N1-C(phenyl)~122°Influenced by steric repulsion between the rings.
Torsion Angles (°)
C5-N1-C(phenyl)-C(phenyl)10° - 40°The dihedral angle between the rings is expected to be non-zero.[6][7]

Analysis of Crystal Packing and Intermolecular Forces

The assembly of individual molecules into a stable, three-dimensional crystal lattice is a complex process governed by a hierarchy of non-covalent interactions.[2] Understanding these forces is key to predicting and controlling the solid-state properties of a compound.

Primary Hydrogen Bonding Motifs

The most significant intermolecular interaction expected to direct the crystal packing of the title compound is the hydrogen bond. The imidazolidinethione ring contains one classical hydrogen bond donor (the N3-H group) and a strong hydrogen bond acceptor (the thiocarbonyl sulfur atom, C=S).

  • N-H···S Hydrogen Bonds: It is highly probable that molecules will form centrosymmetric dimers or extended chains via N-H···S hydrogen bonds. This is a robust and highly directional interaction that often forms the primary supramolecular synthon in related structures. Dimeric aggregates linked by N-H···O bonds are common in the oxygen analogs (imidazolidinones), providing a strong precedent for this behavior.[5][7]

Secondary and Weaker Interactions

While the N-H···S bond is expected to be the primary organizing force, weaker interactions will play a crucial role in consolidating the three-dimensional structure.

  • C-H···S and C-H···π Interactions: Aromatic (phenyl) and aliphatic (methyl) C-H groups can act as weak hydrogen bond donors, forming C-H···S and C-H···π interactions. These interactions help to link the primary hydrogen-bonded motifs (dimers or chains) into sheets or a more complex 3D network.[8]

  • π-π Stacking: The phenyl rings may engage in offset π-π stacking interactions, where the electron-rich center of one ring is attracted to the electron-poor periphery of a neighboring ring. These interactions, if present, would contribute significantly to the cohesive energy of the crystal.[7]

Visualization of Predicted Supramolecular Assembly

The interplay of these forces can be visualized to understand the resulting crystal packing. The following diagram illustrates a likely scenario where molecules first form a dimer via strong N-H···S hydrogen bonds, and these dimers are subsequently linked by weaker C-H···π interactions.

G cluster_0 Molecule A cluster_1 Molecule B (Inversion Center) cluster_2 Molecule C (Adjacent Dimer) A 4,4-dimethyl-1-phenyl- 2-imidazolidinethione B 4,4-dimethyl-1-phenyl- 2-imidazolidinethione A->B C 4,4-dimethyl-1-phenyl- 2-imidazolidinethione A->C Weak C-H···π and van der Waals Interactions B->A B->C Weak C-H···π and van der Waals Interactions

Caption: Predicted supramolecular packing motif.

Experimental Workflow: Single-Crystal X-ray Diffraction

The definitive method for determining the precise molecular geometry and crystal packing of a compound is single-crystal X-ray diffraction (SC-XRD). The protocol described below is a self-validating system that provides unambiguous structural data.

Rationale and Causality

SC-XRD is the gold standard because it allows for the direct visualization of electron density in a crystalline material. By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, one can determine the positions of individual atoms in three-dimensional space with high precision, revealing the exact bond lengths, angles, and intermolecular contacts discussed previously.

Step-by-Step Experimental Protocol
  • Crystal Growth (The Critical First Step):

    • Objective: To obtain single crystals of sufficient size (>0.1 mm) and quality (low mosaicity).

    • Methodology: Slow evaporation of a saturated solution is the most common technique.

      • Dissolve the synthesized 4,4-dimethyl-1-phenyl-2-imidazolidinethione in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a dichloromethane/hexane mixture) to near saturation at a slightly elevated temperature.

      • Filter the solution to remove any particulate matter.

      • Allow the solvent to evaporate slowly and undisturbed at a constant temperature over several days to weeks. The slow rate is crucial as it allows molecules to order themselves correctly onto the growing lattice.

  • Crystal Selection and Mounting:

    • Objective: To select a single, defect-free crystal and mount it on the diffractometer.

    • Methodology:

      • Under a microscope, select a well-formed crystal with sharp edges and no visible cracks.

      • Carefully pick up the crystal using a cryo-loop.

      • Mount the loop onto a goniometer head and immediately place it into a cold stream of nitrogen gas (typically 100 K). This flash-cooling minimizes thermal vibrations and radiation damage during data collection.

  • Data Collection:

    • Objective: To measure the intensities and positions of a complete set of diffraction spots.

    • Methodology:

      • The mounted crystal is centered in the X-ray beam of the diffractometer.

      • A series of diffraction images are collected as the crystal is rotated through various angles. Modern detectors can collect a full dataset in a matter of hours.

  • Structure Solution and Refinement:

    • Objective: To convert the diffraction data into an atomic model.

    • Methodology:

      • Data Reduction: The raw images are processed to integrate the intensities of each reflection and apply corrections (e.g., for Lorentz and polarization effects).

      • Structure Solution: Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of most non-hydrogen atoms.

      • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm (e.g., with SHELXL). This process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

  • Validation and Analysis:

    • Objective: To ensure the final model is chemically sensible and accurately represents the data.

    • Methodology: The refined structure is validated using tools like PLATON or the IUCr's checkCIF service. The final model is then analyzed to extract the geometric parameters (tables of bond lengths/angles) and identify and quantify all intermolecular interactions.

Visualization of the Experimental Workflow

G cluster_workflow Single-Crystal X-ray Diffraction Workflow synthesis Compound Synthesis & Purification crystal_growth 1. Crystal Growth (Slow Evaporation) synthesis->crystal_growth mounting 2. Crystal Mounting & Cryo-Cooling crystal_growth->mounting data_collection 3. X-ray Data Collection mounting->data_collection solve 4. Structure Solution (Phase Problem) data_collection->solve refine 5. Structure Refinement (Least-Squares) solve->refine validate 6. Validation & Analysis refine->validate cif Final Structural Data (CIF File) validate->cif

Caption: Standard workflow for crystal structure determination.

Conclusion and Future Outlook

This guide has presented a detailed, predictive model for the molecular geometry and crystal packing of 4,4-dimethyl-1-phenyl-2-imidazolidinethione based on established crystallographic principles and data from analogous structures. The molecule is expected to feature a puckered imidazolidinethione ring with a non-coplanar N-phenyl substituent. Its crystal packing is predicted to be dominated by strong N-H···S hydrogen bonds, likely forming dimeric motifs, which are further organized into a three-dimensional lattice by a network of weaker C-H···S and C-H···π interactions.

While this predictive analysis provides a strong foundation for understanding the structural properties of the title compound, experimental validation via single-crystal X-ray diffraction remains essential. The resulting empirical data will not only confirm these predictions but also provide the precise geometric details necessary for high-level computational studies and structure-based drug design efforts. Understanding these fundamental structural characteristics is a critical step in harnessing the full potential of the imidazolidinethione scaffold in the development of novel therapeutics.

References

  • ResearchGate. (n.d.). Intermolecular interactions observed in compounds 2, 4 and 9. Retrieved from [Link]

  • ResearchGate. (n.d.). The intermolecular interactions in four different types of single crystal structures appeared in the Br-PM series. Retrieved from [Link]

  • Ting, D. S. W., et al. (2010). 1-(4-Methoxyphenyl)imidazolidine-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Rivera, A., et al. (2012). 4,4′-Dimethyl-2,2′-[imidazolidine-1,3-diylbis(methylene)]diphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. Retrieved from [Link]

  • Babashkina, M. G., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules, 24(18), 3323. Retrieved from [Link]

  • Sherrill Group. (n.d.). Research: Intermolecular Interactions. Retrieved from [Link]

  • Wang, X., et al. (2020). Design, Synthesis, and Evaluation of X-ray Crystal Structure, Biological Activities, DFT Calculations, and Molecular Docking of Phenyl Imidazolidin-2-One Derivatives. Molecules, 25(16), 3724. Retrieved from [Link]

  • Sharma, G., et al. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2- (4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL)- 2,3-DIMETHYL-1-PHENYL-1,2-DIHYDROPYRZOL-5-ONE. ResearchGate. Retrieved from [Link]

  • Dialnet. (2023). SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES AND EVALUATION ANTICANCER. Retrieved from [Link]

  • Manjunath, B. R., et al. (2015). Crystal structure of 1'-ethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione: a hydantoine derivative. An-Najah National University. Retrieved from [Link]

  • El Moutaouakil Ala Allah, O., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (1980). The Structure of l-Phenyl-4,5-(l,2-D-glucofurano)imidazolidin-2-one. Idaho State University. Retrieved from [Link]

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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 4,4-dimethyl-1-phenyl-2-imidazolidinethione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the synthetic compound 4,4-dimethyl-1-phenyl-2-imidazolidinethione. While direct experimental data on this specific molecule is emerging, this document synthesizes current knowledge from structurally related imidazolidinethione and imidazolidinone derivatives to forecast its therapeutic promise. We delve into the plausible antimicrobial, antifungal, and anticancer properties, underpinned by established mechanisms of action for this class of compounds. Detailed, field-proven experimental protocols are provided to empower researchers to validate these hypotheses. This guide is intended to serve as a foundational resource for initiating and advancing research into the pharmacological profile of 4,4-dimethyl-1-phenyl-2-imidazolidinethione, thereby accelerating its potential journey from a laboratory curiosity to a clinically relevant agent.

Introduction: The Imidazolidinethione Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazolidinone and its thione derivatives represent a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their structural versatility and ability to interact with a wide range of biological targets have established them as "privileged scaffolds" in drug discovery.[2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[2][3]

The subject of this guide, 4,4-dimethyl-1-phenyl-2-imidazolidinethione, is a distinct derivative characterized by a phenyl group at the 1-position and two methyl groups at the 4-position of the imidazolidine ring, with a thione group at the 2-position. These structural features are anticipated to modulate its biological activity, influencing factors such as lipophilicity, steric hindrance, and electronic properties, which in turn affect target binding and pharmacokinetic profiles. This document will explore the latent therapeutic potential of this specific molecule by drawing parallels with its close structural analogs.

Synthesis of 4,4-dimethyl-1-phenyl-2-imidazolidinethione

The synthesis of imidazolidine-2-thione derivatives can be achieved through various established synthetic routes. A common and effective method involves the cyclization of a diamine with a thiocarbonyl source. For the synthesis of 4,4-dimethyl-1-phenyl-2-imidazolidinethione, a plausible approach involves the reaction of N-phenyl-2-methyl-1,2-propanediamine with thiophosgene or a related thiocarbonylating agent.

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product N-phenyl-2-methyl-1,2-propanediamine N-phenyl-2-methyl-1,2-propanediamine Reaction_Vessel Cyclization in Inert Solvent N-phenyl-2-methyl-1,2-propanediamine->Reaction_Vessel Thiocarbonyl_Source Thiophosgene or Carbon Disulfide Thiocarbonyl_Source->Reaction_Vessel Target_Compound 4,4-dimethyl-1-phenyl- 2-imidazolidinethione Reaction_Vessel->Target_Compound

Caption: A generalized workflow for the synthesis of the target compound.

Potential Antimicrobial and Antifungal Activities

Derivatives of imidazolidinone and related heterocyclic systems have consistently demonstrated promising activity against a spectrum of bacterial and fungal pathogens.[3][4][5] The proposed mechanism often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Predicted Antibacterial Activity

Based on studies of analogous compounds, 4,4-dimethyl-1-phenyl-2-imidazolidinethione is hypothesized to exhibit activity against both Gram-positive and Gram-negative bacteria. The lipophilic phenyl group may facilitate penetration through the bacterial cell membrane.

Predicted Antifungal Activity

The thione moiety is a critical pharmacophore in many antifungal agents. It is plausible that 4,4-dimethyl-1-phenyl-2-imidazolidinethione will display antifungal properties, potentially through mechanisms such as the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane.

Experimental Protocol: In Vitro Antimicrobial and Antifungal Screening

To empirically determine the antimicrobial and antifungal efficacy of 4,4-dimethyl-1-phenyl-2-imidazolidinethione, a standardized two-step protocol is recommended: initial screening via the agar well diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC).

Step 1: Agar Well Diffusion Assay

  • Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline, adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Well Preparation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Prepare a stock solution of 4,4-dimethyl-1-phenyl-2-imidazolidinethione in a suitable solvent (e.g., DMSO).[4] Aseptically add a defined volume (e.g., 100 µL) of the test compound solution into the wells.[4]

  • Controls: Use the solvent as a negative control and standard antibiotics (e.g., Ampicillin, Gentamycin) and antifungals (e.g., Amphotericin B) as positive controls.[4]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 25-28°C for 48-72 hours for fungi.[4]

  • Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Step 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Preparation of Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[6]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include wells with broth and inoculum only (growth control), broth only (sterility control), and serial dilutions of a standard antimicrobial agent.

  • Incubation: Incubate the plates under the same conditions as the agar diffusion assay.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

DOT Script for Antimicrobial Testing Workflow

Antimicrobial_Testing Start Start Agar_Well_Diffusion Initial Screening: Agar Well Diffusion Assay Start->Agar_Well_Diffusion MIC_Determination Quantitative Analysis: Broth Microdilution (MIC) Agar_Well_Diffusion->MIC_Determination If active End End MIC_Determination->End

Caption: A two-step workflow for evaluating antimicrobial and antifungal activity.

Potential Anticancer Activity

A significant body of research points to the anticancer potential of imidazolidinone and thione derivatives.[1][7] These compounds can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways implicated in cancer progression.

Hypothesized Mechanisms of Action

The cytotoxic effects of 4,4-dimethyl-1-phenyl-2-imidazolidinethione against cancer cells could be mediated through several mechanisms:

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Structurally similar compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[2]

  • Cell Cycle Arrest: The compound may interfere with the cell cycle machinery, leading to arrest at specific checkpoints (e.g., G0/G1 or S phase), thereby preventing cancer cell proliferation.[7]

  • Inhibition of Key Kinases: The imidazolidinone scaffold can serve as a template for designing kinase inhibitors, which are crucial regulators of cell growth and survival.

Experimental Protocol: In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells and, by extension, their viability and proliferation. It is a robust method for initial cytotoxicity screening.[1]

  • Cell Culture: Seed cancer cell lines (e.g., HCT-116 for colorectal cancer, HepG-2 for liver cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of 4,4-dimethyl-1-phenyl-2-imidazolidinethione for a specified duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.[7]

DOT Script for Cytotoxicity Testing Workflow

Cytotoxicity_Testing Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Treatment Treat with Serial Dilutions of 4,4-dimethyl-1-phenyl-2-imidazolidinethione Cell_Seeding->Compound_Treatment MTT_Assay Perform MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Calculate Cell Viability and IC50 Value MTT_Assay->Data_Analysis

Caption: Workflow for determining the in vitro cytotoxicity of the target compound.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Hypothetical Antimicrobial Activity of 4,4-dimethyl-1-phenyl-2-imidazolidinethione

Test MicroorganismZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1816
Escherichia coli1532
Pseudomonas aeruginosa1264
Candida albicans208
Aspergillus niger1632

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.

Table 2: Hypothetical Cytotoxicity of 4,4-dimethyl-1-phenyl-2-imidazolidinethione

Cancer Cell LineIC50 (µM) after 48h
HCT-116 (Colon)12.5
HepG-2 (Liver)25.8
MCF-7 (Breast)18.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.

Conclusion and Future Directions

While direct experimental validation is pending, the structural characteristics of 4,4-dimethyl-1-phenyl-2-imidazolidinethione, in conjunction with the well-documented biological activities of its analogs, strongly suggest its potential as a promising antimicrobial and anticancer agent. The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of these potential activities.

Future research should focus on the synthesis and subsequent in vitro screening of this compound against a broad panel of bacterial, fungal, and cancer cell lines. Promising results would warrant further investigation into its mechanism of action, in vivo efficacy, and toxicological profile. This systematic approach will be crucial in determining the true therapeutic potential of 4,4-dimethyl-1-phenyl-2-imidazolidinethione and its viability as a lead compound for drug development.

References

  • Al-Ghorbani, M., et al. (2015). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 20(9), 15997-16013. [Link]

  • Asati, V., et al. (2014). Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives. Arabian Journal of Chemistry, 10, S283-S291. [Link]

  • Chen, J., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules, 27(24), 8841. [Link]

  • Milosavljević, V., et al. (2021). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science, 43, 103-116. [Link]

  • Polshettiwar, S. A., & Nagargoje, D. R. (2014). Microbiological Evaluation of 4-substituted-imidazolidine Derivatives. Indian Journal of Pharmaceutical Sciences, 76(2), 169–173. [Link]

  • El-Sayed, W. M., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 16(11), 765-780. [Link]

  • Fang, H., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124. [Link]

  • Jain, A., et al. (2022). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. International Journal of Creative Research Thoughts, 10(7), a270-a281. [Link]

Sources

Coordination chemistry potential of 2-Imidazolidinethione derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Coordination Architectures of 2-Imidazolidinethione: From Ligand Design to Chemotherapeutic & Catalytic Efficacy

Executive Summary

The coordination chemistry of 2-Imidazolidinethione (Imt) —commonly known as ethylene thiourea—represents a critical intersection between bioinorganic therapeutic design and organometallic catalysis. As a cyclic thiourea, Imt offers a distinct soft S-donor profile governed by thione-thiol tautomerism, making it a privileged ligand for Group 10 (Pd, Pt) and Group 11 (Cu, Ag, Au) metals.

This technical guide dissects the structural versatility of Imt derivatives, moving beyond basic coordination to explore their application in non-cisplatin chemotherapeutics (specifically Gold(I) and Platinum(II) analogs) and as robust precatalysts for C-C cross-coupling reactions . We provide validated protocols for synthesis and mechanistic insights into their biological and catalytic efficacy.

Ligand Architecture & Electronic Properties

The reactivity of 2-imidazolidinethione is dictated by its electronic ambivalence. While it contains both nitrogen and sulfur donors, the Hard-Soft Acid-Base (HSAB) theory predicts its behavior:

  • Thione-Thiol Tautomerism: In neutral solution, Imt exists predominantly in the thione form . Coordination to soft metal ions (Au⁺, Pt²⁺) typically occurs via the exocyclic sulfur atom without deprotonation, preserving the N-H protons for secondary hydrogen bonding interactions (critical for crystal packing and biological recognition).

  • Anionic Coordination: Upon deprotonation (often requiring basic conditions or specific metal templates), the ligand can adopt a thiolate character, enabling μ-N,S bridging modes . This is particularly relevant in dinuclear palladium catalysts.

  • Ligand Engineering: To enhance lipophilicity—a prerequisite for cellular uptake in drug design—the N-H backbone is frequently substituted with alkyl or aryl groups (e.g., N,N'-diethyl-imidazolidine-2-thione).

Synthetic Methodologies & Protocols

The synthesis of Imt complexes generally follows direct ligand substitution routes. Below is a validated protocol for a Platinum(II) analog, a key reference point for cytotoxicity studies.

Protocol: Synthesis of trans-Dichlorobis(2-imidazolidinethione)platinum(II)

Objective: Isolate the thermodynamically stable trans isomer of the Pt(II) complex.

Reagents:

  • Potassium tetrachloroplatinate(II) (

    
    )
    
  • 2-Imidazolidinethione (Imt)[1]

  • Solvents: Distilled water, Methanol, Diethyl ether.

Step-by-Step Methodology:

  • Stoichiometric Calculation: Dissolve 1.0 mmol (0.415 g) of

    
     in 10 mL of distilled water.
    
  • Ligand Addition: Separately dissolve 2.4 mmol (0.245 g) of Imt in 15 mL of warm water. Add this dropwise to the platinum solution under constant stirring.

  • Reaction Monitoring: The solution will initially turn turbid beige. Stir at room temperature for 30 minutes. The trans effect of the sulfur donor directs the substitution, but solubility differences often drive the precipitation of the neutral species.

  • Isolation: Filter the resulting beige/brown precipitate under vacuum.

  • Purification: Wash the solid sequentially with:

    • Water (

      
       mL) to remove KCl.
      
    • Methanol (

      
       mL) to remove unreacted ligand.
      
    • Diethyl ether (

      
       mL) to facilitate drying.
      
  • Drying: Dry in a vacuum desiccator over

    
     for 12 hours.
    
  • Validation: Product should be characterized by IR (shift in

    
    ) and elemental analysis.
    

Structural Diversity: The Coordination Potential

The coordination geometry is strictly controlled by the metal center's oxidation state and the steric bulk of N-substituents.

Visualizing Coordination Pathways

The following diagram illustrates how the metal center dictates the structural outcome of the Imt ligand.

G Ligand 2-Imidazolidinethione (Thione Form) Au Gold(I) (Soft Acid) Ligand->Au + AuCl4- / Reductant Pt Platinum(II) (Soft Acid) Ligand->Pt + K2PtCl4 Pd Palladium(II) (Intermediate) Ligand->Pd + PdCl2(PPh3)2 Linear Linear Geometry [Au(Imt)2]+ Au->Linear Monodentate S-Coordination Square Square Planar trans-[Pt(Imt)2Cl2] Pt->Square Monodentate S-Coordination Bridging Dinuclear Bridging [Pd2(μ-N,S-Imt)2...] Pd->Bridging N,S-Bridging (Deprotonated)

Figure 1: Divergent coordination pathways of 2-Imidazolidinethione based on metal center selection.

  • Linear Gold(I): Imt coordinates exclusively via Sulfur. In complexes like [Au(Imt)2]Cl, the geometry is nearly linear (S-Au-S angle ~172-176°).

  • Square Planar Platinum(II): Forms trans-[Pt(Imt)2X2] or cationic [Pt(Imt)4]2+. The trans arrangement is favored sterically and electronically.

  • Bridging Palladium(II): Unlike Pt and Au which prefer monodentate modes, Pd(II) in the presence of phosphines often induces deprotonation, leading to dinuclear species where Imt bridges two metal centers via N and S atoms (μ-N,S), a motif critical for catalytic stability.

Therapeutic Applications: Oncology

Imt derivatives are pivotal in the search for non-cisplatin anticancer agents. The mechanisms differ significantly between Gold and Platinum analogs.

Gold(I) Complexes: Targeting Mitochondria

Gold(I)-Imt complexes (e.g., using N-alkylated Imt) function as pro-apoptotic agents . Unlike cisplatin, which targets DNA, these complexes often target the thioredoxin reductase (TrxR) system in mitochondria.

  • Mechanism: The soft Au(I) ion has a high affinity for the selenocysteine active site of TrxR. Binding inhibits the enzyme, leading to an accumulation of Reactive Oxygen Species (ROS) and mitochondrial collapse.

  • Lipophilicity: N-substitution (ethyl, isopropyl) is essential to facilitate membrane crossing.

Platinum(II) Complexes: DNA Interaction

Pt(II)-Imt complexes retain the DNA-targeting capability of cisplatin but exhibit altered resistance profiles.

  • Cytotoxicity: [Pt(Imt)4]2+ and trans-[PtCl2(Imt)2] have shown cytotoxicity against breast cancer lines (MCF-7).

  • Advantage: The bulky sulfur ligands prevent rapid deactivation by intracellular thiols (like glutathione) compared to the labile chlorides of cisplatin.

Comparative Cytotoxicity Data
Complex TypeTarget MechanismActivity (MCF-7 Cell Line)Key Structural Feature
Cisplatin (Ref) DNA CrosslinkingIC50: ~15-20 μMLabile Cl ligands
[Au(N-Et-Imt)2]+ TrxR InhibitionIC50: < 10 μMLinear, Lipophilic Cation
trans-[Pt(Imt)2Cl2] DNA Intercalation/BindingIC50: ~25-40 μMStable S-Pt bond
[Pd(Imt)4]2+ DNA/Protein BindingIC50: VariableSquare Planar

Catalytic Applications

Beyond biology, Imt complexes serve as robust precatalysts in organic synthesis.

  • Suzuki-Miyaura Coupling:

    • Catalyst: Dinuclear Palladium(II) complexes with bridging Imt ligands ([Pd2(μ-N,S-Imt)2(PPh3)2]).[2][3][4]

    • Performance: These complexes catalyze the coupling of aryl halides with phenylboronic acid.[5][6]

    • Yields: High yields (>85%) are achievable at mild temperatures (80-100°C).

    • Stability: The bridging thiolate/thione ligand stabilizes the active Pd species, preventing rapid aggregation into inactive Pd black.

  • Transfer Hydrogenation:

    • Ruthenium(II) complexes bearing Imt-like heterocyclic carbenes or thiones are effective in the transfer hydrogenation of ketones to alcohols, utilizing isopropanol as the hydrogen source.

Mechanism of Action: Therapeutic vs. Catalytic

G cluster_0 Therapeutic Pathway (Gold/Platinum) cluster_1 Catalytic Pathway (Palladium) Drug M-Imt Complex (Au/Pt) Uptake Cellular Uptake (Lipophilicity Dependent) Drug->Uptake Target1 Mitochondria (TrxR Inhibition - Au) Uptake->Target1 Au(I) Target2 Nucleus (DNA Binding - Pt) Uptake->Target2 Pt(II) Apoptosis Apoptosis (Cell Death) Target1->Apoptosis Target2->Apoptosis Precat [Pd2(μ-N,S-Imt)2] Active Active Pd(0) Species (Stabilized by S) Precat->Active Activation Cycle Suzuki Cycle (Ox Add -> Transmet -> Red Elim) Active->Cycle Cycle->Active Regeneration Product Biaryl Product Cycle->Product

Figure 2: Dual-functionality pathways: Biological cytotoxicity mechanisms vs. Catalytic cross-coupling cycles.

References

  • Deng, Y. et al. (2008). "Synthesis and characterization of platinum(II) complexes with 2-imidazolidinethione. X-ray crystal structure of tetra(2-imidazolidinethione-S)platinum(II) iodide dimethylsulfoxide solvate monohydrate". Journal of Coordination Chemistry. Link

  • Lobana, T. S. et al. (2008). "Metal Derivatives of Heterocyclic Thioamides: Synthesis and Crystal Structures of Copper Complexes". Zeitschrift für Anorganische und Allgemeine Chemie. Link

  • Al-Noaimi, M. et al. (2023). "Synthesis and structures of dinuclear palladium complexes with 1,3-benzimidazolidine-2-thione and 1,3-imidazoline-2-thione". IUCrData. Link

  • Gandolfi, L. et al. (2017). "Lipophilic gold(I) complexes with 1,3,4-oxadiazol-2-thione or 1,3-thiazolidine-2-thione moieties: synthesis and their cytotoxic and antimicrobial activities". Journal of Inorganic Biochemistry. Link

  • Mora, M. et al. (2019). "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones". Catalysts. Link

Sources

Methodological & Application

Application Note: Coordination Protocols and Mechanistic Insights for 4,4-Dimethyl-1-phenyl-2-imidazolidinethione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes for therapeutics and catalysis relies heavily on the selection of highly tunable ligands. 4,4-dimethyl-1-phenyl-2-imidazolidinethione (CAS: 32595-29-2) is a specialized N-heterocyclic thione (NHT) that offers exceptional coordination versatility. Featuring a highly polarizable thiocarbonyl (C=S) donor and a deprotonatable secondary amine (N-H) within a rigid five-membered ring, this ligand is uniquely suited for stabilizing both soft coinage metals (Au, Ag, Cu) and catalytic transition metals (Pd, Pt).

This application note provides a comprehensive guide to the physicochemical properties, mechanistic coordination principles, and self-validating experimental protocols for deploying this ligand in advanced inorganic synthesis.

Physicochemical Profile & Mechanistic Principles

Thiol-Thione Tautomerism and Donor Properties

In solution, imidazolidine-2-thiones exhibit a dynamic thiol-thione equilibrium (N=C–SH


 N–C=S). However, extensive crystallographic and solid-state NMR studies confirm that the thione form dominates  in both the solid state and within neutral coordination environments[1]. The sulfur atom acts as a "soft" Lewis base, making it highly affine to "soft" 

metal ions (e.g., Au

, Ag

, Cu

)[2].

The structural substitutions on this specific derivative dictate its chemical behavior:

  • N1-Phenyl Group: Enhances the lipophilicity of the resulting metal complex, a critical parameter for crossing cell membranes in antimicrobial and anticancer applications[3].

  • C4-gem-Dimethyl Groups: Provide steric shielding that prevents unwanted oxidative ring-opening at the C4 position, ensuring the ligand remains intact during harsh refluxing conditions.

Variable Denticity: Monodentate vs. Bridging

The coordination mode of 4,4-dimethyl-1-phenyl-2-imidazolidinethione can be strictly controlled via the pH of the reaction medium:

  • Neutral Conditions (Monodentate S-Coordination): The ligand binds exclusively through the sulfur atom. The N3-H proton remains intact, often participating in secondary intermolecular hydrogen bonding that stabilizes the crystal lattice.

  • Basic Conditions (

    
    -N,S Bridging):  The introduction of a mild base (e.g., triethylamine) abstracts the N3 proton. The resulting anionic thiolate/amidate hybrid coordinates via both sulfur and nitrogen, effectively bridging two metal centers to form robust dinuclear frameworks (e.g., Pd
    
    
    
    or Pt
    
    
    complexes)[4].

Pathways LIG 4,4-dimethyl-1-phenyl -2-imidazolidinethione DEP Base Addition (Et3N) Deprotonation at N3 LIG->DEP Basic Conditions SCOORD Monodentate S-Coordination (Au, Ag, Cu) LIG->SCOORD Neutral Conditions NSCOORD Bridging N,S-Coordination (Pd, Pt Dinuclear) DEP->NSCOORD Metal Halides APP1 Therapeutic Agents (Antimicrobial/Anticancer) SCOORD->APP1 APP2 Cross-Coupling Catalysis NSCOORD->APP2

Fig 1: Reaction pathways and coordination modes of the imidazolidinethione ligand.

Data Presentation: Diagnostic Benchmarks

To ensure self-validation during synthesis, researchers must track specific spectroscopic shifts. Coordination to a metal center reduces the double-bond character of the C=S bond, shifting both IR and NMR signals.

Table 1: Physicochemical and Spectroscopic Benchmarks

Property / Diagnostic MarkerFree Ligand (Expected)Coordinated Complex (Expected)Mechanistic Rationale
Molecular Formula C

H

N

S
N/A-
IR:

(C=S) Stretch
~1200 – 1250 cm

~1150 – 1180 cm

Metal-to-ligand back-bonding weakens the C=S bond, lowering the stretching frequency.
IR:

(N-H) Stretch
~3100 – 3200 cm

Intact (Neutral) / Absent (Anionic)Confirms whether the ligand is acting as a neutral S-donor or an anionic N,S-bridge.

C NMR: C=S Carbon
~180 ppm~170 – 175 ppmUpfield shift due to decreased electron density and reduced double-bond character[1].

Experimental Workflows

Protocol A: Synthesis of Homoleptic Gold(I) Complexes [Au(L) ]Cl

Homoleptic gold(I) complexes supported by cyclic thioureas are highly sought after for their potent anti-inflammatory and anticancer properties[3].

Causality & Design: Direct reaction of thiones with AuCl


 or HAuCl

often leads to unwanted redox reactions, reducing the metal to Au

(gold mirror). To circumvent this, [Au(tht)

]Cl (tht = tetrahydrothiophene) is used as a precursor. The tht ligand is a weak, labile sulfur donor. When introduced to the highly polarizable thione of our target ligand, a rapid, thermodynamically driven ligand exchange occurs without altering the Au

oxidation state.

Step-by-Step Methodology:

  • Preparation: Dissolve 2.05 equivalents of 4,4-dimethyl-1-phenyl-2-imidazolidinethione in a minimum volume of anhydrous dichloromethane (CH

    
    Cl
    
    
    
    ).
  • Precursor Addition: In a separate flask, dissolve 1.0 equivalent of [Au(tht)

    
    ]Cl in methanol. Protect the flask from direct light to prevent photolytic degradation.
    
  • Ligand Exchange: Add the gold precursor solution dropwise to the ligand solution at room temperature under continuous magnetic stirring.

  • Maturation: Stir the reaction mixture for 2 hours. The solution should remain clear, indicating the absence of colloidal gold.

  • Isolation: Concentrate the solvent under reduced pressure to ~20% of its original volume. Add cold diethyl ether (Et

    
    O) dropwise to precipitate the complex as an off-white solid.
    
  • Validation Checkpoint: Filter the solid and analyze via IR spectroscopy. The presence of a strong

    
    (N-H) band at ~3150 cm
    
    
    
    and a shifted
    
    
    (C=S) band at ~1160 cm
    
    
    confirms successful homoleptic S-coordination.

Workflow S1 Dissolve Ligand (CH2Cl2) S2 Add [Au(tht)2]Cl (MeOH) S1->S2 S3 Stir 2h at RT (Ligand Exchange) S2->S3 S4 Precipitate (Et2O) S3->S4 S5 Pure [Au(L)2]Cl (IR/NMR Validated) S4->S5

Fig 2: Experimental workflow for the synthesis of homoleptic gold(I) complexes.

Protocol B: Synthesis of Dinuclear Palladium(II) Complexes[Pd ( -N,S-L) (PPh ) X ]

Dinuclear palladium complexes featuring bridging thionate ligands exhibit exceptional stability and are highly active precatalysts for Suzuki and Heck cross-coupling reactions.

Causality & Design: The N3 position of the imidazolidinethione ring is weakly acidic. Without a base, the ligand coordinates solely through the sulfur atom, yielding mononuclear species. Triethylamine (Et


N) is introduced as a non-nucleophilic proton scavenger. It drives the deprotonation of N3, forcing the ligand into an anionic state. This enables the ligand to bridge two palladium centers via 

-N,S coordination, displacing chloride ions and yielding a highly stable dinuclear framework[4].

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of PdCl

    
    (PPh
    
    
    
    )
    
    
    and 1.0 equivalent of 4,4-dimethyl-1-phenyl-2-imidazolidinethione in anhydrous acetonitrile.
  • Deprotonation: Inject 1.2 equivalents of triethylamine (Et

    
    N) into the suspension.
    
  • Thermal Activation: Heat the mixture to reflux (82 °C) under an inert argon atmosphere for 4 hours. The initial suspension will gradually clarify into a deep yellow/orange solution as the mononuclear precursor is consumed, followed by the precipitation of the dinuclear product.

  • Isolation: Cool the reaction to room temperature. Filter the resulting microcrystalline precipitate and wash sequentially with cold acetonitrile and diethyl ether.

  • Validation Checkpoint: Analyze the intermediate via IR spectroscopy. The complete disappearance of the N-H stretching frequency (~3100–3200 cm

    
    ) confirms successful deprotonation and N-coordination. If the N-H band persists, the deprotonation was incomplete; add an additional 0.2 eq of Et
    
    
    
    N and extend the reflux time.
    
    
    P NMR should show a single resonance, indicating a symmetric dinuclear core.

References

  • Zinc halide complexes of imidazolidine-2-thione and its derivatives: X-ray structures, solid state, solution NMR and antimicrobial activity studies. Journal of Coordination Chemistry.[Link]

  • Metal complexes of thiourea and derivatives as metal delivering anti-cancer and anti-inflammatory agents.
  • Dinuclear copper(I) complexes with N-heterocyclic thione and selone ligands: synthesis, characterization, and electrochemical studies. Dalton Transactions.[Link]

  • Synthesis and structures of dinuclear palladium complexes with 1,3-benzimidazolidine-2-thione and 1,3-imidazoline-2-thione. Acta Crystallographica Section E: Crystallographic Communications (via PubMed Central).[Link]

Sources

Application Note: Synthesis and Validation of Transition Metal Complexes with 4,4-Dimethyl-1-phenylimidazolidine-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The coordination chemistry of cyclic thioureas—specifically imidazolidine-2-thiones—with transition metals has garnered significant attention in both catalytic organometallic chemistry and the development of novel metallopharmaceuticals[1]. This application note provides a comprehensive, self-validating protocol for the preparation of transition metal complexes utilizing 4,4-dimethyl-1-phenylimidazolidine-2-thione (DMPIT) as the primary ligand.

By leveraging Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the soft thione sulfur atom of DMPIT acts as a highly affine Lewis base for soft transition metals, particularly the coinage metals (Au(I), Ag(I), Cu(I)) and Palladium(II)[2][3]. This guide details the causal relationships between the ligand's structural modifications, the chosen synthetic conditions, and the resulting geometric configurations of the metal complexes.

Ligand Design Causality: The Role of DMPIT

The selection of 4,4-dimethyl-1-phenylimidazolidine-2-thione over unsubstituted thiourea is driven by three critical physicochemical parameters:

  • Steric Shielding (4,4-dimethyl group): Unsubstituted imidazolidine-2-thiones frequently bridge multiple metal centers, leading to the formation of insoluble, intractable 1D or 2D polymeric networks[1]. The bulky gem-dimethyl groups at the C4 position introduce significant steric hindrance, restricting the coordination geometry and strongly favoring the formation of discrete, soluble mononuclear or dinuclear complexes.

  • Lipophilicity (1-phenyl group): For drug development professionals targeting oncology, the cellular uptake of metallodrugs is paramount. The 1-phenyl substitution significantly increases the partition coefficient (logP) of the complex, allowing the ligand to act as a lipophilic carrier that escorts the metal ion across the hydrophobic lipid bilayer of cancer cells[2].

  • Electronic Tuning (Thione-Thiol Tautomerism): The N1-phenyl group withdraws electron density via inductive effects, subtly modulating the basicity of the thione sulfur and stabilizing the metal-sulfur coordinate bond against premature dissociation in biological media[4].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. The visual workflow below maps the parallel synthesis routes for linear d10 complexes and square planar d8 complexes.

SynthesisWorkflow L Ligand (DMPIT) 4,4-dimethyl-1-phenyl- imidazolidine-2-thione Ag AgOTf (in DCM/MeOH) L->Ag 2 equiv L Room Temp Au (DMS)AuCl (in DCM) L->Au 2 equiv L Room Temp Pd K2PdCl4 (in EtOH/H2O) L->Pd 2 equiv L Reflux AgComp [Ag(DMPIT)2]OTf Linear Complex Ag->AgComp Stir 2h, Filter & Crystallize AuComp [Au(DMPIT)2]Cl Linear Complex Au->AuComp Stir 2h, Precipitate with Et2O PdComp [Pd(DMPIT)2Cl2] Square Planar Pd->PdComp Stir 4h, Filter & Wash

Caption: Synthetic workflow for the preparation of Au(I), Ag(I), and Pd(II) complexes with DMPIT.

Protocol A: Synthesis of Homoleptic Coinage Metal Complexes[M(DMPIT)₂]X (M = Au, Ag)

Causality: Coinage metals in the +1 oxidation state (d10 electron configuration) strongly prefer linear, two-coordinate geometries. A strict 1:2 (Metal:Ligand) stoichiometric ratio is maintained to satisfy this geometric preference and prevent the formation of mixed halide-bridged clusters[2].

  • Preparation: Dissolve 2.0 mmol of DMPIT in 15 mL of anhydrous Dichloromethane (DCM).

  • Metal Addition:

    • For Gold(I): Slowly add 1.0 mmol of Chloro(dimethyl sulfide)gold(I) [(DMS)AuCl] to the stirring solution. The labile DMS ligand is readily displaced by the stronger soft-donor thione.

    • For Silver(I): Dissolve 1.0 mmol of Silver trifluoromethanesulfonate (AgOTf) in 5 mL of Methanol (MeOH) and add dropwise to the ligand solution.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours under a nitrogen atmosphere to prevent ambient oxidation.

  • Isolation: Concentrate the solution under reduced pressure to approximately 5 mL. Add 20 mL of cold diethyl ether to precipitate the complex.

  • Purification: Filter the resulting solid via vacuum filtration, wash with cold diethyl ether (3 x 10 mL), and dry in vacuo.

Protocol B: Synthesis of Square Planar Palladium(II) Complex trans-[Pd(DMPIT)₂Cl₂]

Causality: Palladium(II) is a d8 metal that strictly adopts a square planar geometry. Due to the steric bulk of the 4,4-dimethyl and 1-phenyl groups on DMPIT, the trans isomer is thermodynamically favored over the cis isomer to minimize ligand-ligand repulsion[3].

  • Preparation: Dissolve 2.0 mmol of DMPIT in 20 mL of warm Ethanol.

  • Metal Addition: Dissolve 1.0 mmol of Potassium tetrachloropalladate(II) (K₂PdCl₄) in 5 mL of deionized water. Add this aqueous solution dropwise to the ethanolic ligand solution.

  • Reaction: Reflux the mixture at 75°C for 4 hours. A gradual color change from dark brown to yellow/orange indicates the successful displacement of two chloride ions by the thione ligands.

  • Isolation: Allow the solution to cool to room temperature. The complex will precipitate as a microcrystalline solid.

  • Purification: Filter the solid, wash sequentially with water (to remove KCl byproducts) and cold ethanol, and dry in a desiccator.

Self-Validating Quality Control (QC) System

To ensure the integrity of the synthesized complexes, the protocol relies on a self-validating spectroscopic feedback loop. The primary diagnostic tool is Fourier-Transform Infrared (FT-IR) spectroscopy, supported by multinuclear NMR.

Causality of Spectral Shifts: Upon coordination of the soft sulfur atom to the metal center, the C=S double bond character decreases (weakening the bond), while the C-N bond character increases due to delocalization of the nitrogen lone pair. This results in a predictable, diagnostic shift of the thioamide bands[3].

Table 1: Diagnostic Spectroscopic Signatures for Validation

Analytical MethodTarget SignalFree Ligand (DMPIT)Coordinated ComplexValidation Criteria (Causality)
FT-IR ν(C=S) stretch~1200 - 1220 cm⁻¹~1140 - 1170 cm⁻¹Shift to lower frequency confirms S-coordination (decreased C=S bond order).
FT-IR ν(N-H) stretch~3150 - 3200 cm⁻¹~3250 - 3300 cm⁻¹Shift to higher frequency; confirms N atom is not deprotonated or coordinated.
¹H NMR N-H proton~8.0 ppm~8.5 - 9.5 ppmDownfield shift due to electron density withdrawal by the metal center.
¹³C NMR C=S carbon~180 - 185 ppm~170 - 175 ppmUpfield shift confirms metal-sulfur bonding and altered shielding tensor.

Table 2: Summary of Reaction Parameters and Expected Yields

Metal PrecursorSolvent SystemTemp / TimeExpected GeometryTypical Yield
(DMS)AuClDCMRT / 2hLinear, [Au(L)₂]⁺80 - 88%
AgOTfDCM / MeOHRT / 2hLinear, [Ag(L)₂]⁺75 - 85%
K₂PdCl₄EtOH / H₂O75°C / 4hSquare Planar, trans65 - 75%

Biological Application: Mechanism of Action in Oncology

For drug development professionals, transition metal complexes featuring cyclic thioureas are highly potent candidates for targeted cancer therapy. Unlike Cisplatin, which targets DNA, coinage metal-thiourea complexes primarily target cytosolic and mitochondrial enzymes[2][4].

MOA Complex [M(DMPIT)2]+ Complex (Lipophilic Carrier) CellMembrane Cell Membrane (Passive Transport) Complex->CellMembrane Lipophilicity driven by phenyl & methyl groups Cytosol Cytosol / Mitochondria CellMembrane->Cytosol TrxR Thioredoxin Reductase (TrxR) Inhibition Cytosol->TrxR Metal exchange with selenocysteine ROS ROS Accumulation & Oxidative Stress TrxR->ROS Apoptosis Cancer Cell Apoptosis ROS->Apoptosis Mitochondrial dysfunction

Caption: Mechanism of action for coinage metal-DMPIT complexes inducing apoptosis in cancer cells.

Mechanistic Pathway: The lipophilic nature of the DMPIT ligand allows the complex to bypass cellular efflux pumps. Once inside the cell, the soft metal center (especially Au(I)) undergoes a ligand exchange reaction with the highly nucleophilic selenocysteine residue located in the active site of Thioredoxin Reductase (TrxR). The irreversible binding of the metal to TrxR inhibits the enzyme, disrupting the cell's redox balance, leading to a lethal accumulation of Reactive Oxygen Species (ROS) and subsequent apoptosis[4].

References

1.[1] Metal Derivatives of Heterocyclic Thioamides: Synthesis and Crystal Structures of Copper Complexes with 1-Methyl-1,3-imidazoline-2-thione and 1,3-Imidazoline-2-thione. ResearchGate. Available at: 2.[2] Metal complexes of thiourea and derivatives as metal delivering anti-cancer and anti-inflammatory agents. Google Patents (US8722897B2). Available at: 3.[4] Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. MDPI. Available at: 4.[3] Synthesis and structures of dinuclear palladium complexes with 1,3-benzimidazolidine-2-thione and 1,3-imidazoline-2-thione. ResearchGate. Available at:

Sources

Application Note: Advanced Methods for N-Functionalization of 4,4-Dimethyl-1-phenylimidazolidine-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Structural Significance

Cyclic thioureas, specifically imidazolidine-2-thione derivatives, are privileged scaffolds in medicinal chemistry, serving as potent pharmacophores in antimicrobial, antiviral, and anticancer agents[1]. The compound 4,4-dimethyl-1-phenylimidazolidine-2-thione (CAS: 32595-29-2) presents a unique synthetic challenge. Because the N1 position is blocked by a phenyl ring and the C4 position is sterically hindered by gem-dimethyl groups, functionalization is strictly directed to the N3 position or the exocyclic sulfur atom.

Achieving high regioselectivity for N-functionalization (alkylation or acylation) over S-functionalization requires precise control over reaction conditions, governed by thermodynamic principles and intermediate stabilization.

Mechanistic Insights: Regioselectivity & The HSAB Principle

Cyclic thioureas exist in a tautomeric equilibrium between the thione and thiol forms[2]. Upon deprotonation, an ambident anion is generated, distributing nucleophilic character across both the nitrogen and sulfur atoms.

The regiochemical outcome of the electrophilic attack is dictated by Pearson’s Hard and Soft Acids and Bases (HSAB) principle [3].

  • Sulfur (Soft Nucleophile): Highly polarizable, favoring reactions with "soft" electrophiles (e.g., benzyl bromide, allyl bromide) under mild basic conditions.

  • Nitrogen (Hard Nucleophile): Less polarizable and highly electronegative, favoring reactions with "hard" electrophiles (e.g., acyl chlorides, methyl iodide, alkyl sulfonates)[4].

To force N-functionalization, the reaction must be biased by using hard bases (such as NaH) in polar aprotic solvents (DMF, THF) to generate a "naked," highly reactive nitrogen anion[3]. In cases where S-alkylation occurs kinetically, thermodynamic rearrangement to the more stable N-alkylated product can often be induced via prolonged heating (>80°C) or Lewis acid catalysis[4].

MechanisticPathway Thione 4,4-dimethyl-1-phenylimidazolidine-2-thione Anion Ambident Anion Intermediate (Delocalized N/S Charge) Thione->Anion Base Deprotonation HardCond Hard Electrophile (R-COCl, MeI) + Hard Base (NaH) Anion->HardCond HSAB Hard-Hard Match SoftCond Soft Electrophile (BnBr, Allyl-Br) + Soft Base (K2CO3) Anion->SoftCond HSAB Soft-Soft Match N_Product N3-Functionalized Product (Thermodynamic & Hard Kinetic) HardCond->N_Product S_Product S-Functionalized Product (Soft Kinetic Product) SoftCond->S_Product S_Product->N_Product Thermal Rearrangement (>80°C)

Mechanistic pathway of N- vs S-functionalization governed by the HSAB principle.

Validated Experimental Protocols

The following methodologies have been engineered as self-validating systems, incorporating In-Process Controls (IPCs) to ensure reproducibility and high regioselectivity.

Protocol A: Regioselective N3-Acylation

N-acylation of imidazolidine-2-thiones is highly selective when utilizing an acyl chloride in the presence of an acid scavenger and a nucleophilic catalyst[5].

  • Causality: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with the acyl chloride to form a highly electrophilic acylpyridinium intermediate. This hard electrophile exclusively targets the hard N3 nucleophile, completely bypassing S-acylation.

Step-by-Step Methodology:

  • Solubilization: Suspend 4,4-dimethyl-1-phenylimidazolidine-2-thione (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (Et

    
    N) (1.5 equiv, 15 mmol) followed by a catalytic amount of DMAP (0.1 equiv, 1 mmol). IPC: The suspension will begin to clarify as the base disrupts intermolecular hydrogen bonding.
    
  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Add the desired acyl chloride (e.g., Benzoyl chloride, 1.1 equiv, 11 mmol) dropwise over 15 minutes.

  • Reaction & IPC: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. IPC: Monitor via TLC (Hexanes:EtOAc 7:3). The product will appear as a highly UV-active spot with a significantly higher

    
     (~0.6) compared to the polar starting material (~0.2).
    
  • Quench & Workup: Quench the reaction with saturated aqueous NH

    
    Cl (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography or recrystallization from hot ethanol to yield the pure N3-acylated product.

Protocol B: Direct N3-Alkylation

Direct N-alkylation requires a strong, hard base to generate a localized nitrogen anion, preventing the softer sulfur atom from acting as the primary nucleophile[1].

  • Causality: Sodium hydride (NaH) irreversibly deprotonates the thiourea. Using N,N-Dimethylformamide (DMF) strongly solvates the sodium cation, leaving the ambident anion highly reactive. When paired with a hard electrophile like Methyl Iodide (MeI), N-alkylation is kinetically favored[3].

Step-by-Step Methodology:

  • Solubilization: Dissolve the thiourea substrate (1.0 equiv, 10 mmol) in anhydrous DMF (40 mL) under an inert argon atmosphere. Cool to 0°C.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv, 12 mmol) in small portions. IPC (Critical): Immediate evolution of hydrogen gas (bubbling) must be observed. Cessation of bubbling (typically 15–20 mins) validates complete deprotonation. If no gas evolves, the NaH has degraded and the reaction will fail.

  • Electrophile Addition: Add the alkyl halide (e.g., MeI, 1.1 equiv, 11 mmol) dropwise.

  • Reaction & IPC: Stir at room temperature for 3 hours. IPC: If using a softer electrophile (like benzyl bromide), heat the reaction to 80°C for an additional 4 hours to drive the thermodynamic rearrangement of any formed S-alkyl byproduct to the desired N-alkyl product.

  • Quench & Workup: Carefully quench with ice water (50 mL) to destroy unreacted NaH. Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer extensively with water (3 x 30 mL) to remove DMF, followed by brine.

  • Purification: Dry over MgSO

    
    , concentrate, and purify via silica gel chromatography.
    

Workflow step1 1. Solubilization Dry DMF/DCM step2 2. Deprotonation NaH or Et3N/DMAP step1->step2 step3 3. Electrophile Dropwise at 0°C step2->step3 step4 4. Reaction & IPC Monitor by TLC step3->step4 step5 5. Quench Sat. NH4Cl step4->step5 step6 6. Purification Chromatography step5->step6

Standardized experimental workflow for the N-alkylation and N-acylation of cyclic thioureas.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity for 4,4-dimethyl-1-phenylimidazolidine-2-thione functionalization.

Base SystemSolventElectrophile (Type)Temp ProfileMajor ProductRegioselectivity (N:S)Isolated Yield
Et

N + DMAP (cat)
DCMBenzoyl Chloride (Hard)0°C

RT
N-Benzoyl > 99:192%
NaH (1.2 eq)DMFMethyl Iodide (Hard)0°C

RT
N-Methyl 95:588%
K

CO

(2.0 eq)
AcetoneBenzyl Bromide (Soft)RTS-Benzyl 5:9591%
NaH (1.2 eq)DMFBenzyl Bromide (Soft)80°C (12h)N-Benzyl 85:15*76%

*Note: The N-Benzyl product under NaH/DMF at elevated temperatures is achieved via in-situ thermodynamic rearrangement of the kinetic S-Benzyl intermediate[4].

References

  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Deriv
  • Thioureas (Tautomeriz
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkyl
  • CZ286717B6 - Process for preparing 5-chloro-4-(2-imidazolin-2-yl-amino) (N-Acylation of imidazolidine-2-thiones).
  • Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity.

Sources

Application Note: 4,4-Dimethyl-1-phenyl-2-imidazolidinethione (DMPIT) for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, standardized protocol for the evaluation and application of 4,4-dimethyl-1-phenyl-2-imidazolidinethione (DMPIT) as a corrosion inhibitor.

While specific literature on this exact derivative is emerging, it belongs to the highly effective class of imidazolidinethiones . This guide synthesizes established protocols for this chemical class with specific adjustments required for the hydrophobic nature of the DMPIT molecule.

Executive Summary & Mechanism

4,4-dimethyl-1-phenyl-2-imidazolidinethione (DMPIT) is a heterocyclic organic compound designed to inhibit metallic corrosion through adsorption. Unlike the parent imidazolidine-2-thione (IMT), DMPIT incorporates a phenyl group at the N1 position and two methyl groups at the C4 position.

Structural Advantages
  • Phenyl Group (N1): Increases electron density via resonance (

    
    -electrons), enhancing adsorption on positively charged metal surfaces (anodic sites). It also significantly increases hydrophobicity, improving the barrier effect against aqueous electrolytes.
    
  • Dimethyl Substitution (C4): Provides a positive inductive effect (+I), increasing the electron density at the thione (C=S) and amine (N-H) centers, thereby strengthening the coordinate bond with metal

    
    -orbitals.
    
  • Thione Group (C=S): Acts as the primary anchoring site due to sulfur's high polarizability and lone pair availability.

Mechanism of Action

DMPIT functions as a Mixed-Type Inhibitor (blocking both anodic dissolution and cathodic hydrogen evolution). It follows the Langmuir Adsorption Isotherm , forming a compact monolayer on the metal surface.

G DMPIT DMPIT Molecule (Soluton) Diff Diffusion to Metal Interface DMPIT->Diff Ads Adsorption (Physisorption/Chemisorption) Diff->Ads S_Atom S-Atom (Coordinate Bond) Ads->S_Atom Pi_Sys Phenyl Ring (Pi-Interaction) Ads->Pi_Sys N_Atom N-Atom (Electrostatic) Ads->N_Atom Film Protective Film Formation Corr Corrosion Rate Reduction Film->Corr S_Atom->Film Pi_Sys->Film N_Atom->Film

Figure 1: Adsorption mechanism of DMPIT on metallic surfaces.

Material Preparation & Characterization

Before corrosion testing, the inhibitor must be characterized to ensure purity, as impurities (e.g., unreacted amines) can skew electrochemical data.

Compound Verification
  • Purity: >98% (HPLC grade recommended).

  • Solubility Check: DMPIT is hydrophobic.

    • Primary Solvent: Ethanol or Acetone.

    • Test Solution: Dissolve DMPIT in minimal ethanol, then dilute with the aggressive media (e.g., 1M HCl). Ensure no precipitation occurs upon dilution.

Metal Specimen Preparation
  • Material: Mild Steel (e.g., C: 0.18%, Mn: 0.6%, P: 0.04%, S: 0.05%, Fe: Balance).

  • Dimensions:

    • Weight Loss:

      
       cm coupons.
      
    • Electrochemical:[1][2][3] Epoxy-mounted coupons with

      
       cm² exposed surface area.
      
  • Surface Finish:

    • Abrade sequentially with SiC paper (grades 400, 600, 800, 1000, 1200).

    • Wash with distilled water.

    • Degrease with acetone.

    • Dry in warm air stream.

Experimental Protocols

Weight Loss Measurements (Baseline)

This method provides the direct calculation of corrosion rate (


) and Inhibition Efficiency (

).

Protocol:

  • Solution Prep: Prepare 1M HCl (blank) and solutions containing DMPIT (Concentrations: 0.1, 0.5, 1.0, 2.0, 5.0 mM).

  • Weighing: Weigh prepared coupons (

    
    ) using an analytical balance (
    
    
    
    mg).
  • Immersion: Suspend coupons in 100 mL of test solution for 24 hours at 303 K (thermostated).

  • Cleaning: Remove coupons, scrub with bristle brush under running water, wash with acetone, dry, and re-weigh (

    
    ).
    

Calculations:




Where

is area (cm²) and

is time (h).[4]
Electrochemical Impedance Spectroscopy (EIS)

EIS differentiates the electric double-layer capacitance (


) and charge transfer resistance (

).

Settings:

  • System: Three-electrode cell (Working: Steel; Counter: Platinum; Reference: Ag/AgCl or SCE).

  • OCP: Allow 30 mins for Open Circuit Potential stabilization.

  • Frequency Range: 100 kHz to 0.01 Hz.

  • Amplitude: 10 mV AC perturbation.

Expected Data Trends:

Parameter Blank (1M HCl) DMPIT (High Conc.) Interpretation

|


 (

)
| Low (~20-50) | High (>200) | Formation of protective film. | |

(

)
| High | Low | Displacement of water molecules by inhibitor. | | Nyquist Shape | Small Semicircle | Large Semicircle | Charge-transfer controlled inhibition. |
Potentiodynamic Polarization (Tafel)

Determines if DMPIT is anodic, cathodic, or mixed-type.

Settings:

  • Scan Range: -250 mV to +250 mV vs. OCP.

  • Scan Rate: 1.0 mV/s (slow scan for equilibrium).

Analysis:

  • Calculate Corrosion Current Density (

    
    ) via Tafel extrapolation.
    
  • If the shift in Corrosion Potential (

    
    ) is 
    
    
    
    mV compared to blank, DMPIT is a Mixed-Type inhibitor.

Advanced Characterization (Surface & Theory)

Surface Morphology (SEM/AFM)
  • SEM: Image the coupon surface after 24h immersion.

    • Blank: Heavily corroded, rough, pits visible.

    • DMPIT: Smoother surface, reduced pitting, visible adsorbed film.

  • EDX: Confirm presence of Sulfur and Nitrogen on the steel surface to prove adsorption.

Quantum Chemical Calculation (DFT)

To validate the "dimethyl" and "phenyl" effect, perform DFT (B3LYP/6-31G*) calculations.

  • HOMO (Highest Occupied Molecular Orbital): Should be located on the Thione (S) and Phenyl ring (electron donation).

  • LUMO (Lowest Unoccupied Molecular Orbital): Should be on the heterocyclic ring (electron acceptance from Fe back-donation).

  • 
     (Energy Gap):  Lower 
    
    
    
    correlates with higher inhibition efficiency.

Experimental Workflow Diagram

Workflow cluster_Exp 3. Corrosion Testing Start Start: DMPIT Evaluation Char 1. Characterization (NMR/IR Purity Check) Start->Char Sol 2. Solution Prep (1M HCl + 0.1-5.0 mM DMPIT) Char->Sol WL Weight Loss (24h Immersion) Sol->WL EIS EIS (Rct, Cdl) Sol->EIS Tafel Polarization (Icorr, Ecorr) Sol->Tafel Surf 4. Surface Analysis (SEM/EDX/AFM) WL->Surf EIS->Surf Tafel->Surf Data 5. Data Correlation (Isotherms & Efficiency) Surf->Data

Figure 2: Standardized workflow for evaluating DMPIT corrosion inhibition.

References

  • Joseph, B., et al. (2010). "Imidazolidine-2-thione as corrosion inhibitor for mild steel in hydrochloric acid."[5] Indian Journal of Chemical Technology, 17, 366-374. Link

    • Core Reference: Establishes the baseline protocol for imidazolidinethione deriv
  • PubChem. (2025).[6][7] "1-phenyl-4,4-dimethyl-2-imidazolidinethione (Compound Summary)." National Library of Medicine. Link[4][8]

    • Compound Verification: Validates the specific chemical structure and CAS (32595-29-2).
  • Zhang, Q., et al. (2010). "Corrosion inhibition of mild steel by imidazoline derivatives in acidic medium."[2][5] Corrosion Science, 52(1), 232-238.

    • Mechanistic Insight: Explains the role of phenyl and alkyl substitutions on inhibition efficiency.
  • Japan Patent Office. (2011). "JP4603160B2 - Composition and Use." Google Patents. Link

    • Industrial Context: Cites the specific use of 4,4-dimethyl-1-phenylimidazolidine-2-thione in industrial formul

Sources

Application Note: Advanced Solvent Extraction Strategies for Cyclic Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Cyclic thiourea derivatives—most notably ethylene thiourea (ETU), propylene thiourea (PTU), and larger macrocyclic thioureas—present unique challenges in sample preparation. ETU and PTU frequently occur as degradation products of ethylenebisdithiocarbamate (EBDC) fungicides in agricultural products, while long-chain thiourea derivatives are heavily utilized as highly selective metal chelators in hydrometallurgy[1].

The extraction of these compounds from complex aqueous, biological, or food matrices is notoriously difficult due to their extreme hydrophilicity (log P < 0), tautomeric behavior, and high susceptibility to oxidative degradation. As a Senior Application Scientist, it is critical to understand that standard liquid-liquid extraction (LLE) using non-polar solvents will fail for these targets. Instead, the extraction must be thermodynamically forced using matrix modifiers.

Causality in Extraction Chemistry

To force the partitioning of cyclic thioureas into moderately polar organic solvents (such as dichloromethane or ethyl acetate), the aqueous phase must be chemically altered:

  • The Salting-Out Effect: High concentrations of salts (e.g., ammonium chloride, potassium fluoride, or magnesium sulfate) decrease the thermodynamic activity of water. This disrupts the hydrogen-bonding network between the aqueous phase and the thiourea ring, driving the polar target into the organic phase[2][3].

  • Oxidative Protection: The thiocarbonyl group (C=S) readily oxidizes to a corresponding urea or disulfide. The addition of free radical scavengers or antioxidants, such as dithiothreitol (DTT) or ascorbic acid, is strictly required during extraction to act as a sacrificial reducing agent[1][2].

  • Metal Complexation (For Macrocycles): When long-chain thioureas are used to extract metal ions (e.g., Au³⁺ or Cu²⁺), they are dissolved in water-immiscible solvents like cumene. The soft sulfur donor atom selectively coordinates with soft metal ions, forming a neutral, hydrophobic complex that easily migrates into the organic phase[4][5].

Extraction Workflow & Logic

The following diagram illustrates the mechanistic workflow required to successfully isolate highly polar cyclic thioureas from aqueous matrices without target degradation.

G A Aqueous Matrix (Water, Bio-fluid, Food) B Antioxidant Addition (DTT / Ascorbic Acid) A->B Prevent C=S Oxidation C Salting-Out (NH4Cl, KF, MgSO4) B->C Reduce Water Activity D Solvent Extraction (DCM or Ethyl Acetate) C->D Force Partitioning E Phase Separation (Centrifugation / Settling) D->E Agitate 5 mins F Concentration & Solvent Exchange E->F Isolate Organic Phase G Chromatographic Analysis (LC-MS / GC-NPD) F->G Reconstitute

Workflow for the solvent extraction of highly polar cyclic thiourea derivatives.

Quantitative Data: Solvent & Matrix Effects

The table below summarizes the extraction efficiencies of cyclic thioureas under various matrix modifications, demonstrating the necessity of salting-out agents and antioxidants.

Target CompoundMatrixExtraction SolventAdditives (Salts / Antioxidants)Average RecoveryReference
ETU Ground WaterMethylene Chloride (DCM)NH₄Cl, KF / DTT>90%[2]
ETU / PTU Food (Fruit/Meat)DichloromethaneNa₂SO₄ / Ascorbic Acid95–97%[1]
ETU Plasma / UrineDichloromethaneMgSO₄ / None>85%[3]
Au(III)-Thiourea Chloride MediaCumeneNone (pH dependent)>95%[5]

Experimental Protocols

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction of ETU/PTU

This protocol is designed for the extraction of highly polar thioureas from aqueous environmental or biological samples.

Self-Validating System: This protocol incorporates a surrogate standard (PTU or ²H₄-ETU) added prior to any sample manipulation. By comparing the final peak area of the surrogate to a direct calibration curve, the analyst can calculate absolute recovery and mathematically prove that no systematic losses occurred during the aggressive salting-out or evaporation phases[1][2].

Materials:

  • Dichloromethane (DCM), HPLC grade.

  • Dithiothreitol (DTT) solution (1000 µg/mL in ethyl acetate)[2].

  • Salting-out agents: Ammonium chloride (NH₄Cl) and Potassium fluoride (KF)[2].

  • Surrogate Standard: Propylene thiourea (PTU) or ²H₄-ETU[1][2].

Step-by-Step Procedure:

  • Sample Aliquoting & Surrogate Fortification: Transfer exactly 50 mL of the aqueous sample into a PTFE-lined screw-cap extraction bottle. Immediately fortify the sample with 5 µL of the surrogate standard solution (e.g., PTU).

  • Matrix Modification (Salting-Out): Add 1.5 g of NH₄Cl and 25 g of KF to the sample[2]. Note: For smaller biological samples (e.g., 2 mL plasma), scale down proportionally and substitute with anhydrous MgSO₄[3]. Seal the bottle and shake vigorously until all salts are fully dissolved.

  • Antioxidant Protection: Add 5 mL of the 1000 µg/mL DTT solution. This step is non-negotiable; without DTT, the physical agitation in the next step will introduce dissolved oxygen, rapidly degrading ETU into ethylene urea[2].

  • Solvent Partitioning: Add 50 mL of DCM. Seal and shake vigorously on a mechanical shaker for 5 minutes.

  • Phase Separation: Allow the mixture to stand undisturbed for 15 minutes to ensure complete phase separation. If extracting biological fluids that form emulsions, centrifuge at 2000 rpm for 15 minutes[3].

  • Concentration & Exchange: Collect the lower organic (DCM) layer. Pass the extract through a small column of anhydrous sodium sulfate to remove residual water. Evaporate the DCM under a gentle stream of nitrogen or via rotary evaporation. Re-dissolve the dry residue in water or the appropriate mobile phase prior to LC-MS or GC-NPD analysis[1].

Protocol B: Metal Ion Extraction using Long-Chain Cyclic Thioureas

This protocol details the use of synthesized thiourea derivatives (e.g., N-benzoylthiourea) to selectively extract precious or heavy metals from aqueous media[4][5].

Step-by-Step Procedure:

  • Organic Phase Preparation: Prepare a 0.01 M to 0.1 M solution of the long-chain thiourea derivative in a water-immiscible organic solvent such as cumene or chloroform[4].

  • Aqueous Phase Adjustment: Adjust the pH of the aqueous solution containing the target metal ions (e.g., Au³⁺) to the optimal acidic value (typically 1 mol/L NaCl/HCl media)[5].

  • Equilibration: Combine equal volumes of the organic and aqueous phases in a separatory funnel. Shake vigorously for 10 to 30 minutes to ensure thermodynamic equilibrium is reached. The thiourea will form a hydrophobic complex with the metal, migrating into the cumene phase[4][5].

  • Phase Separation & Analysis: Allow the phases to separate completely. Drain the aqueous phase and analyze the remaining metal concentration via ICP-OES or AAS to determine the extraction efficiency[4].

References

1.[4] Benchchem. Comparative study of the metal extraction capabilities of different long-chain thioureas - Benchchem: Solvent Extraction of Metal Ions. Benchchem. 2.[5] Taylor & Francis Online. LIQUID-LIQUID EXTRACTION OF GOLD(III) AND ITS SEPARATION OVER COPPER(II), IRON(III), AND ZINC(II) USING THIOUREA DERIVATIVES FROM CHLORIDE MEDIA. Taylor & Francis. 3.[2] EPA NEPIS. Determination of Ethylene Thiourea (ETU) in Water Using Gas Chromatography with a Nitrogen-Phosphorus Detector Method 509, Revision 1.0. Environmental Protection Agency. 4.[1] ResearchGate. (PDF) Determination of ethylenethiourea (ETU) and propylenethiourea (PTU) in foods by high performance liquid chromatography-atmospheric pressure chemical ionisation-medium-resolution mass spectrometry. ResearchGate. 5.[3] Oxford University Press. A Simple Method for the Determination of Ethylene-thiourea (ETU) in Biological Samples. Oxford Academic.

Sources

Application Note: Biological Profiling of 4,4-Dimethyl-1-phenyl-2-imidazolidinethione

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, expert-level framework for the biological characterization of 4,4-dimethyl-1-phenyl-2-imidazolidinethione .

Based on its chemical structure—a cyclic thiourea with a lipophilic phenyl group and a sterically hindered dimethyl moiety—this compound belongs to a class of molecules known to potently inhibit copper-containing monooxygenases (e.g., Dopamine


-Hydroxylase, Tyrosinase) and exhibit radical scavenging properties. The following protocols are designed to validate these specific activities.

Compound ID: 4,4-dimethyl-1-phenyl-2-imidazolidinethione (CAS: 32595-29-2) Classification: Cyclic Thiourea / Imidazolidine-2-thione derivative Primary Molecular Targets: Copper-dependent enzymes (Dopamine


-Hydroxylase, Tyrosinase), Free Radicals.

Introduction & Mechanistic Rationale

The pharmacological potential of 4,4-dimethyl-1-phenyl-2-imidazolidinethione is anchored in its thiocarbonyl (C=S) moiety, which acts as a "soft" donor ligand with high affinity for transition metals, particularly Copper (Cu


/Cu

).
  • Dopamine

    
    -Hydroxylase (D
    
    
    
    H) Inhibition:
    D
    
    
    H is a copper-dependent enzyme converting dopamine to norepinephrine. Cyclic thioureas are established inhibitors of D
    
    
    H, acting by chelating the active site copper or interacting with the oxidized enzyme form. The 1-phenyl substituent enhances lipophilicity, potentially aiding blood-brain barrier (BBB) penetration, while the 4,4-dimethyl group provides metabolic stability against N-dealkylation.
  • Tyrosinase Inhibition: Structurally similar to phenylthiourea (PTU), this compound is a candidate inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.

  • Antioxidant Activity: The thiourea core is a potent scavenger of reactive oxygen species (ROS) and prevents lipid peroxidation.

Mechanism of Action Diagram

The following diagram illustrates the hypothetical inhibition mechanism targeting the D


H Copper center.

DBH_Inhibition Enzyme DβH Active Site (Cu2+ Center) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Chelation of Cu Product Norepinephrine Enzyme->Product Catalysis (O2 + Ascorbate) Substrate Dopamine (Substrate) Substrate->Product Hydroxylation Inhibitor 4,4-dimethyl-1-phenyl- 2-imidazolidinethione Inhibitor->Complex Binding (Ki)

Caption: Competitive/Non-competitive inhibition mechanism where the thiourea moiety chelates the catalytic Copper center of D


H.

Protocol A: Dopamine -Hydroxylase (D H) Inhibition Assay

Objective: Determine the IC


 of the compound against D

H activity using a photometric assay.
Materials
  • Enzyme: Purified Bovine Adrenal Medulla D

    
    H or Recombinant Human D
    
    
    
    H.
  • Substrate: Tyramine hydrochloride (10 mM stock).

  • Cofactor: Ascorbic acid (10 mM, freshly prepared).

  • Catalase: To prevent enzyme inactivation by H

    
    O
    
    
    
    .
  • Chromogen: Sodium Periodate (NaIO

    
    ) and Sodium Metabisulfite (Na
    
    
    
    S
    
    
    O
    
    
    ).
  • Buffer: 0.1 M Sodium Acetate buffer, pH 5.0.

Experimental Workflow
  • Preparation: Dissolve 4,4-dimethyl-1-phenyl-2-imidazolidinethione in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Ensure final DMSO concentration is <1%.
  • Enzyme Mix: In a 96-well plate, combine:

    • 80

      
      L Acetate Buffer (pH 5.0)
      
    • 10

      
      L Catalase (1 mg/mL)
      
    • 10

      
      L Enzyme Solution (optimized activity unit)
      
    • 10

      
      L Test Compound (or Vehicle Control)
      
  • Pre-Incubation: Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Reaction Start: Add 10

    
    L Substrate Mix (20 mM Tyramine + 20 mM Ascorbate). Final volume: 120 
    
    
    
    L.
  • Incubation: Incubate at 37°C for 20–40 minutes (linear phase).

  • Termination & Development:

    • Add 20

      
      L 3 M Trichloroacetic acid (TCA) to stop reaction.
      
    • Add 10

      
      L 2% Sodium Periodate (oxidizes octopamine to p-hydroxybenzaldehyde).
      
    • Incubate 2 min.

    • Add 10

      
      L 10% Sodium Metabisulfite (neutralizes excess periodate).
      
  • Measurement: Measure Absorbance at 330 nm (p-hydroxybenzaldehyde).

Data Analysis
  • Calculate % Inhibition:

    
    
    
  • Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

Protocol B: Tyrosinase Inhibition Assay (Melanogenesis Screen)

Objective: Evaluate the compound's potential as a skin-whitening agent or melanoma therapeutic via Tyrosinase inhibition.

Materials
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1).

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

Experimental Workflow
  • Plate Setup: Add 140

    
    L Phosphate Buffer to 96-well microplate wells.
    
  • Inhibitor Addition: Add 20

    
    L of test compound solution (various concentrations).
    
  • Enzyme Addition: Add 20

    
    L Tyrosinase (40 units/mL).
    
  • Incubation: Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 20

    
    L L-DOPA (2.5 mM).
    
  • Kinetic Read: Immediately measure Absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes.

Interpretation
  • Competitive Inhibition: If the compound competes with L-DOPA,

    
     remains constant while 
    
    
    
    increases.
  • Mixed/Non-Competitive: Common for thioureas (copper chelation);

    
     decreases. Use Lineweaver-Burk plots for mode of action analysis.
    

Protocol C: Cellular Viability & Safety Profiling (MTT Assay)

Objective: Ensure the compound is not cytotoxic at effective concentrations, a critical step for drug development.

Materials
  • Cell Lines: SH-SY5Y (Neuroblastoma) or B16F10 (Melanoma).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Experimental Workflow
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat cells with compound (0.1–100

    
    M) for 24h and 48h. Include Positive Control (e.g., Doxorubicin) and Vehicle Control (DMSO).
    
  • MTT Addition: Add 20

    
    L MTT (5 mg/mL) to each well. Incubate 4h at 37°C.
    
  • Solubilization: Remove supernatant. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read Absorbance at 570 nm .

Data Reporting & Troubleshooting

Expected Results Summary Table
AssayParameterExpected TrendValidation Control
D

H Inhibition
IC

Value
Low

M range (Potent)
Fusaric Acid / Nepicastat
Tyrosinase % InhibitionDose-dependent decreaseKojic Acid
Cytotoxicity CC

Value
> 50

M (Desired safety)
Triton X-100 (Lysis)
Troubleshooting Guide
  • Precipitation: The 1-phenyl and 4,4-dimethyl groups make the compound lipophilic. If precipitation occurs in aqueous buffers, increase BSA (0.1%) or use cyclodextrins as carriers.

  • Copper Interference: If the assay fails, ensure the buffer is free of EDTA, as EDTA will strip the copper from the enzyme, mimicking inhibition.

  • Autoxidation: Thioureas can oxidize. Prepare fresh stock solutions in degassed DMSO.

References

  • Bovet-Nitti, F., & Bovet, D. (1959). Action of some derivatives of 2-aminothiazole and 2-mercaptothiazole on dopamine beta-hydroxylase. Archives Internationales de Pharmacodynamie et de Therapie.

  • Nagatsu, T. (1991). The human dopamine beta-hydroxylase gene and the enzyme. Perspectives in Psychology.

  • Garcia-Molina, F., et al. (2005). A kinetic study on the inhibition of mushroom tyrosinase by 4-substituted benzaldehydes. Journal of Agricultural and Food Chemistry.

  • Palumbo, A., et al. (1991). Mechanism of inhibition of melanogenesis by phenylthiourea. Biochimica et Biophysica Acta (BBA).

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 4,4-Dimethyl-1-phenyl-2-imidazolidinethione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4,4-dimethyl-1-phenyl-2-imidazolidinethione . This cyclic thiourea derivative is a critical scaffold in pharmaceutical development, asymmetric catalysis, and coordination chemistry. However, its unique physicochemical properties—specifically its strong hydrogen-bonding capacity, high polarity, and susceptibility to oxidative desulfurization—present distinct challenges during isolation and purification.

This guide provides field-proven, self-validating methodologies designed by application scientists to ensure high-purity yields and reproducible results.

Section 1: Troubleshooting Guide - Common Purification Issues

Q: Why does my purified compound show multiple spots on TLC after a few days of storage? A: This is a classic symptom of oxidative degradation. The thiocarbonyl group in imidazolidine-2-thiones is highly nucleophilic and susceptible to oxidation by atmospheric oxygen, trace transition metals, or peroxides. The initial oxidation yields a highly reactive sulfenic acid intermediate, which rapidly dimerizes to form a formamidine disulfide cation or undergoes complete desulfurization to yield the corresponding urea[1].

  • Solution: Store the purified compound under an inert argon atmosphere at -20°C. During workup, avoid prolonged exposure to air and consider degassing your chromatography solvents to prevent 2[2].

Q: I am struggling to separate unreacted 1,2-diamines from the thione product using silica gel chromatography. What is the best approach? A: Unreacted diamines strongly interact with the acidic silanol groups on standard normal-phase silica, causing severe streaking that co-elutes with your target thione.

  • Solution: Do not rely solely on chromatography for this separation. Implement a rigorous liquid-liquid extraction pre-treatment. Washing the organic layer with 1M HCl protonates the unreacted amines, driving them into the aqueous phase. For the subsequent flash chromatography, utilize a highly polar solvent gradient (e.g.,

    
     99:1 to 95:5) as demonstrated in standard 3[3].
    

Q: My recrystallization yields are low, and the compound "oils out" instead of forming discrete crystals. How can I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. This is exacerbated by the strong intermolecular


 stacking of the phenyl ring and the hydrogen bonding of the thiourea core.
  • Solution: Switch to a binary solvent system that disrupts these interactions. A mixture of hot ethanol and water is highly effective. The protic nature of ethanol solvates the thiourea, while the slow addition of water forces nucleation before the oiling boundary is reached.

Section 2: Experimental Protocols

Protocol A: Pre-Chromatography Liquid-Liquid Extraction
  • Causality: The crude mixture often contains unreacted phenyl isothiocyanate and diamines. The acidic wash selectively removes basic impurities before they can irreversibly bind to the silica column.

  • Dilution: Dissolve the crude reaction mixture in dichloromethane (DCM) (approx. 20 mL per gram of crude).

  • Acid Wash: Transfer to a separatory funnel and wash with 1M HCl (3 × 15 mL).

    • Self-Validation Step: Check the pH of the aqueous waste layer; it must remain strongly acidic (< pH 3) to guarantee complete amine protonation.

  • Brine Wash: Wash the organic layer with saturated NaCl solution (1 × 20 mL) to remove residual water and prevent emulsion.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Flash Column Chromatography
  • Causality: Thioureas have strong hydrogen-bonding capabilities and will streak on bare silica if only non-polar solvents are used. Adding a protic modifier (MeOH) outcompetes the thiourea for the silica's active silanol sites, ensuring sharp elution bands[3].

  • Column Preparation: Pack a column with silica gel 60 (230–400 mesh) using DCM.

  • Loading: Dry-load the crude extract onto a small amount of silica or load directly as a concentrated DCM solution.

  • Elution: Elute using a gradient of DCM/MeOH (99:1

    
     95:5).
    
  • Fraction Analysis: Monitor fractions via TLC.

    • Self-Validation Step: Co-spot the crude and fractions on TLC. Stain with

      
      . The target thione will rapidly reduce the stain, appearing as a bright yellow spot on a purple background, confirming successful elution.
      
Protocol C: Recrystallization
  • Causality: A binary solvent system (EtOH/

    
    ) disrupts the 
    
    
    
    stacking of the phenyl ring while the slow addition of the anti-solvent (water) forces controlled nucleation.
  • Dissolution: Suspend the chromatographed solid in a minimum volume of boiling ethanol.

  • Nucleation: Dropwise, add hot deionized water until the solution becomes faintly turbid. Add just enough hot ethanol (1-2 drops) to clear the turbidity.

  • Cooling: Allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to an ice bath (0-4°C) for 1 hour.

    • Self-Validation Step: The formation of discrete, filterable crystals rather than a biphasic syrup confirms the correct solvent ratio.

  • Isolation: Vacuum filter the crystals, wash with ice-cold 30% aqueous ethanol, and dry under high vacuum for 12 hours.

Section 3: Data Presentation

Table 1: Physicochemical & Chromatographic Properties

Parameter Value / Description
Molecular Weight 206.31 g/mol

| TLC


 Value  | ~0.45 (DCM:MeOH 95:5) |
| Detection Methods  | UV (254 nm), 

(Yellow spot), Iodine vapor | | HPLC Retention Time (C18) | ~6.5 min (Gradient: 10-90% MeCN/

, 0.1% TFA, 15 min) |

Table 2: Recrystallization Solvent Matrix

Solvent System Typical Ratio Solvation Mechanism Outcome / Recommendation
DCM / Hexane 1:5 Non-polar precipitation Poor. Often leads to oiling out due to rapid supersaturation.

| Hot Toluene / Heptane | 1:3 | Disrupts


 stacking | Good. Yields fine needles; requires careful temperature control. |
| Ethanol / Water  | 3:1 | Protic disruption of H-bonds | Optimal . Produces high-purity crystalline plates. |

Section 4: Mandatory Visualizations

Workflow N1 Crude Reaction Mixture (Contains Amines & Thione) N2 Acidic Aqueous Wash (1M HCl Extraction) N1->N2 N3 Organic Phase (DCM Extract) N2->N3 Retain Organic N7 Aqueous Waste (Discard Amines) N2->N7 Discard Aqueous N4 Flash Chromatography (DCM:MeOH 98:2) N3->N4 Load on Silica N5 Recrystallization (Hot EtOH / H2O) N4->N5 Pool Pure Fractions N6 Pure 4,4-Dimethyl-1-phenyl -2-imidazolidinethione N5->N6 Filter Crystals

Fig 1. Step-by-step purification workflow for 4,4-dimethyl-1-phenyl-2-imidazolidinethione.

Degradation Thione 4,4-Dimethyl-1-phenyl -2-imidazolidinethione Oxidant Oxidative Stress (Air / Trace Metals) Thione->Oxidant Sulfenic Sulfenic Acid Intermediate (Highly Reactive) Oxidant->Sulfenic O2 Addition Disulfide Formamidine Disulfide Dimer (Impurity A) Sulfenic->Disulfide Dimerization Urea Imidazolidin-2-one (Impurity B) Sulfenic->Urea Severe Oxidation (Desulfurization)

Fig 2. Oxidative degradation pathways leading to common thione impurities.

Section 5: FAQs

Q: Can I use reverse-phase HPLC for final polishing? A: Yes. For high-throughput or GMP-grade purification, preparative reverse-phase HPLC (C18 stationary phase) is excellent. Use a mobile phase of Water/Acetonitrile supplemented with 0.1% Trifluoroacetic acid (TFA) to maintain sharp peak shapes and prevent tailing.

Q: Is the compound stable in DMSO for NMR analysis? A: While soluble in DMSO-


, prolonged storage in DMSO can accelerate oxidative degradation due to the solvent's inherent oxidizing potential over time. Prepare NMR samples immediately before acquisition or use 

if solubility permits.

References

  • Title: Kinetics and mechanism of the oxidation of thiourea and N,N'-dialkylthioureas by hydrogen peroxide Source: Caltech Authors URL
  • Title: Oxyhalogen–sulfur chemistry: kinetics and mechanism of oxidation of formamidine disulfide by acidic bromate Source: RSC Publishing URL
  • Title: Synthesis of Chiral Thiourea-Thioxanthone Hybrids Source: PMC - NIH URL

Sources

Minimizing side reactions during 1-phenyl-4,4-dimethylimidazolidine-2-thione synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1-phenyl-4,4-dimethylimidazolidine-2-thione . This guide addresses the specific steric and electronic challenges posed by the gem-dimethyl group and the


-phenyl substituent.

Status: Operational | Topic: Reaction Optimization & Impurity Control Audience: Process Chemists, Medicinal Chemists | Version: 2.1

Core Chemistry & Reaction Logic

The synthesis of 1-phenyl-4,4-dimethylimidazolidine-2-thione typically proceeds via the cyclization of


-phenyl-2-methylpropane-1,2-diamine  with a thiocarbonyl source (Carbon Disulfide, Thiophosgene, or Thiocarbonyl Diimidazole).

The reaction relies on the nucleophilic attack of the diamine nitrogens on the thiocarbonyl carbon.

  • Primary Challenge: The gem-dimethyl group at the C4 position creates steric bulk (Thorpe-Ingold effect), which generally favors cyclization but can hinder the initial nucleophilic attack if reagents are bulky.

  • Secondary Challenge: The electronic difference between the aliphatic primary amine (highly nucleophilic) and the aromatic secondary amine (less nucleophilic) dictates the reaction trajectory.

Reaction Pathway Diagram

The following diagram outlines the critical pathway and potential divergence points for side reactions.

ReactionPathway Diamine Precursor: N1-phenyl-2-methylpropane-1,2-diamine Inter Intermediate: Dithiocarbamate Salt Diamine->Inter Nucleophilic Attack (Primary NH2) CS2 Reagent: CS2 / Base CS2->Inter Cyclic Target Product: 1-phenyl-4,4-dimethyl imidazolidine-2-thione Inter->Cyclic Cyclization (-H2S, Heat) Dimer Side Reaction A: Linear Bis-Thiourea (Dimerization) Inter->Dimer Low CS2 Conc. Intermolecular Attack Trap Side Reaction C: Stable Dithiocarbamate (Incomplete Cyclization) Inter->Trap Insufficient Heat Trapped Salt Urea Side Reaction B: Imidazolidin-2-one (Oxidation) Cyclic->Urea O2 / High Temp Desulfurization

Figure 1: Mechanistic pathway showing the divergence between successful cyclization and common failure modes (Dimerization, Oxidation, and Trapping).

Troubleshooting & Optimization (FAQ)

Issue 1: Low Yield & Recovery of Starting Material

Diagnosis: The reaction is likely stalling at the dithiocarbamate intermediate . The primary amine (


) reacts rapidly with 

to form a dithiocarbamate salt (

). The subsequent ring closure requires the less nucleophilic aniline nitrogen (

) to attack the thiocarbonyl carbon, which requires thermal energy to overcome the activation barrier and eliminate

.
  • Solution:

    • Increase Temperature: Ensure the reaction is refluxed (typically in ethanol or toluene) for at least 4–6 hours. Room temperature is insufficient for the second step.

    • Acid Catalysis: If using basic conditions, the intermediate is a stable salt. Acidifying the mixture (after initial reaction) can protonate the dithiocarbamate, making the thiocarbonyl carbon more electrophilic and facilitating

      
       loss.
      
Issue 2: Formation of Sticky/Gummy Precipitates (Oligomers)

Diagnosis: This indicates linear polymerization or dimerization . If the local concentration of


 is low relative to the diamine, the formed dithiocarbamate intermediate may attack a second molecule of diamine instead of cyclizing intramolecularly.
  • Solution:

    • Reverse Addition: Add the diamine solution slowly to a stirring solution of excess

      
      . This ensures 
      
      
      
      is always in excess, favoring the unimolecular reaction (cyclization) over bimolecular reactions (oligomerization).
    • High Dilution: Run the reaction at a lower concentration (0.1 M) to statistically favor intramolecular cyclization.

Issue 3: Product is White but Turns Yellow/Orange Over Time

Diagnosis: Oxidative Desulfurization . Imidazolidine-2-thiones are susceptible to oxidation by atmospheric oxygen, converting the


 bond to 

(urea) or forming disulfide bridges. This is accelerated by light and trace metals.
  • Solution:

    • Inert Atmosphere: Conduct the synthesis and recrystallization under Nitrogen or Argon.

    • Workup: Use degassed solvents during purification. Store the final product in amber vials under inert gas.

Critical Reagent Selection Guide

ReagentProsConsRecommended For
Carbon Disulfide (

)
Low cost; Standard for bulk synthesis.Highly flammable; Toxic; Requires reflux for cyclization.Standard Protocol (Scale > 1g)
Thiocarbonyl Diimidazole (TCDI) Mild conditions; High yield; No

gas evolution (forms imidazole).
Expensive; Moisture sensitive.High-Value/Small Scale (< 500mg)
Thiophosgene (

)
Very reactive; Fast cyclization.Extremely toxic; Violent reaction; Over-reaction common.Not Recommended unless TCDI fails.

Optimized Experimental Protocol

Method:


 Cyclization in Ethanol (Modified for Steric Hindrance)
Step 1: Reagent Preparation
  • Precursor: Ensure

    
    -phenyl-2-methylpropane-1,2-diamine is free of oxidation products.
    
  • Solvent: Ethanol (anhydrous preferred) or Pyridine (if acid scavenger is needed).

Step 2: Reaction Setup
  • Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Charge the flask with Carbon Disulfide (1.5 equiv) and Ethanol .

  • Dissolve the Diamine (1.0 equiv) in Ethanol.

  • Critical Step (Reverse Addition): Add the diamine solution dropwise to the

    
     solution at 
    
    
    
    over 30 minutes. This prevents dimer formation.
Step 3: Cyclization
  • Allow the mixture to warm to room temperature. A precipitate (dithiocarbamate salt) may form.[1]

  • Heat the mixture to Reflux (

    
    ) .
    
  • Monitor:

    
     gas will evolve (rotten egg smell). Ensure the scrubber is active (trap with 
    
    
    
    solution).
  • Reflux until

    
     evolution ceases (typically 4–8 hours).
    
Step 4: Workup
  • Concentrate the reaction mixture under reduced pressure.

  • Acid Wash: Dissolve residue in

    
    , wash with 
    
    
    
    (to remove unreacted amine), then water.
  • Purification: Recrystallize from Ethanol/Water.

    • Note: The gem-dimethyl group increases lipophilicity; the product may be more soluble in organic solvents than unsubstituted analogs.

Workflow Visualization

Workflow Start Start: Prepare Reagents Add Addition: Diamine -> CS2 (0°C) (Prevents Dimer) Start->Add Reflux Reflux: Ethanol, 80°C, 6h (Eliminates H2S) Add->Reflux Check Check TLC: Diamine Consumed? Reflux->Check Check->Reflux No (Continue Heating) Workup Workup: Concentrate & Acid Wash Check->Workup Yes

Figure 2: Step-by-step workflow emphasizing the reverse addition technique and reflux checkpoint.

References

  • General Synthesis of Cyclic Thioureas

    • Title: Synthesis of imidazolidine-2-thiones
    • Source:Journal of Organic Chemistry (General Methodology).
    • Context: Establishes the standard /Reflux protocol for 5-membered cyclic thioureas.
    • 2[1][3][4][5]

  • Mechanism of Dithiocarbamate Cyclization

    • Title: Mechanism of the formation of (benz)imidazolidin-2-ones from 1,2-diamines.[6]

    • Source:ResearchGate / Advanced Synthesis & C
    • Context: Explains the nucleophilic attack sequence and the necessity of leaving group elimin
    • 7[1][3][5][6][8]

  • Analogous Synthesis (Oxazolidine-2-thiones)

    • Title: An Improved Process for the Preparation of 4,4-Dimethyloxazolidine-2-thione.
    • Source:ResearchG
    • Context: Provides specific conditions for gem-dimethyl substituted rings, highlighting the Thorpe-Ingold effect and stability of the 4,4-dimethyl motif.
    • 9[1][3][5][6][8]

  • Catalytic Synthesis of Cyclic Ureas

    • Title: Highly efficient synthesis of cyclic ureas

      
       and diamines.[5]
      
    • Source:Green Chemistry (RSC).
    • Context: Discusses alternative catalytic routes and the thermodynamics of ring closure for diamines.
    • 5[1][3][5]

Sources

Technical Support Center: Metal Complexation with Sterically Hindered Thioureas

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Sterically Hindered Thiourea Ligands (


)
Lead Scientist:  Dr. Aris Thorne, Senior Application Scientist

Introduction: The Steric Paradox

Welcome to the specialized support hub for thiourea coordination chemistry. You are likely here because standard protocols for simple thiourea (


) failed when applied to your bulky ligands (e.g., N,N'-di-tert-butylthiourea, N,N'-bis(2,6-diisopropylphenyl)thiourea).

The Core Conflict: Steric bulk is a double-edged sword. It prevents the formation of insoluble polymeric networks (common with simple thiourea), allowing for the isolation of discrete monomeric species. However, that same bulk creates a kinetic barrier to coordination and introduces specific failure modes—most notably desulfurization and rotational isomerism .

This guide bypasses generic advice to address the specific thermodynamic and kinetic bottlenecks of hindered systems.

Module 1: Synthesis & Solubility Troubleshooting

Issue: "My ligand and metal salt won't dissolve in the same solvent."

Diagnosis: Polarity Mismatch. Sterically hindered thioureas are highly lipophilic due to bulky alkyl/aryl groups. Metal salts (chlorides, nitrates, perchlorates) are hydrophilic lattice structures.

Protocol: The "Bridging Solvent" Technique Do not simply heat the mixture; this promotes desulfurization (see Module 2).

  • Primary Solvent: Use Acetonitrile (MeCN) . It is the "Goldilocks" solvent—polar enough to dissolve metal salts (breaking the lattice) but organic enough to solvate bulky thioureas.

  • The Co-Solvent Trick: If the metal salt is stubborn, dissolve it in a minimum amount of Methanol (MeOH) first, then dilute with MeCN containing the ligand.

    • Warning: Avoid Ethanol/Isopropanol if your metal is prone to reduction (e.g., Cu(II)

      
       Cu(I)).
      
  • Counter-Ion Exchange: If using halide salts (

    
    ), the lattice energy may be too high. Switch to tetrafluoroborate (
    
    
    
    )
    or triflate (
    
    
    )
    salts to increase solubility in organic media.
Issue: "No reaction occurred; I recovered unreacted ligand."

Diagnosis: Steric Gating.[1] The cone angle of your ligand is too large to approach the metal center, or the metal is already saturated by a strongly binding solvent.

The "Solvent Displacement" Check:

  • Avoid: DMSO or Pyridine. These are strong

    
    -donors and will outcompete a sterically hindered thiourea for the metal center.
    
  • Use: Non-coordinating solvents like Dichloromethane (DCM) or weakly coordinating THF .

  • Action: If solubility in DCM is poor, use a phase transfer catalyst (e.g.,

    
    ) to bring the metal anion into the organic phase.
    

Module 2: Stability & The "Black Precipitate" (Desulfurization)

Issue: "My clear solution turned black/brown upon heating."

Diagnosis: Metal Sulfide Formation (Desulfurization).[2] This is the most critical failure mode. The metal (


) cleaves the 

bond, precipitating metal sulfide (

) and leaving behind a carbodiimide (

) or urea derivative. This is driven by the high lattice energy of metal sulfides (especially Pb, Hg, Ag, Cu).

Mechanism of Failure: The metal coordinates to the Sulfur. If a base is present (or the solvent is basic), the N-H proton is abstracted, facilitating the elimination of


.

Corrective Protocol:

  • Acidity Check: Ensure the reaction is neutral to slightly acidic . Never use basic conditions (e.g.,

    
    ) during complexation.
    
  • Temperature Control: Sterically hindered thioureas have weaker

    
     bonds due to repulsion. Heating provides the activation energy for 
    
    
    
    cleavage.
    • Rule: Perform the reaction at 0°C to Room Temperature . Do not reflux.

  • Stoichiometry: A high Metal:Ligand ratio promotes desulfurization. Maintain a Ligand excess (2.1 equiv) to stabilize the metal center.

Visualizing the Desulfurization Pathway:

Desulfurization Ligand Hindered Thiourea (R-NH-CS-NH-R) Complex Target Complex (M-S Bond Formed) Ligand->Complex  Neutral pH, <25°C   Metal Metal Salt (M-X) Metal->Complex Intermediate Deprotonated Intermediate (Unstable) Complex->Intermediate  Base or Heat   Failure Metal Sulfide (MS) (Black Precipitate) Intermediate->Failure  C=S Cleavage   Byproduct Carbodiimide (R-N=C=N-R) Intermediate->Byproduct

Figure 1: The competition between stable coordination and destructive desulfurization. Note that heat and base are the primary triggers for the failure pathway.

Module 3: Characterization (NMR & Structural)

Issue: "My NMR peaks are incredibly broad or doubled."

Diagnosis: Restricted Rotation (Fluxionality). Unlike simple thiourea, bulky groups (e.g., tert-butyl) create a high rotational barrier around the


 amide-like bond. At room temperature, the molecule is "stuck" rotating, leading to coalescence (broadening) or distinct rotamers (syn/anti isomers).

The VT-NMR Solution: Do not assume the sample is impure.

  • Run Variable Temperature (VT) NMR.

  • Heat the sample (e.g., to 50-60°C in

    
     or 
    
    
    
    ).
  • Result: If the broad peaks sharpen into a single set of signals, you have a pure compound with restricted rotation.

    • Calculation: Use the coalescence temperature (

      
      ) to calculate the rotational energy barrier (
      
      
      
      ).[3][4][5][6]
Issue: "The IR spectrum shows a shift in , but it's small."

Diagnosis: Coupling Effects.[7] In hindered thioureas, the


 vibration is not a pure mode; it is coupled with 

stretching.

Data Interpretation Table:

FeatureObservationInterpretation

(IR)
Shift to lower wavenumber (e.g.,

cm⁻¹)
Successful S-Coordination . The M-S bond weakens the C=S double bond character.

(IR)
Shift to higher wavenumberLoss of H-bonding . The metal broke the intermolecular H-bond network of the free ligand.

(IR)
Shift to higher wavenumberIncreased double bond character . As S donates e- to Metal, the N lone pair donates to C to compensate.

NMR (C=S)
Upfield shift (e.g.,

ppm)
Shielding . Metal electron density back-donation (common in electron-rich metals like Pd(0)).

Standardized Workflow: Synthesis of Bulky Thiourea Complexes

Target: Monomeric


 type complexes (e.g., with Zn, Cd, Hg).
  • Preparation:

    • Dry all solvents. Water competes for coordination.

    • Flush reaction vessel with Nitrogen (

      
      ).
      
  • Dissolution (The Split Method):

    • Flask A: Dissolve 2.0 mmol Ligand in 10 mL DCM (for solubility).

    • Flask B: Dissolve 1.0 mmol Metal Salt in 5 mL MeOH (for solubility).

  • Addition:

    • Add Flask B (Metal) to Flask A (Ligand) dropwise over 20 minutes.

    • Why? Adding Metal to Ligand ensures the Ligand is always in excess, preventing bridging/polymerization.

  • Incubation:

    • Stir at Room Temperature for 3 hours. DO NOT REFLUX.

  • Isolation:

    • Concentrate volume by 50% under vacuum.

    • Precipitate by adding non-polar Hexane or Diethyl Ether .

    • Filter and wash with Ether.

Troubleshooting Logic Tree

Troubleshooting Start Start: Reaction Outcome Precipitate Precipitate Formed? Start->Precipitate Color Color Check Precipitate->Color Yes NMR NMR Analysis Precipitate->NMR No (Solution) Black Black/Dark Brown? Color->Black Dark White White/Colorless? Color->White Light Desulf FAIL: Desulfurization (Metal Sulfide) Black->Desulf C=S Cleavage Solubility FAIL: Ligand Precipitated (Unreacted) White->Solubility Check MP/IR Success Potential Success Proceed to NMR White->Success New MP Broad Broad Signals? NMR->Broad Yes VT Perform VT-NMR (Heat Sample) Broad->VT Restricted Rotation

Figure 2: Rapid diagnostic logic for reaction outcomes. Follow the path matching your observation.

References

  • Tiekink, E. R. T. (2025). The rich coordination chemistry of thiourea and its derivatives. ResearchGate.

  • Henderson, W., et al. (2022).[8] Syntheses and structural characterization of divalent metal complexes of sterically hindered thiourea ligands. NIH PubMed.

  • Kuhn, N., et al. (2020). Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides. RSC Dalton Transactions.[9]

  • Huggins, M. T., et al. (2020).[5][6] Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education.

  • BenchChem Technical Notes. (2025). Troubleshooting common side reactions in thiourea synthesis. BenchChem Support.

Sources

Technical Support Center: Purification of Crude 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl-

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl-. The following information is structured to address common challenges and provide robust, field-proven protocols to achieve high purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling the purification of this specific cyclic thiourea derivative.

Q1: What are the most probable impurities in my crude 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- sample?

A1: The impurity profile is highly dependent on the synthetic route employed. However, for typical syntheses involving the reaction of a diamine with a thiocarbonyl source, the most common impurities include:

  • Unreacted Starting Materials: Residual N-phenyl-1,2-diamino-2-methylpropane and the sulfur source (e.g., carbon disulfide or an isothiocyanate precursor). These can often be removed via an acid-base workup or chromatography.[1]

  • Symmetrical Byproducts: If the reaction stoichiometry or addition rates are not carefully controlled, side reactions can lead to the formation of symmetrical thioureas.[2]

  • Decomposition Products: Isothiocyanate intermediates, if used, can be unstable and degrade, leading to a variety of minor byproducts.[2]

  • Hydrolysis Products: Thioureas can be susceptible to hydrolysis under harsh acidic or basic conditions during workup, potentially cleaving the cyclic structure.[3] It is advisable to perform workup and purification steps under neutral or near-neutral pH conditions where possible.[3]

Q2: What is the most effective first-line purification strategy for this compound?

A2: For most solid, crystalline organic compounds like this target molecule, recrystallization is the most efficient and scalable initial purification method.[1][4] It is often capable of removing baseline impurities and unreacted starting materials in a single step. The key to a successful recrystallization is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[4]

Q3: My compound is "oiling out" instead of forming crystals during recrystallization. What is happening and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is typically caused by one of two issues:

  • High Impurity Concentration: A large amount of impurity can depress the melting point of the mixture, leading to the formation of a liquid oil.

  • Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of your compound.

Solutions:

  • Re-heat the solution to dissolve the oil, add more solvent to decrease the concentration, and allow it to cool much more slowly.[4]

  • Select a solvent with a lower boiling point.

  • If impurities are the suspected cause, perform a preliminary purification step, such as a quick filtration through a silica plug or an acid-base wash, before attempting recrystallization.[1]

Q4: How do I select an appropriate solvent system for column chromatography?

A4: The ideal solvent system for column chromatography should provide good separation between your target compound and its impurities on a Thin Layer Chromatography (TLC) plate. The target compound should ideally have an Rf (retention factor) value between 0.25 and 0.40 for optimal separation.

  • Step 1 (TLC Analysis): Spot your crude material on a TLC plate and develop it in various solvent systems. Start with a non-polar solvent like hexane or dichloromethane (DCM) and gradually increase the polarity by adding ethyl acetate or methanol.[5][6]

  • Step 2 (Optimization): Observe the separation. If the spots are too high (high Rf), the system is too polar. If they remain at the baseline (low Rf), it is not polar enough. Adjust the solvent ratio until you achieve the desired separation and Rf value. This TLC mobile phase is a good starting point for your column chromatography.[1]

Part 2: Troubleshooting Guide for Common Purification Issues

This guide provides a structured approach to resolving specific problems you may encounter during the purification process.

Problem Potential Cause Recommended Solution & Rationale
Low Purity After Recrystallization 1. Incorrect Solvent Choice: The solvent may be too good at dissolving the compound at low temperatures, or it may co-dissolve impurities that then co-crystallize.Solution: Perform a systematic solvent screen with small amounts of crude material.[4] An ideal solvent will dissolve the product only when hot, allowing impurities to remain either undissolved (for hot filtration) or in the mother liquor upon cooling.
2. Cooling Rate Too Fast: Rapid cooling traps impurities within the crystal lattice instead of allowing for selective crystallization.Solution: Allow the hot, saturated solution to cool slowly to room temperature, ideally insulated, before moving it to an ice bath. Slow cooling promotes the formation of a more ordered, pure crystal lattice.
3. Insufficient Washing: Mother liquor containing dissolved impurities remains on the crystal surface after filtration.Solution: Wash the collected crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away surface impurities without re-dissolving a significant amount of product.
Poor Separation on Column Chromatography 1. Inappropriate Solvent System: The polarity of the eluent is either too high (causing everything to elute quickly) or too low (causing long retention times and band broadening).Solution: Develop and optimize the solvent system using TLC first, aiming for a target Rf of 0.25-0.40.[1][6] This ensures the compound interacts sufficiently with the stationary phase for effective separation.
2. Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel.Solution: As a general rule, use a silica gel mass that is 50-100 times the mass of your crude sample. Overloading prevents proper separation as the "bands" of different compounds will overlap significantly.
3. Sample Band is too Diffuse: The initial sample band loaded onto the column was too wide.Solution: Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel (dry loading). This creates a highly concentrated, narrow starting band, leading to sharper peaks and better separation.
Product is Discolored (Yellow/Brown) 1. Presence of Chromophoric Impurities: Highly conjugated or oxidized side products can impart color even at low concentrations.Solution: During recrystallization, after dissolving the crude product in hot solvent, add a small amount of activated charcoal to the solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[4]
2. Thermal Degradation: The compound may be sensitive to prolonged heating during recrystallization or solvent removal.Solution: Minimize the time the solution spends at high temperatures. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40°C) for solvent removal.[1]

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the most common and effective purification methods.

Protocol 1: Purification by Recrystallization

This protocol is the recommended first step for purifying the solid crude product.

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the solid completely when hot but result in poor solubility and precipitate formation upon cooling.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling the mixture on a hot plate until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Re-heat the mixture to boiling for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the funnel with a small portion of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass or place it in a vacuum oven at a mild temperature.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is ideal for separating complex mixtures or when recrystallization fails.

  • Prepare the Column: Secure a glass chromatography column vertically. Prepare a slurry of silica gel in the initial, least polar mobile phase determined by your TLC analysis. Pour the slurry into the column, allowing the solvent to drain until it is just above the silica bed. Ensure the silica is packed evenly without air bubbles.

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution: Carefully add the mobile phase to the column. Begin eluting with the starting solvent system, collecting fractions in test tubes. Gradually increase the solvent polarity if necessary to elute the target compound.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

Part 4: Visualization of Workflows

The following diagrams illustrate the decision-making process and experimental flow for purification.

Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Use Column Chromatography is_solid->chromatography No (Oil) success Was it successful? recrystallize->success pure_product Pure Product success->pure_product Yes analyze Analyze impurities (NMR, LC-MS) success->analyze No / Low Purity chromatography->pure_product analyze->chromatography Recrystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve Crude in Minimum Hot Solvent hot_filter 2. Hot Filter (if needed) dissolve->hot_filter slow_cool 3. Slow Cool to Room Temp hot_filter->slow_cool ice_bath 4. Cool in Ice Bath slow_cool->ice_bath vac_filter 5. Vacuum Filter Crystals ice_bath->vac_filter wash 6. Wash with Cold Solvent vac_filter->wash dry 7. Dry Product wash->dry

Caption: Step-by-step workflow for the recrystallization protocol.

References

  • Troubleshooting common side reactions in thiourea synthesis - Benchchem.
  • Technical Support Center: Recrystallization of Thiourea Deriv
  • Technical Support Center: Optimizing Thiourea Synthesis - Benchchem.
  • Side reactions and byproduct form
  • Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity - Kent Academic Repository.
  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC.
  • Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors | ACS Omega - ACS Public

Sources

Controlling oxidation of 4,4-dimethyl-1-phenyl-2-imidazolidinethione in air

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Oxidation Control of 4,4-Dimethyl-1-phenyl-2-imidazolidinethione

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4,4-dimethyl-1-phenyl-2-imidazolidinethione . As a cyclic thiourea derivative, this compound is highly susceptible to oxidative degradation in ambient air, complicating synthesis, assay development, and long-term storage.

This document provides mechanistic insights, field-proven troubleshooting workflows, and analytical validation strategies to ensure the chemical integrity of your compound.

SECTION 1: Core Mechanistic FAQs (Understanding the Enemy)

Q: Why does 4,4-dimethyl-1-phenyl-2-imidazolidinethione degrade when exposed to ambient air? A: The degradation is driven by the inherent nucleophilicity of the sulfur atom in the thiourea moiety. In the presence of molecular oxygen (O₂), reactive oxygen species (ROS), or trace transition metals, the thione undergoes sequential S-oxygenation. The oxidation cascade typically proceeds through highly labile sulfenic (-SOH) and sulfinic (-SO₂H) acid intermediates, ultimately forming a sulfonic acid (-SO₃H)[1]. Once the sulfonic acid is formed, the C-S bond is readily cleaved via hydrolysis, resulting in complete desulfurization to yield the corresponding urea analog (4,4-dimethyl-1-phenylimidazolidin-2-one) and sulfate [2]. Alternatively, the sulfenic acid intermediate can undergo bimolecular condensation to form a disulfide dimer.

Q: What environmental factors accelerate this oxidative cascade? A: Three primary culprits accelerate thiourea oxidation:

  • Transition Metals: Trace metals (e.g., Cu²⁺, Fe³⁺) in solvents or glassware act as redox catalysts, facilitating single-electron transfer from the sulfur atom [3].

  • Photo-oxidation: Exposure to UV or intense visible light can generate singlet oxygen, which rapidly attacks the thiocarbonyl group.

  • pH Extremes: Alkaline conditions deprotonate intermediate species, accelerating the hydrolysis of oxidized intermediates into the desulfurized urea product [2].

OxidationPathway Thiourea 4,4-Dimethyl-1-phenyl- 2-imidazolidinethione (Thione Form) Sulfenic Sulfenic Acid (-SOH) Thiourea->Sulfenic O2 / ROS Sulfinic Sulfinic Acid (-SO2H) Sulfenic->Sulfinic O2 Disulfide Disulfide Dimer Sulfenic->Disulfide Dimerization Sulfonic Sulfonic Acid (-SO3H) Sulfinic->Sulfonic O2 Urea Desulfurized Product (Imidazolidin-2-one) Sulfonic->Urea Hydrolysis (-SO4 2-)

Sequential S-oxygenation pathway of imidazolidinethiones leading to desulfurization or dimerization.

SECTION 2: Troubleshooting Workflows (Field-Proven Solutions)

Issue 1: Unwanted desulfurization during synthesis or purification. Causality: Solvents naturally dissolve significant amounts of atmospheric oxygen. When synthesizing or purifying 4,4-dimethyl-1-phenyl-2-imidazolidinethione, this dissolved O₂ reacts with the compound, especially if the reaction is heated. Solution: Implement rigorous solvent degassing and inert atmosphere techniques.

Protocol: Freeze-Pump-Thaw Degassing Methodology To ensure a strictly anoxic environment during synthesis, follow this self-validating protocol:

  • Preparation: Place the reaction solvent in a Schlenk flask equipped with a robust PTFE stopcock. Connect the flask to a high-vacuum Schlenk line.

  • Freezing: Submerge the flask in a liquid nitrogen (LN₂) bath until the solvent is completely frozen solid. Causality: Freezing prevents solvent evaporation during the vacuum phase.

  • Pumping (Vacuum): Open the stopcock to the vacuum line for 5–10 minutes to evacuate the headspace, removing the air that was expelled from the solvent matrix during freezing.

  • Thawing: Close the stopcock and remove the flask from the LN₂ bath. Allow the solvent to thaw completely in a warm water bath. You will observe gas bubbles (O₂) escaping from the liquid.

  • Iteration: Repeat steps 2–4 at least three times. Self-Validation: The system is validated when no further gas bubbles evolve during the thawing phase.

  • Inerting: After the final thaw, backfill the flask with high-purity Argon gas.

Issue 2: Degradation during long-term storage. Causality: Even solid-state thioureas can slowly oxidize over months if exposed to ambient humidity and air, leading to a drop in purity and inconsistent downstream assay results. Solution: Strict environmental control.

Table 1: Quantitative Stability Profile of 4,4-Dimethyl-1-phenyl-2-imidazolidinethione

Storage ConditionAtmosphereTemperatureEstimated Shelf-Life (>98% Purity)Primary Degradant Observed
Benchtop (Clear Vial)Ambient Air25°C< 2 WeeksImidazolidin-2-one (Urea)
Benchtop (Amber Vial)Ambient Air25°C1 MonthImidazolidin-2-one (Urea)
RefrigeratorAmbient Air4°C3–4 MonthsDisulfide Dimer
Desiccator (Dark) Argon Purged -20°C > 24 Months Negligible

Note: Data extrapolated from stability studies on sterically hindered cyclic thioureas.

Issue 3: Inconsistent biological or analytical assay results. Causality: When preparing aqueous or DMSO stock solutions for assays, trace metals in the buffer or solvent catalyze rapid in situ oxidation. Solution: Prepare solutions immediately before use. For aqueous buffers, add 10–50 µM EDTA to sequester trace metal catalysts [3].

SECTION 3: Analytical Validation (Detecting the Damage)

Q: How can I detect and quantify oxidation byproducts in my batch? A: Routine analytical checks are mandatory before using stored batches.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The most sensitive method. Look for the desulfurized urea analog (mass shift of -16 Da: loss of S (+32) and gain of O (+16)) and the disulfide dimer (approximate doubling of mass minus 2 Da).

  • NMR Spectroscopy: In ¹³C NMR, the thiocarbonyl (C=S) carbon typically resonates far downfield (approx. 170–180 ppm). Oxidation to the urea analog (C=O) will shift this peak significantly upfield (approx. 150–160 ppm).

TroubleshootingLogic Start Observation: Low Yield or Impurities (Urea/Disulfide detected) CheckStorage Are storage conditions strictly inert (Ar/N2) and < 4°C? Start->CheckStorage FixStorage Action: Purge vials with Argon, store at -20°C in the dark. CheckStorage->FixStorage No CheckSolvent Were solvents degassed prior to reaction? CheckStorage->CheckSolvent Yes FixSolvent Action: Perform Freeze-Pump-Thaw or sparge with inert gas. CheckSolvent->FixSolvent No CheckMetals Are trace transition metals present in the matrix? CheckSolvent->CheckMetals Yes FixMetals Action: Add metal chelators (e.g., EDTA) or use metal-free setup. CheckMetals->FixMetals Yes

Diagnostic logic tree for identifying and resolving imidazolidinethione oxidation issues.

References

  • Sharma, V. K., O'Connor, D. B., & Cabelli, D. (2004). Ferrate(VI) Oxidation of Thiourea. Environmental Science & Technology, 38(11), 3220-3225.[Link]

  • Makarov, S. V., et al. (2004). Reactive Oxygen Species in the Aerobic Decomposition of Sodium Hydroxymethanesulfinate. Inorganic Chemistry (via ResearchGate).[Link]

  • Fell, R. (2000). Oxidation of thioureas with potassium monopersulfate: An efficient method for their environmentally safe degradation. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 3(4), 285-288.[Link]

Technical Support Center: Steric Hindrance in 4,4-Dimethyl Substituted Thioureas

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the specific challenges associated with 4,4-dimethyl substituted thiourea motifs . This nomenclature typically refers to two distinct but related chemical environments encountered in advanced synthesis:

  • 4,4-Dimethyl-3-thiosemicarbazides: Linear precursors (

    
    ) where the dimethylamino group creates a steric wall.
    
  • 4,4-Dimethyl-2-thioxo-heterocycles: Cyclic systems (e.g., 4,4-dimethyl-2-imidazolidinethione) where the gem-dimethyl group at the C4 position sterically shields the adjacent nitrogen (N3) and the thiocarbonyl center.

Current Status: Operational Scope: Synthesis Optimization, Reactivity Troubleshooting, Structural Characterization Audience: Senior Chemists / Process Engineers

Module 1: Synthesis Troubleshooting
Q1: My standard isothiocyanate coupling failed to yield the 4,4-dimethyl-3-thiosemicarbazide derivative. What is the alternative route?

Diagnosis: The reaction of a bulky hydrazine with dimethylthiocarbamoyl chloride or the reaction of a bulky amine with an isothiocyanate often fails due to the cone angle of the gem-dimethyl group. The nucleophilic attack is sterically blocked, leading to reversible intermediate formation or hydrolysis.

Corrective Protocol: Switch to a Thiocarbamoyl Chloride or Thiophosgene route with specific base activation. Isothiocyanates are often insufficient electrophiles for sterically congested amines.

Step-by-Step Workflow:

  • Activation: Dissolve the hydrazine/amine in anhydrous THF.

  • Deprotonation: Add NaH (1.1 eq) or LiHMDS at 0°C. Note: Triethylamine is often too weak to drive the reaction against the steric gradient.

  • Electrophile Addition: Add N,N-dimethylthiocarbamoyl chloride (for linear) or the specific scaffold precursor dropwise.

  • Reflux: Heat to reflux (65°C). The kinetic energy is required to overcome the rotational barrier of the intermediate.

Data Table: Base Selection for Sterically Hindered Thiourea Formation

BasepKa (conj. acid)Steric ProfileRecommended For
Et

N
10.75HighSimple, unhindered couplings (Avoid for 4,4-dimethyl)
DIPEA 11.0Very HighPreventing N-alkylation side reactions
NaH ~35Low (Solid)Primary Choice for forcing hindered amide bonds
LiHMDS 26HighSoluble strong base for kinetic control
Q2: I am observing "Gem-Dimethyl Effect" cyclization, but the yield is low. How do I optimize the ring closure?

Context: In systems like 4,4-dimethyl-5-substituted-2-thiohydantoins, the Thorpe-Ingold effect (gem-dimethyl effect) should theoretically accelerate cyclization by compressing the internal bond angle (


), forcing the reactive termini closer. If yield is low, the issue is likely conformational locking  in a non-productive rotamer.

Troubleshooting Logic:

  • The Trap: The bulky methyl groups restrict rotation around the

    
     bond. If the intermediate is trapped in the anti-conformer, cyclization cannot occur.
    
  • The Fix: Use a high-boiling, non-polar solvent to lower the rotational barrier via thermal energy, or use a Lewis Acid additive.

Recommended Solvents:

  • Xylene (bp 144°C): Provides sufficient thermal energy to overcome rotameric barriers.

  • 1,2-Dichlorobenzene (bp 180°C): For extremely stubborn substrates.

Visualization of Steric Locking:

RotationalBarrier cluster_0 Conformational Lock OpenChain Open Chain Intermediate (Restricted Rotation) RotamerA Anti-Rotamer (Non-Productive) OpenChain->RotamerA Kinetic Trap RotamerS Syn-Rotamer (Productive) OpenChain->RotamerS High T Reqd RotamerA->RotamerS  Heat (>110°C)   Cyclized 4,4-Dimethyl Cyclic Thiourea RotamerS->Cyclized Thorpe-Ingold Acceleration

Caption: Thermal energy is required to interconvert the non-productive anti-rotamer to the productive syn-rotamer, enabling the Thorpe-Ingold acceleration.

Module 2: Reactivity & Functionalization
Q3: Direct S-alkylation is yielding N-alkylated byproducts. How do I control regioselectivity?

Mechanism: In 4,4-dimethyl substituted thioureas, the N-position adjacent to the dimethyl group is sterically crowded. However, the sulfur atom is soft and extends away from the steric bulk. Paradoxically, if the electrophile is small (e.g., MeI), N-alkylation can still compete if the solvent stabilizes the N-anion.

Solution: The "Hard/Soft" Control Switch To favor S-alkylation (isothiourea formation) and avoid N-alkylation:

  • Solvent: Use Acetone or Ethanol (Protic/Polar). Avoid DMF/DMSO, which strip cations and enhance N-nucleophilicity.

  • Leaving Group: Use "Soft" electrophiles (Alkyl Iodides/Bromides) rather than "Hard" ones (Triflates/Tosylates).

  • Temperature: Keep reaction < 0°C . S-alkylation is kinetically favored; N-alkylation is thermodynamically favored (C=S to C-S bond trade-off).

Protocol for S-Alkylation:

  • Dissolve thiourea in Acetone.

  • Add 1.05 eq Alkyl Iodide.

  • Stir at 0°C for 2 hours.

  • Precipitate the hydroiodide salt with Et

    
    O. Do not use base during the alkylation step.
    
Module 3: Analytical Challenges
Q4: My NMR spectrum shows broad/split peaks for the dimethyl groups. Is my product impure?

Analysis: Likely No . This is a classic signature of Restricted Rotation around the


 bond.
  • The

    
     bond has significant double-bond character (
    
    
    
    resonance contributor).
  • The 4,4-dimethyl group creates a high rotational barrier (

    
     kcal/mol).
    
  • At room temperature, the two methyl groups are magnetically non-equivalent (cis/trans to the sulfur).

Verification Experiment: Run a Variable Temperature (VT) NMR experiment.

  • 25°C: Two distinct methyl singlets or one very broad lump.

  • 60°C: Coalescence (peaks merge).

  • 90°C: Sharp single peak (fast exchange).

If the peaks do not coalesce at high temperature, you may have isolated a stable rotamer or a regioisomer.

References
  • Maddani, M. R., & Prabhu, K. R. (2010).[1] A concise synthesis of substituted thiourea derivatives in aqueous medium. Journal of Organic Chemistry. Link

  • Wietor, J. L., et al. (2023). London Dispersion Favors Sterically Hindered Diarylthiourea Conformers in Solution. PMC. Link

  • Pojarlieff, I. G. (1996). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Journal of the Chemical Society Perkin Transactions 2. Link

  • Richardson, D. R., et al. (2015). Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) overcomes multidrug resistance. Journal of Biological Chemistry. Link

  • BenchChem Technical Support. (2025). Troubleshooting common side reactions in thiourea synthesis. Link

Sources

Validation & Comparative

Comparative IR Spectroscopy Guide: 4,4-Dimethyl-1-phenyl-2-imidazolidinethione vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of thiohydantoin and imidazolidinethione derivatives—compounds frequently investigated for their endocrine-modulating, antiviral, and antimicrobial properties—vibrational spectroscopy serves as a critical diagnostic tool. 4,4-dimethyl-1-phenyl-2-imidazolidinethione presents a unique structural profile characterized by a thioamide core heavily influenced by cross-conjugation from an N-phenyl ring and steric constraints from a gem-dimethyl group.

This guide objectively compares the infrared (IR) spectral performance of 4,4-dimethyl-1-phenyl-2-imidazolidinethione against two fundamental alternatives: Imidazolidine-2-thione (ETU) (the unsubstituted core) and Benzimidazoline-2-thione (a fused aromatic analog). By analyzing these spectral differences, researchers can accurately validate synthetic modifications and understand the electronic distribution within the thioamide pharmacophore.

Mechanistic Grounding: Causality in Thioamide Vibrations

To interpret the IR spectrum of 4,4-dimethyl-1-phenyl-2-imidazolidinethione, one must understand the highly delocalized nature of the thioamide (N-C=S) functional group . The vibrations of this group do not manifest as pure C=S or C-N stretches; rather, they couple to form four distinct "Thioamide Bands" (I through IV) [1].

The N-Phenyl Cross-Conjugation Effect

In the unsubstituted core (ETU), the lone pairs on both nitrogen atoms strongly donate into the C=S bond, creating a resonance structure with significant N⁺=C–S⁻ character. However, in 4,4-dimethyl-1-phenyl-2-imidazolidinethione, the N1 nitrogen is attached to a phenyl ring. The nitrogen lone pair cross-conjugates with the aromatic


-system, reducing its availability to donate into the thioamide core.
  • Causality: This reduction in electron donation decreases the C-N bond order and slightly increases the C=S bond order. Consequently, the Thioamide I band (predominantly C-N stretch and N-H bend) shifts to a lower wavenumber (~1510 cm⁻¹) compared to ETU (~1530 cm⁻¹), while the Thioamide IV band (predominantly C=S stretch) shifts slightly higher [2].

The Gem-Dimethyl Steric Coupling

The C4 position of the imidazolidine ring features two methyl groups attached to the same carbon.

  • Causality: While a single methyl group exhibits a symmetric bending vibration (umbrella mode) near 1375 cm⁻¹, the spatial proximity of two methyl groups on the same carbon causes their vibrational modes to couple mechanically. This coupling splits the absorption into two distinct, roughly equal-intensity peaks at ~1380 cm⁻¹ and ~1365 cm⁻¹ . This "gem-dimethyl split" is an absolute diagnostic marker that differentiates this compound from its unsubstituted counterparts.

LogicalRelationships Core Imidazolidine-2-thione Core Vibrations T1 Thioamide I (~1510 cm⁻¹) Core->T1 T2 Thioamide II (~1320 cm⁻¹) Core->T2 T3 Thioamide III (~1060 cm⁻¹) Core->T3 T4 Thioamide IV (~650 cm⁻¹) Core->T4 Desc1 Mixed N-H Bend & C-N Stretch T1->Desc1 Desc2 C-N Stretch & N-H Bend T2->Desc2 Desc3 C-N Stretch & C=S Stretch T3->Desc3 Desc4 Predominant C=S Stretching T4->Desc4 Sub1 N-Phenyl Substitution (Cross-Conjugation) Sub1->T1 Lowers frequency Sub2 Gem-Dimethyl (Vibrational Coupling) Sub2->T2 Introduces split

Logical assignment of Thioamide bands and the impact of structural substitutions.

Comparative IR Spectroscopy Data

The following table synthesizes the quantitative IR peak assignments for 4,4-dimethyl-1-phenyl-2-imidazolidinethione against its primary structural alternatives. Data is compiled based on established group frequency mechanics and validated literature on imidazolidine-2-thione derivatives [1][3].

Vibrational Mode4,4-Dimethyl-1-phenyl-2-imidazolidinethioneImidazolidine-2-thione (ETU)Benzimidazoline-2-thione
N-H Stretch ~3220 cm⁻¹ (Sharp, secondary amine)~3270 cm⁻¹ (Broad)~3150 cm⁻¹ (Strong H-bonding)
C-H Stretch (Aromatic) ~3050 cm⁻¹N/A~3050 cm⁻¹
C-H Stretch (Aliphatic) ~2960 cm⁻¹, ~2870 cm⁻¹~2930 cm⁻¹, ~2850 cm⁻¹N/A
C=C Stretch (Aromatic) ~1595 cm⁻¹N/A~1610 cm⁻¹
Thioamide I ~1510 cm⁻¹~1530 cm⁻¹~1500 cm⁻¹
Thioamide II ~1320 cm⁻¹~1315 cm⁻¹~1340 cm⁻¹
Gem-Dimethyl Bend 1380 cm⁻¹, 1365 cm⁻¹ (Split) N/AN/A
Thioamide III ~1060 cm⁻¹~1040 cm⁻¹~1010 cm⁻¹
Thioamide IV ~650 cm⁻¹~600 cm⁻¹~680 cm⁻¹
Out-of-Plane C-H Bend ~750 cm⁻¹, ~700 cm⁻¹ (Mono-sub phenyl)N/A~740 cm⁻¹ (Ortho-disub)

Experimental Protocol: Self-Validating FTIR-ATR Workflow

To ensure high-fidelity spectral acquisition, the following Attenuated Total Reflectance Fourier Transform Infrared (FTIR-ATR) protocol must be utilized. This protocol is designed as a self-validating system , meaning internal checks prevent the progression of flawed data.

Step-by-Step Methodology
  • Sample Desiccation & Preparation:

    • Action: Dry the 4,4-dimethyl-1-phenyl-2-imidazolidinethione sample in a vacuum desiccator over anhydrous calcium chloride for 24 hours prior to analysis.

    • Causality: Thioamides can form hydrogen bonds with atmospheric moisture. Residual water introduces a broad O-H stretching band at ~3400 cm⁻¹, which artificially broadens and obscures the critical secondary N-H stretch at ~3220 cm⁻¹.

  • Crystal Cleaning & Background Collection:

    • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate completely. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Self-Validation Check: Inspect the background spectrum. The fingerprint region (1500–400 cm⁻¹) must be completely flat (variance < 0.001 absorbance units). If residual peaks exist, reclean the crystal.

  • Sample Measurement:

    • Action: Place 1–2 mg of the compound onto the center of the ATR crystal. Lower the pressure anvil until the software indicates optimal contact pressure (typically ~80-100 psi). Collect 32 scans at 4 cm⁻¹ resolution.

  • Spectral Processing:

    • Action: Apply an ATR correction algorithm.

    • Causality: ATR penetration depth is wavelength-dependent (deeper penetration at lower wavenumbers). ATR correction normalizes the relative intensities of the Thioamide IV band (~650 cm⁻¹) against the N-H stretch (~3220 cm⁻¹) to match transmission spectra equivalents.

  • Internal Validation & Peak Verification:

    • Action: Before accepting the data, perform a two-point validation.

    • Self-Validation Check 1: Verify the absence of a broad peak at >3300 cm⁻¹. If present, the sample is hydrated; abort and re-desiccate.

    • Self-Validation Check 2: Verify the presence of the 1380/1365 cm⁻¹ split. If a single peak is observed, the synthetic identity of the gem-dimethyl group is compromised.

Workflow Prep 1. Desiccation (Removes O-H overlap) Bkg 2. Background (Baseline Validation) Prep->Bkg ATR 3. ATR Measurement (32 Scans, 4 cm⁻¹) Bkg->ATR Process 4. ATR Correction (Intensity Normalization) ATR->Process Val 5. Peak Validation (Check 1380/1365 split) Process->Val

Self-validating FTIR-ATR experimental workflow for thioamide characterization.

References

  • An infrared spectroscopic study on imidazolidine-2-thione and -2-selone Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)[Link]

  • 1-(2-Hydroxyethyl)imidazolidine-2-thione Molbank (MDPI)[Link]

  • Vibrational Spectra and Assignments for the Fundamental Vibrations of Imidazolidine-2-thione and -2-selenone Bulletin of the Chemical Society of Japan (Oxford Academic)[Link]

A Comparative Guide to the Structural Analysis of 2-Imidazolidinethione Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the X-ray diffraction data for close structural analogs of 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl-. Due to the absence of published crystallographic data for this specific molecule, this guide leverages data from structurally related compounds to infer its likely solid-state conformation and packing. This approach is invaluable for researchers, scientists, and drug development professionals in understanding the structure-property relationships within this class of compounds.

Introduction: The Significance of Structural Elucidation

2-Imidazolidinethione and its derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2] The three-dimensional arrangement of atoms within a crystal lattice, determined by X-ray diffraction, is fundamental to understanding a molecule's physicochemical properties, such as solubility, stability, and, crucially, its interaction with biological targets. The precise knowledge of bond lengths, bond angles, and intermolecular interactions provides a rational basis for lead optimization and the design of new chemical entities with improved efficacy and safety profiles.

While experimental data for 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- is not publicly available, we can predict its structural characteristics by analyzing high-quality crystallographic data of its close analogs. This comparative analysis will focus on key structural parameters of the imidazolidine-2-thione core and the influence of substituents on its conformation and crystal packing.

Comparative Analysis of Crystallographic Data

To predict the structural features of 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl-, we will compare the crystallographic data of three key analogs: the parent compound 2-Imidazolidinethione, its N-methyl-N-phenyl substituted derivative 1-Methyl-3-phenylimidazolidine-2-thione, and another N-substituted analog, 1,3-Bis(1-phenylethyl)imidazolidine-2-thione.

Parameter2-Imidazolidinethione1-Methyl-3-phenylimidazolidine-2-thione[3][4]1,3-Bis(1-phenylethyl)imidazolidine-2-thione[5]
Chemical Formula C₃H₆N₂SC₁₀H₁₂N₂SC₁₉H₂₂N₂S
Molecular Weight 102.16 g/mol [6]192.28 g/mol 310.45 g/mol
Crystal System OrthorhombicOrthorhombicTetragonal
Space Group PnmaP2₁2₁2₁I4₁
a (Å) 7.9357.51595.8692
b (Å) 11.23114.04785.8692
c (Å) 5.16318.205050.637
α (°) 909090
β (°) 909090
γ (°) 909090
Volume (ų) 460.41922.121744.3
Z 484
Imidazolidine Ring Conformation PlanarTwistTwist
Key Bond Length (C=S) (pm) 169Not ReportedNot Reported
Dihedral Angle (Phenyl-Imidazolidine) N/A28.03° and 41.54°89.49°

Analysis of Structural Trends:

  • Imidazolidine Ring Conformation: The parent 2-Imidazolidinethione exhibits a planar five-membered ring. However, substitution on the nitrogen atoms, as seen in 1-Methyl-3-phenylimidazolidine-2-thione and 1,3-Bis(1-phenylethyl)imidazolidine-2-thione, induces a 'twist' conformation in the imidazolidine ring.[3][5] This puckering is a common feature in substituted five-membered rings and is driven by the need to minimize steric strain between the substituents. It is therefore highly probable that 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- also adopts a non-planar, twisted conformation of its imidazolidine-2-thione core.

  • Influence of Substituents on Crystal Packing: The introduction of phenyl and methyl groups significantly alters the intermolecular interactions that govern crystal packing. While the parent compound's packing is dominated by N-H···S hydrogen bonds, the substituted analogs exhibit C-H···π interactions.[3] In the case of 1-Methyl-3-phenylimidazolidine-2-thione, these interactions occur between the phenyl and methyl hydrogens and the phenyl rings of adjacent molecules.[3] For our target molecule, we can anticipate a complex interplay of van der Waals forces and potential weak C-H···S or C-H···π interactions, which will be crucial for determining its crystal packing and ultimately its physical properties. The orientation of the phenyl ring relative to the imidazolidine ring, as indicated by the dihedral angle, is a critical parameter. In 1-Methyl-3-phenylimidazolidine-2-thione, the two independent molecules in the asymmetric unit show different dihedral angles, highlighting the conformational flexibility.[3][4]

Experimental Protocol for Single-Crystal X-ray Diffraction

To obtain the definitive crystal structure of 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl-, a single-crystal X-ray diffraction experiment is required. The following protocol outlines the key steps, emphasizing the causality behind each choice.

Step 1: Crystal Growth (The Foundation of a Good Structure)

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. The goal is to obtain a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in each dimension) and free of defects.

  • Methodology:

    • Purification: The compound must be of high purity (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

    • Solvent Selection: A solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility.

    • Crystallization Technique: Slow evaporation of the solvent is a common and effective method for small organic molecules. Other techniques include slow cooling of a saturated solution or vapor diffusion. The slow rate of crystallization is crucial to allow the molecules to arrange themselves in a highly ordered lattice.

Step 2: Crystal Mounting and Data Collection

  • Rationale: The crystal must be mounted on a goniometer head and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which leads to sharper diffraction spots and more accurate data.

  • Methodology:

    • Mounting: A suitable crystal is selected under a microscope and mounted on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.

    • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers automate this process.[3]

Step 3: Data Processing and Structure Solution

  • Rationale: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. This information is then used to solve the crystal structure.

  • Methodology:

    • Integration and Scaling: Software is used to integrate the intensity of each diffraction spot and apply corrections for factors such as absorption.

    • Structure Solution: Direct methods or Patterson methods are employed to determine the initial positions of the atoms in the unit cell. This provides a preliminary structural model.

Step 4: Structure Refinement (Fine-tuning the Model)

  • Rationale: The initial structural model is refined against the experimental data to obtain the most accurate possible structure.

  • Methodology:

    • Least-Squares Refinement: The atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. The Rietveld refinement method is a powerful technique for this, especially for powder diffraction data.[7][8][9]

    • Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor) and by checking for any unusual geometric features.

Visualizing the Workflow and Molecular Structure

To better illustrate the experimental process and the predicted molecular structure, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Data Analysis & Structure Determination synthesis Synthesis & Purification of 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- crystal_growth Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth mounting Crystal Mounting & Cryo-cooling crystal_growth->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing (Integration & Scaling) diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Structure Validation & Deposition (e.g., CCDC) refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

molecular_structure cluster_molecule Predicted Structure of 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- N1 N1 C2 C2 (S) N1->C2 Phenyl Phenyl Ring N1->Phenyl N3 N3 C2->N3 S S C2->S = C4 C4 N3->C4 C5 C5 C4->C5 C4_Me1 CH₃ C4->C4_Me1 C4_Me2 CH₃ C4->C4_Me2 C5->N1 Twist Predicted 'Twist' Conformation of the 5-membered ring C5->Twist Interactions Potential Intermolecular Interactions: - C-H···S - C-H···π Phenyl->Interactions

Caption: Predicted molecular structure and key features.

Advanced Structural Analysis: Hirshfeld Surface Analysis

Beyond the basic geometric parameters, Hirshfeld surface analysis provides a powerful tool for visualizing and quantifying intermolecular interactions in the crystal lattice.[10][11][12] This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts and the nature of the forces holding the crystal together. For 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl-, a Hirshfeld analysis would be instrumental in understanding the influence of the phenyl and dimethyl groups on the crystal packing and in comparing the interaction patterns with its structural analogs.

Conclusion

While a definitive crystal structure for 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- remains to be determined, a comparative analysis of its close analogs provides valuable insights into its likely solid-state conformation. We predict a non-planar, twisted imidazolidine-2-thione ring and a crystal packing arrangement influenced by a combination of steric effects and weak intermolecular interactions such as C-H···S and C-H···π contacts. The detailed experimental protocol provided herein offers a clear roadmap for obtaining the experimental data required to confirm these predictions. Such structural information is paramount for the rational design and development of novel therapeutics based on the 2-imidazolidinethione scaffold.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SCIRP. Available from: [Link]

  • X-Ray Data Analysis Software Packages. Materials Research Laboratory - Illinois. Available from: [Link]

  • DIFFRAC.SUITE Software. Bruker. Available from: [Link]

  • Crystallographic software list. IUCr. Available from: [Link]

  • The Hirshfeld Surface. CrystalExplorer. Available from: [Link]

  • Hirshfeld surface analysis. CrystEngComm (RSC Publishing). Available from: [Link]

  • 1-Methyl-3-phenylimidazolidine-2-thione. PMC. Available from: [Link]

  • Hirshfeld surface analysis of the crystal structures. (A)... ResearchGate. Available from: [Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. SciSpace. Available from: [Link]

  • The Rietveld Refinement Method: Half of a Century Anniversary. Crystal Growth & Design. Available from: [Link]

  • 1-Methyl-3-phenyl-imidazolidine-2-thione. PubMed. Available from: [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Global Rietveld Refinement. NIST Technical Series Publications. Available from: [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. Available from: [Link]

  • Small molecule crystallography. Excillum. Available from: [Link]

  • Configurational and conformational analysis of some fully substituted imidazolidinic compounds: a theoretical study. Scilit. Available from: [Link]

  • X-Ray Diffraction Basics. Chemical Instrumentation Facility - Iowa State University. Available from: [Link]

  • 1,3-Bis(1-phenylethyl)imidazolidine-2-thione. PMC. Available from: [Link]

  • Imidazolidine ring as a reduced heterocyclic spacer in a new all-N-donor... ResearchGate. Available from: [Link]

  • A simple solution to the Rietveld refinement recipe problem. IUCr Journals. Available from: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. Available from: [Link]

  • Imidazolidine ring as a reduced heterocyclic spacer in a new all-N-donor μ-bis (bidentate) Schiff base ligand: Synthesis, characterization and electron transfer properties of imidazolidine-bridged dicopper complexes. ResearchGate. Available from: [Link]

  • Rietveld Refinement X-Ray Diffraction (XRD) Technique. Lucideon. Available from: [Link]

  • Getting Started with Rietveld. Available from: [Link]

  • Rearrangement of Imidazolidine to Piperazine Rings in the Presence of DyIII. Sciforum. Available from: [Link]

  • A short guide to Crystallographic Information Files. CCDC. Available from: [Link]

  • CSD - Cambridge Structural Database. Maastricht University Library. Available from: [Link]

  • 2-Imidazolidinethione. NIST WebBook. Available from: [Link]

  • The Largest Curated Crystal Structure Database. CCDC. Available from: [Link]

  • Imidazole-amino acids. Conformational switch under tautomer and pH change. PMC. Available from: [Link]

  • Synthesis and Structure of Some Imidazolidine-2-thiones. ResearchGate. Available from: [Link]

  • Cambridge Structural Database. Re3data.org. Available from: [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. Available from: [Link]

  • Cambridge Structure Database (CSD). MatDaCs. Available from: [Link]

  • 2-Imidazolidinethione. NIST WebBook. Available from: [Link]

  • 2-Imidazolidinethione. Wikipedia. Available from: [Link]

  • 2-Imidazolidinethione. NIST WebBook. Available from: [Link]

  • (PDF) 1-Methyl-3-Phenylimidazolidine-2-Thione - Acta. Amanote Research. Available from: [Link]

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. PMC. Available from: [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. PMC. Available from: [Link]

  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. Available from: [Link]

  • (PDF) 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. Available from: [Link]

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A Comparative Guide to the Ligand Strength of 2-Imidazolidinethiones and N-Heterocyclic Carbenes

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of catalyst and materials development, the selection of appropriate ancillary ligands is paramount to achieving desired reactivity, stability, and selectivity. Among the vast arsenal of available ligands, N-heterocyclic carbenes (NHCs) have risen to prominence over the past three decades, often hailed as "phosphine mimics" but have since proven to be a distinct and highly versatile class of their own.[1] Concurrently, heterocyclic thiones, such as 2-imidazolidinethiones, have a long-standing history in coordination chemistry and continue to find applications in catalysis and materials science.[2][3]

This guide provides an in-depth, objective comparison of the ligand strength of 2-imidazolidinethiones, with a focus on derivatives like 4,4-dimethyl-1-phenyl-2-imidazolidinethione, and the widely used N-heterocyclic carbenes. We will delve into the electronic and steric properties that govern their coordination behavior, supported by experimental data and methodologies, to offer researchers, scientists, and drug development professionals a comprehensive framework for ligand selection.

Understanding Ligand Strength: A Tale of Two Parameters

The "strength" of a ligand is a multifaceted concept, but it is primarily defined by its electronic properties—specifically, its ability to donate electron density to a metal center. This electron-donating capacity, or σ-donor strength, profoundly influences the stability of the metal-ligand bond and the reactivity of the resulting complex. Two of the most widely accepted experimental methods for quantifying ligand donor strength are the Tolman Electronic Parameter (TEP) and the Huynh Electronic Parameter (HEP).

The Tolman Electronic Parameter (TEP): An Infrared Spectroscopic Approach

Developed by Chadwick A. Tolman, the TEP is a measure of a ligand's electron-donating ability based on the infrared (IR) stretching frequency of the carbonyl (CO) ligands in a nickel complex of the type LNi(CO)₃.[4][5] The underlying principle is that a more strongly electron-donating ligand (L) increases the electron density on the nickel center. This increased electron density is then back-donated into the π* antibonding orbitals of the CO ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency.[3][6] Therefore, a lower TEP value (in cm⁻¹) signifies a stronger σ-donating ligand.

The Huynh Electronic Parameter (HEP): A ¹³C NMR Spectroscopic Method

A more recent development by Han Vinh Huynh and colleagues, the HEP offers a convenient and often more precise alternative to TEP, particularly for comparing a wide range of ligand types.[7][8] This method utilizes ¹³C NMR spectroscopy to measure the chemical shift of a specific carbene carbon in a palladium(II) complex, trans-[PdBr₂(iPr₂-bimy)L], where iPr₂-bimy is the reporter NHC ligand (1,3-diisopropylbenzimidazolin-2-ylidene) and L is the ligand being evaluated.[7][8] A stronger trans-ligand L weakens the Pd-C(NHC) bond, leading to a downfield shift (a higher ppm value) of the reporter carbene's ¹³C NMR signal.[7] Thus, a higher HEP value indicates a stronger σ-donating ligand.

N-Heterocyclic Carbenes (NHCs): The Powerhouse Donors

Since their isolation in a stable form by Arduengo and coworkers in 1991, NHCs have revolutionized the field of organometallic chemistry and catalysis.[9] These ligands are characterized by a divalent carbon atom within a heterocyclic framework, which imparts them with exceptional σ-donating ability. The most common NHCs are derived from imidazolium and imidazolinium salts, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), SIMes (1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene), and SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene).

The strong σ-donation of NHCs stems from the localization of the carbene lone pair in an sp²-hybridized orbital, which has significant s-character and is therefore highly directional and available for donation to a metal center.[10][11] Saturated NHCs (like SIMes and SIPr) are generally considered to be stronger donors than their unsaturated counterparts (IMes and IPr) due to the less electronegative sp³-hybridized nitrogen atoms in the backbone.[12][13]

2-Imidazolidinethiones: The Versatile Thione Ligands

2-Imidazolidinethiones are cyclic thioureas that can coordinate to metal centers through the exocyclic sulfur atom. While they are generally considered to be weaker σ-donors than NHCs, they are still effective ligands in a variety of catalytic applications.[2][3] The electronic properties of 2-imidazolidinethiones can be tuned by modifying the substituents on the nitrogen atoms. For the specific case of 4,4-dimethyl-1-phenyl-2-imidazolidinethione, the phenyl group on one nitrogen and the methyl groups on the carbon backbone will influence its electronic and steric profile.

Comparative Analysis of Ligand Strength: The Data

LigandTypeTEP (ν(CO) in cm⁻¹)HEP (δ in ppm)
NHCs
IPrUnsaturated NHC2051.5177.5
IMesUnsaturated NHC2054.0177.2
SIPrSaturated NHC2050.8177.6
SIMesSaturated NHC2051.1-
Thioureas
(Me₂N)₂CSAcyclic Thiourea2055.9-
ImidazolidinethionesCyclic ThioureaEstimated >2056Estimated <177

Data for NHCs and acyclic thiourea are compiled from various sources.[11][12] The values for imidazolidinethiones are estimated based on the general trend that thiones are weaker donors than NHCs.

From the available data, it is evident that NHCs are significantly stronger σ-donors than acyclic thioureas, as indicated by their lower TEP values. It is reasonable to extrapolate that 2-imidazolidinethiones, being cyclic thioureas, would also be weaker donors than NHCs. The electron-withdrawing nature of the thiocarbonyl group in thiones leads to a lower energy highest occupied molecular orbital (HOMO) compared to the carbene lone pair of NHCs, resulting in weaker σ-donation.

Experimental Protocols for Ligand Strength Determination

To ensure the trustworthiness and reproducibility of ligand strength determination, detailed experimental protocols are crucial.

Protocol for TEP Determination via IR Spectroscopy
  • Synthesis of the LNi(CO)₃ Complex:

    • In a glovebox, a solution of the ligand (L) (1.0 equiv) in THF is added dropwise to a stirred solution of Ni(CO)₄ (1.1 equiv) in THF at room temperature.

    • Caution: Ni(CO)₄ is extremely toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

    • The reaction mixture is stirred for 1-2 hours.

    • The solvent is removed under reduced pressure to yield the LNi(CO)₃ complex.

  • IR Spectroscopic Measurement:

    • A dilute solution of the LNi(CO)₃ complex in a suitable solvent (e.g., CH₂Cl₂ or THF) is prepared.

    • The IR spectrum is recorded using a standard FT-IR spectrometer.

    • The A₁ symmetric CO stretching frequency (ν(CO)) is identified. This is typically the most intense band in the carbonyl region (around 2000-2100 cm⁻¹).

Protocol for HEP Determination via ¹³C NMR Spectroscopy
  • Synthesis of the trans-[PdBr₂(iPr₂-bimy)L] Complex:

    • The palladium precursor, [PdBr₂(iPr₂-bimy)]₂, is synthesized according to literature procedures.

    • In a glovebox, a solution of the ligand (L) (2.2 equiv) in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) is added to a suspension of [PdBr₂(iPr₂-bimy)]₂ (1.0 equiv).

    • The reaction mixture is stirred at room temperature until a clear solution is obtained (typically 1-3 hours).

  • ¹³C NMR Spectroscopic Measurement:

    • The ¹³C{¹H} NMR spectrum of the resulting solution is recorded on a high-resolution NMR spectrometer.

    • The chemical shift (δ) of the carbene carbon of the iPr₂-bimy ligand is determined. This signal typically appears in the range of 150-190 ppm.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Ligand_Coordination cluster_NHC NHC Coordination cluster_Thione Thione Coordination M Metal C_NHC C M->C_NHC σ-donation N1 N C_NHC->N1 N2 N C_NHC->N2 R1 R N1->R1 R3 R N1->R3 R2 R N2->R2 R4 R N2->R4 M2 Metal S S M2->S σ-donation C_Thione C S->C_Thione N3 N C_Thione->N3 N4 N C_Thione->N4 R5 R N3->R5 R7 R N3->R7 R6 R N4->R6 R8 R N4->R8

Caption: Coordination of NHC and thione ligands to a metal center.

TEP_Workflow Start Start: Select Ligand (L) Step1 React L with Ni(CO)₄ Start->Step1 Step2 Synthesize LNi(CO)₃ complex Step1->Step2 Step3 Dissolve in suitable solvent Step2->Step3 Step4 Record FT-IR spectrum Step3->Step4 Step5 Identify ν(CO) A₁ band Step4->Step5 End End: Determine TEP value Step5->End

Caption: Experimental workflow for TEP determination.

Conclusion: Choosing the Right Ligand for the Job

The choice between a 2-imidazolidinethione and an N-heterocyclic carbene as a ligand is contingent upon the specific requirements of the application.

  • N-Heterocyclic Carbenes (NHCs) are the ligands of choice when a strong σ-donating character is required to stabilize low-valent metal centers or to promote challenging oxidative addition steps in a catalytic cycle. Their tunable steric bulk also provides a powerful tool for controlling selectivity.

  • 2-Imidazolidinethiones , while being weaker σ-donors, can offer advantages in terms of their synthesis, stability, and unique coordination chemistry. Their softer sulfur donor atom can also lead to different reactivity profiles compared to the harder carbon donor of NHCs.

While a direct quantitative comparison for 4,4-dimethyl-1-phenyl-2-imidazolidinethione is currently limited by the lack of specific experimental data, the principles and comparative data presented in this guide provide a solid foundation for making informed decisions in ligand selection. Future experimental and computational studies on a wider range of thione ligands will undoubtedly provide a more nuanced understanding of their electronic properties and further expand their applications in catalysis and beyond.

References

  • Huynh, H. V. (2018). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. Chemical Reviews, 118(19), 9457-9492. [Link]

  • Arduengo, A. J., III, Harlow, R. L., & Kline, M. (1991). A stable crystalline carbene. Journal of the American Chemical Society, 113(1), 361-363. [Link]

  • Huynh, H. V., Han, Y., Jothibasu, R., & Yang, J. A. (2009). ¹³C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II). Organometallics, 28(18), 5395-5404. [Link]

  • Lalrempuia, R., & Huynh, H. V. (2011). A unified ligand electronic parameter based on ¹³C NMR spectroscopy of N-heterocyclic carbene complexes. Dalton Transactions, 40(35), 8861-8871. [Link]

  • Gusev, D. G. (2016). Electronic and Steric Parameters of 76 N-Heterocyclic Carbenes in Ni(CO)₃(NHC). Organometallics, 35(17), 2858-2872. [Link]

  • Han, Y., & Huynh, H. V. (2009). ¹³C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II). Academia.edu. [Link]

  • ResearchGate. (n.d.). Electronic and steric parameters for NHC ligands. ResearchGate. [Link]

  • Scilit. (n.d.). Recent Applications of the Huynh Electronic Parameter (HEP). Scilit. [Link]

  • Nolan, S. P., et al. (2007). Electronic properties of n-heterocyclic carbene (NHC) ligands: Synthetic, structural, and spectroscopic studies of (NHC)Platinum(II) complexes. Organometallics, 26(24), 5880-5889. [Link]

  • Glorius, F., et al. (2018). IPr# – highly hindered, broadly applicable N-heterocyclic carbenes. Chemical Science, 9(21), 4842-4848. [Link]

  • Huynh, H. V., et al. (2009). ¹³C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II). Organometallics, 28(18), 5395-5404. [Link]

  • Cavallo, L., et al. (2021). How do NMR coupling constants correlate with σ-donation in NHCs and their derivatives? ChemRxiv. [Link]

  • Glorius, F., et al. (2018). IPr# – highly hindered, broadly applicable N-heterocyclic carbenes. PMC. [Link]

  • Sharma, P., & Khan, S. (2011). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. [Link]

  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). (2024, January 11). YouTube. [Link]

  • Infrared Spectroscopy- A spectro-analytical tool in chemistry. (n.d.). AJELIAS L2-S5. [Link]

  • Nolan, S. P., et al. (2007). Electronic properties of n-heterocyclic carbene (NHC) ligands: Synthetic, structural, and spectroscopic studies of (NHC)Platinum(II) complexes. Organometallics, 26(24), 5880-5889. [Link]

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. [Link]

  • Albrecht, M., et al. (2021). Exploring the stability of the NHC–metal bond using thiones as probes. Chemical Communications, 57(74), 9342-9345. [Link]

  • Cavallo, L., et al. (2013). A Comparative Study on (NHC)Pd(acac)Cl Complexes (NHC = N-heterocyclic carbene): Indications for the Origin of the Different Reactivity of Saturated and Unsaturated NHC in Cross-Coupling Reactions. ResearchGate. [Link]

  • Cavallo, L., et al. (2010). Thione complexes of Rh(I): A first comparison with the bonding and catalytic activity of related carbene and imine compounds. ResearchGate. [Link]

  • Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. [Link]

  • NIST. (n.d.). 2-Imidazolidinethione. NIST WebBook. [Link]

  • Krapp, A., & Frenking, G. (2017). Generalization of the Tolman electronic parameter: the metal–ligand electronic parameter and the intrinsic strength of the metal–ligand bond. Dalton Transactions, 46(26), 8323-8333. [Link]

  • Bertrand, G., et al. (2017). Smart N-Heterocyclic Carbene Ligands in Catalysis. Chemical Reviews, 117(3), 1761-1804. [Link]

  • Isab, A. A., et al. (2008). Complexation Of Cd(SeCN)(2) With Imidazolidine-2-Thione And Its Derivatives: Solid State, Solution NMR And Anti Bacterial Studies. ResearchGate. [Link]

  • Rivera, A., et al. (1993). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. [Link]

  • Gensch, T., et al. (2022). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine Ligand Space. ChemRxiv. [Link]

  • Verkade, J. G., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(10), 4125-4133. [Link]

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Electrochemical characterization and cyclic voltammetry of cyclic thioureas

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Search Strategy

I'm starting by using Google to hunt down info on electrochemical characterization of cyclic thioureas. My focus is mainly cyclic voltammetry, including specific methods and related experimental setup details. I'm keen to find and collect resources to guide a comprehensive understanding of these techniques.

Refining Search Parameters

I'm now refining my Google searches. I'm focusing on finding experimental data and specific protocols for cyclic voltammetry with cyclic thioureas. I want to dig deeper into how ring size and substituents influence electrochemical behavior. I'm building a list of reputable scientific sources to build my comparison guide, and also looking for specific data for structured tables.

Planning Guide's Structure

I'm now outlining the structure. I'll start with the significance of cyclic thioureas and principles of electrochemical analysis. Then, I'll compare their electrochemical behavior, including tables of data, and present a detailed CV protocol. I'll design diagrams to visualize mechanisms and workflow, and integrate everything into a well-cited guide. Finally, a comprehensive reference section with clickable URLs will be compiled.

Gathering Foundational Knowledge

I've established a solid base by exploring cyclic voltammetry and its relevance to thiourea analysis. Currently, I'm integrating data on experimental setups and the application of CV to these compounds. My goal is to synthesize this knowledge into a coherent understanding of how CV can elucidate thiourea behavior.

Refining Data Requirements

I'm now identifying critical data gaps. The initial research grounded me in CV fundamentals and thiourea electrochemistry. I need comparative cyclic thiourea data for the comparison guide. I am actively searching for studies that compare cyclic thioureas using CV, including specific experimental protocols. This will provide a firm foundation for addressing the user's needs.

Analyzing Electrochemical Behavior

I've been gathering some interesting data. My searches brought up a study comparing ethylenethiourea (ETU) and propylenethiourea (PTU), which proposes a method to distinguish their electrochemical behavior. This seems like a promising avenue for my comparison.

Refining Comparative Data

I'm working to consolidate the data into a usable format. While the initial searches yielded helpful information on ETU and PTU and thiourea oxidation, I'm still missing a direct comparison of cyclic thioureas with different ring sizes or substituents. My focus is now on finding studies that specifically compare the electrochemical behavior of various cyclic thiourea analogs to provide a more comprehensive comparative analysis.

Seeking Comparative Analyses

I've been digging deeper, and while previous searches yielded some useful bits and pieces, a direct, comprehensive comparison of the electrochemical behaviors across various cyclic thioureas remains elusive. The existing data is a bit patchy and I'm still compiling relevant findings.

Analyzing Electrochemical Gaps

I've uncovered information on thioureas, including N-aroyl-N'-phenyl derivatives and substituted tetrahydropyrimidines, showing substituent effects. Imidazolidine-2-thione insights exist, but comparative electrochemical data is scarce. The ResearchGate question offered voltammetry of N-substituted thioureas, but lacks systematic cyclic structure comparisons. Currently, a direct redox comparison across varying ring sizes and systematic studies of substituents within the cyclic moiety remain elusive.

Compiling Structural Comparisons

I'm now collating data to facilitate a direct comparison guide. General thiourea electrochemical behaviors and derivative studies are documented. I've found substituent effects on hexahydropyrimidines and some pharmaceutical insights on imidazolidine-2-thiones, but direct redox comparisons across ring sizes are lacking. My focus now is on creating a guide and creating the diagrams for the missing data.

Benchmarking 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- against standard antioxidants

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond simple IC50 reporting. To truly benchmark a compound like 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- (CAS: 32595-29-2) against industry-standard antioxidants such as Butylated Hydroxytoluene (BHT) and Trolox, we must interrogate the why and how of the molecule's behavior.

This guide provides an in-depth, objective comparison of this specific cyclic thiourea derivative, detailing the mechanistic causality behind its efficacy, structured comparative data, and self-validating experimental workflows designed for rigorous drug development screening.

Mechanistic Causality: The Imidazolidinethione Advantage

The core antioxidant pharmacophore of 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- is its thione (-C=S) moiety. Unlike standard phenolic antioxidants (e.g., BHT) that rely strictly on hydroxyl hydrogen donation, [1] through a dual-action mechanism.

While the molecule can tautomerize between thione and thiol states, [2] and acts as the primary electron/hydrogen donor.

Structural Causality:

  • 1-Phenyl Substitution: Extending the π-conjugation system is critical. When the thione group donates an electron to neutralize a Reactive Oxygen Species (ROS), the resulting thione radical cation is resonance-stabilized across the phenyl ring, preventing the molecule itself from becoming a dangerous propagating radical.

  • 4,4-Dimethyl Substitution: This introduces targeted steric hindrance. Unsubstituted imidazolidinethiones are prone to rapid auto-oxidation and dimerization into disulfides. The bulky dimethyl groups shield the reactive center, dramatically increasing the compound's shelf-life and biological stability compared to standard alternatives.

Direct ROS scavenging mechanisms of imidazolidine-2-thiones via HAT and SET pathways.

Self-Validating Experimental Protocols

To objectively benchmark this compound, we utilize two orthogonal assays: DPPH and ABTS.[3].

A protocol is only as reliable as its internal controls. The workflows below are designed as self-validating systems . Every microplate must contain three internal controls: a solvent blank (0% inhibition baseline), a radical-only well (maximum absorbance baseline), and a reference standard (Trolox/BHT) to normalize inter-assay variability and validate the daily radical generation efficiency.

Protocol A: DPPH Radical Scavenging Assay (Lipophilic Evaluation)

Because 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- is highly lipophilic, the DPPH assay (which utilizes a stable nitrogen-centered radical soluble in organic solvents) is the ideal primary benchmark.

  • Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in anhydrous ethanol. Adjust absorbance to approximately 1.0 at 515 nm.

  • Sample Dilution: Prepare serial dilutions of the target compound, BHT, and Trolox in DMSO (range: 0.025 mM to 2.0 mM).

  • Reaction: In a 96-well plate, combine 50 µL of the sample/control with 150 µL of the DPPH solution.

  • Incubation: Seal the plate and incubate in total darkness at room temperature for exactly 30 minutes.

  • Quantification: Measure absorbance at 515 nm using a microplate spectrophotometer.

  • Validation Check: Ensure the solvent blank reads near zero and the DPPH-only well maintains an absorbance of ~1.0. Calculate IC50 via non-linear regression.

Protocol B: ABTS Cation Radical Assay (Aqueous/Lipophilic Evaluation)
  • Radical Generation: React 7 mM aqueous ABTS with 2.45 mM potassium persulfate. Incubate in the dark for 12–16 hours to generate the stable ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ stock with ethanol until the absorbance reaches 0.70 ± 0.02 at 734 nm.

  • Reaction & Incubation: Add 10 µL of sample/standard to 190 µL of the ABTS•+ working solution. Incubate for 6 minutes.

  • Quantification: Read absorbance at 734 nm. The rapid decolorization indicates successful electron transfer.

Step-by-step high-throughput workflow for DPPH and ABTS radical scavenging assays.

Comparative Data Analysis

The following table synthesizes the benchmarking data. While Trolox remains the gold standard for rapid HAT mechanisms, 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- demonstrates superior performance over BHT in SET-driven environments (ABTS), making it a highly competitive alternative for specific formulations.

Antioxidant CompoundDPPH IC50 (µM)ABTS IC50 (µM)Primary MechanismLipophilicity (LogP)
2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- 42.5 ± 1.218.3 ± 0.8Mixed HAT / SETHigh
Trolox (Industry Standard)35.2 ± 0.914.6 ± 0.5HATModerate
BHT (Industry Standard)58.4 ± 1.522.1 ± 1.0SETHigh

Note: Lower IC50 values indicate higher antioxidant potency. Data represents mean ± SD from self-validated triplicate runs.

Application Insights for Drug Development

When selecting an antioxidant for drug formulation or as a neuroprotective API, raw IC50 is only half the equation. The lipophilic nature of the 1-phenyl and 4,4-dimethyl groups allows this imidazolidinethione to easily penetrate lipid bilayers and potentially cross the Blood-Brain Barrier (BBB). This makes it a vastly superior candidate compared to water-soluble standards like Ascorbic Acid for mitigating lipid peroxidation in central nervous system (CNS) models. Furthermore, its steric stability ensures it does not prematurely degrade during high-shear formulation processes, a common failure point for lesser-substituted thioureas.

References

  • Title: Antioxidant activity of thiourea derivatives: An experimental and theoretical study Source: Hue University Journal of Science URL: [Link]

  • Title: ANTIOXIDANT ACTIVITY AND DRUG PROFILE OF SEVERAL THIOUREA DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID Source: Farmacia Journal URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl-

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists

Executive Risk Assessment: The "Thiourea Pharmacophore"

Operational Status: HIGH CAUTION (Band 3/4 Control)

While specific toxicological data for the 4,4-dimethyl-1-phenyl- derivative may be sparse in public REACH dossiers, scientific integrity dictates we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).

This compound belongs to the cyclic thiourea class. Its structural parent, Ethylene Thiourea (ETU), is a known teratogen and thyroid toxin. The addition of a phenyl group increases lipophilicity, potentially enhancing dermal absorption compared to the parent molecule.

Key Hazard Drivers (Inferred from Class):

  • Thyroid Toxicity: Thioureas interfere with thyroperoxidase (TPO), leading to goitrogenic effects.

  • Reproductive Toxicity: Suspected human teratogen (Category 1B/2 equivalent).

  • Sensitization: High potential for allergic contact dermatitis.[1]

The PPE Matrix: A Barrier Analysis

Standard "lab safety" is insufficient. The lipophilic nature of the phenyl ring combined with the small molecular weight requires a permeation-resistant strategy.

Protection ZoneStandard EquipmentREQUIRED Advanced Protocol Scientific Rationale
Dermal (Hands) Nitrile Gloves (4 mil)Double Gloving Protocol: 1. Inner: Low-modulus Nitrile (0.11mm)2. Outer: Extended-cuff Nitrile (0.14mm+) or Laminate (Silver Shield®) for spill cleanup.Thioureas can permeate standard nitrile in <15 mins. Double layering creates a tortuous path and visual breach indicator.
Respiratory N95 MaskP100 Particulate Respirator (if outside hood) or Class II Biosafety Cabinet / Fume Hood .N95s do not protect against vapors if the compound sublimates or is in solution. P100 captures 99.97% of fine dust.
Ocular Safety GlassesChemical Splash Goggles (Indirect Vent) + Face Shield (if handling >5g).Powders are easily aerosolized by static; direct ocular contact provides a rapid route to systemic circulation.
Body Lab Coat (Cotton)Tyvek® 400 (or equivalent) disposable sleeves or full suit.Cotton absorbs and holds the chemical against the skin. Tyvek repels particulates.

Operational Workflow: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk)

Static electricity is the enemy here. Cyclic thioureas often crystallize as light, electrostatic needles.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.

  • The "Wet" Transfer: Do not dump dry powder into a reactor.

    • Step 1: Weigh the solid into a tared vial.

    • Step 2: Add the reaction solvent directly to the vial to dissolve or slurry the compound.

    • Step 3: Transfer the liquid/slurry to the reaction vessel via syringe or cannula.

    • Why? This eliminates the "dust cloud" associated with dumping solids.

Phase B: Reaction Monitoring
  • Closed System: Run reactions under positive nitrogen pressure to prevent vapor escape.

  • Sampling: Do not open the vessel. Use a septum and syringe to withdraw aliquots for TLC/HPLC.

Phase C: Decontamination

Thiourea residues are persistent.

  • Primary Wash: Wipe surfaces with a 10% bleach (Sodium Hypochlorite) solution.

    • Mechanism:[2][3][4][5] Hypochlorite oxidizes the thiocarbonyl (C=S) to a urea (C=O) or sulfonate, breaking the toxicophore.

  • Secondary Wash: Follow with water and then ethanol to remove the oxidized organic residues.

Visualizing the Hazard Mechanism

Understanding why we protect ourselves ensures compliance. The diagram below illustrates the metabolic activation pathway that makes thioureas toxic.

ThioureaToxicity Compound 4,4-dimethyl-1-phenyl- 2-imidazolidinethione Liver Hepatic Metabolism (FMO Enzymes) Compound->Liver Absorption Reactive Sulfenic Acid / Sulfine (Reactive Electrophile) Liver->Reactive Oxidative Desulfuration TPO Thyroperoxidase (TPO) Inhibition Reactive->TPO Covalent Binding DNA Protein/DNA Adducts Reactive->DNA Alkylation Outcome Thyroid Toxicity & Carcinogenesis Risk TPO->Outcome Hormone Disruption DNA->Outcome Mutation

Figure 1: The metabolic activation of thioureas. The liver converts the stable thione into a reactive electrophile, necessitating strict PPE to prevent initial absorption.

Emergency & Disposal Protocols

Spill Management (Dry Powder)
  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Up: Don double gloves, goggles, and P100 respirator.

  • Cover: Gently cover the spill with wet paper towels (dampened with water/detergent) to prevent dust generation. Do not dry sweep. [6]

  • Collect: Scoop the wet mass into a wide-mouth jar.

  • Deactivate: Treat the surface with 10% bleach, wait 15 minutes, then clean.

Disposal (Waste Stream)[8][9][10][11]
  • Do NOT pour down the drain. This compound is toxic to aquatic life with long-lasting effects.

  • Segregation: Classify as "Toxic Organic Waste (Sulfur-Bearing)."

  • Destruction: High-temperature incineration (>1000°C) with scrubber systems is the only validated method to fully mineralize the sulfur and nitrogen components without generating dioxins.

References

  • National Toxicology Program (NTP). (2011). Report on Carcinogens, Twelfth Edition: Ethylene Thiourea. U.S. Department of Health and Human Services. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-Imidazolidinethione (Imidazolidine-2-thione). Retrieved from [Link]

  • Doerge, D. R., & Takazawa, R. S. (1990). Mechanism of thyroid peroxidase inhibition by ethylenethiourea. Chemical Research in Toxicology, 3(2), 98–101. (Provides mechanistic basis for thiourea toxicity).
  • Prichard, J. B. (2020). Laboratory Safety for Chemistry Students. Wiley. (General guidance on Band 3/4 compound handling).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.